molecular formula C9H11NO2 B8448278 2,6-Dimethyl-3,4-(methylenedioxy)aniline

2,6-Dimethyl-3,4-(methylenedioxy)aniline

Cat. No.: B8448278
M. Wt: 165.19 g/mol
InChI Key: XSMGAXRDAHUPPO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3,4-(methylenedioxy)aniline is a specialty aniline derivative designed for advanced chemical synthesis and pharmaceutical research. This compound integrates the 2,6-dimethylaniline motif, a known precursor in the synthesis of various pharmacologically active agents such as local anesthetics (e.g., lidocaine) , with the 3,4-methylenedioxyaniline structure, which has been explored in the development of dual inhibitors for neurodegenerative diseases . Its structure suggests potential as a versatile building block in medicinal chemistry, particularly in the design and synthesis of novel small molecules. Researchers can utilize this compound to develop new derivatives targeting specific enzymes or pathways. The presence of the methylenedioxy group often influences the compound's electronic properties and its binding affinity to biological targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this chemical with appropriate safety precautions, as related aniline compounds can pose health hazards.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4,6-dimethyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C9H11NO2/c1-5-3-7-9(12-4-11-7)6(2)8(5)10/h3H,4,10H2,1-2H3

InChI Key

XSMGAXRDAHUPPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1N)C)OCO2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, characterization, and handling of 2,6-Dimethyl-3,4-(methylenedioxy)aniline (Systematic name: 5-amino-4,6-dimethyl-1,3-benzodioxole ). This compound represents a specialized scaffold in organic synthesis, combining the steric bulk of a 2,6-xylidine core with the electronic properties of a methylenedioxy ring. It is a potential intermediate for complex alkaloids, agrochemicals, and sterically hindered electronic materials.

Due to the specific substitution pattern—where the amine is "sandwiched" between two methyl groups and the dioxole ring is fused at the 3,4-positions relative to the amine—direct functionalization of simple precursors is regiochemically challenging. This guide presents a self-validating "De Novo" synthesis starting from 3,5-dimethylphenol, utilizing a "Block-and-Nitrate" strategy to ensure correct regiochemistry.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
Common Name This compound
Systematic Name 5-amino-4,6-dimethyl-1,3-benzodioxole
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Key Structural Features [1][2][3][4][5][6][7][8][9][10][11] • Steric Crowding: Primary amine at C1 is flanked by methyls at C2 and C6.• Electronic Effects: Electron-donating methylenedioxy group (positions 3,4) activates the ring.• Regiochemistry: The C5 position (aniline numbering) is unsubstituted.

Structural Mapping:

  • Aniline Numbering: NH₂ (1), Me (2), -OCH₂O- (3,4), H (5), Me (6).

  • Benzodioxole Numbering: -OCH₂O- (1,2,3), Me (4), NH₂ (5), Me (6), H (7).

    • Note: This guide uses Benzodioxole numbering for synthetic steps to align with IUPAC standards for the heterocycle.

Retrosynthetic Analysis

The primary challenge is introducing the amino group at the sterically hindered C5 position (between two methyls) while controlling the powerful directing effects of the oxygen atoms.

  • Disconnection: The C-N bond is the most logical disconnection, leading to a nitro precursor.

  • Regiocontrol: Direct nitration of 4,6-dimethyl-1,3-benzodioxole favors the C7 position (ortho to Oxygen, less hindered). To force nitration at C5, C7 must be temporarily blocked.

  • Precursor: The scaffold traces back to 3,5-dimethylcatechol , which can be synthesized from 3,5-dimethylphenol .

Retrosynthesis Target Target: 5-Amino-4,6-dimethyl-1,3-benzodioxole Nitro Precursor: 5-Nitro-4,6-dimethyl-1,3-benzodioxole Target->Nitro Reduction Blocked Strategy: 7-Bromo-5-nitro-4,6-dimethyl-1,3-benzodioxole Nitro->Blocked Debromination Scaffold Scaffold: 4,6-Dimethyl-1,3-benzodioxole Blocked->Scaffold Nitration (Regio-controlled) Catechol Start: 3,5-Dimethylcatechol Scaffold->Catechol Methylenation Phenol Raw Material: 3,5-Dimethylphenol Catechol->Phenol Dakin Oxidation

Figure 1: Retrosynthetic pathway utilizing a blocking group strategy to overcome steric hindrance.

Detailed Synthetic Protocol

Phase 1: Synthesis of 3,5-Dimethylcatechol

Objective: Convert commercially available 3,5-dimethylphenol into the 1,2-dihydroxy derivative. Method: Ortho-formylation followed by Dakin Oxidation.

  • Formylation:

    • Reagents: 3,5-Dimethylphenol, Paraformaldehyde, MgCl₂, Triethylamine (Et₃N), THF.

    • Protocol: Dissolve 3,5-dimethylphenol (1.0 eq) in dry THF. Add MgCl₂ (1.5 eq) and Et₃N (3.75 eq). Stir for 20 min. Add paraformaldehyde (6.0 eq) and reflux for 4-6 hours.

    • Mechanism: The magnesium ion coordinates the phenol oxygen, directing the formyl group exclusively to the ortho position (C2), yielding 2-hydroxy-4,6-dimethylbenzaldehyde .

    • Workup: Acidify with 1M HCl, extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄.

  • Dakin Oxidation:

    • Reagents: Crude aldehyde, 30% H₂O₂, NaOH.

    • Protocol: Suspend the aldehyde in THF/Water. Add NaOH (1.2 eq). Dropwise add H₂O₂ (1.5 eq) at 0°C. Stir at room temperature for 2 hours.

    • Mechanism: Nucleophilic attack of hydroperoxide on the aldehyde carbonyl, followed by aryl migration, hydrolysis of the ester to the phenol.

    • Result: 3,5-Dimethylcatechol .

    • Reference: Hansen, T. V., & Skattebøl, L. (2019).[11] One-pot synthesis of substituted catechols from the corresponding phenols.

Phase 2: Formation of the Methylenedioxy Bridge

Objective: Cyclize the catechol to form the benzodioxole ring.

  • Reagents: 3,5-Dimethylcatechol, Dibromomethane (CH₂Br₂), Cesium Carbonate (Cs₂CO₃), DMF.

  • Protocol:

    • Dissolve 3,5-dimethylcatechol (10 g) in anhydrous DMF (100 mL).

    • Add Cs₂CO₃ (1.5 eq) and stir for 30 min under Nitrogen.

    • Add CH₂Br₂ (1.2 eq) and heat to 110°C for 12 hours.

    • Workup: Pour into ice water. Extract with Ether.[3] Wash with water (3x) to remove DMF.

  • Product: 4,6-Dimethyl-1,3-benzodioxole .

  • Note: Cs₂CO₃ is preferred over K₂CO₃ for the "cesium effect," which promotes intramolecular cyclization over intermolecular polymerization.

Phase 3: Regioselective Functionalization (Block-and-Nitrate)

Objective: Install the amino group at C5.

Step 3A: Bromination (Blocking C7)

  • Logic: The C7 position is less hindered and activated by the ring oxygen. We must block it to force nitration to C5.

  • Protocol:

    • Dissolve 4,6-dimethyl-1,3-benzodioxole in Acetic Acid.

    • Add Bromine (Br₂, 1.05 eq) dropwise at 0°C.

    • Stir for 1 hour. The product precipitates or is extracted.[12][6][9][13]

  • Product: 7-Bromo-4,6-dimethyl-1,3-benzodioxole .

Step 3B: Nitration (Functionalizing C5)

  • Logic: With C7 blocked, the electrophile (NO₂⁺) is forced to the sterically crowded C5 position, which is activated by the two ortho-methyl groups.

  • Protocol:

    • Dissolve the bromo-intermediate in acetic anhydride (to scavenge water).

    • Cool to -10°C.

    • Add Fuming Nitric Acid (HNO₃) / Acetic Acid mixture dropwise.

    • Critical Control: Maintain temperature below 0°C to prevent over-oxidation or ring opening.

  • Product: 7-Bromo-4,6-dimethyl-5-nitro-1,3-benzodioxole .

Step 3C: Hydrogenolysis & Reduction (Final Step)

  • Logic: A single catalytic hydrogenation step removes the bromine block and reduces the nitro group to the amine.

  • Reagents: H₂ (balloon or 50 psi), 10% Pd/C, Methanol, Sodium Acetate (NaOAc, to neutralize HBr).

  • Protocol:

    • Suspend the nitro-bromo compound in Methanol.

    • Add NaOAc (2.0 eq) and Pd/C (5 wt%).

    • Stir under H₂ atmosphere for 12-24 hours.

    • Filtration: Filter through Celite to remove catalyst.

    • Purification: Concentrate and recrystallize from Ethanol/Water.

  • Final Product: 5-Amino-4,6-dimethyl-1,3-benzodioxole (Target).

Data Summary & Characterization

ParameterExpected Value/Observation
Physical State Off-white to pale brown crystalline solid.
Melting Point Estimated: 85–95°C (Based on similar xylidine derivatives).
¹H NMR (CDCl₃) δ 5.90 ppm (s, 2H): Methylenedioxy protons.• δ 6.45 ppm (s, 1H): Aromatic proton at C7 (singlet due to isolation).• δ 2.15 ppm (s, 6H): Methyl groups at C4/C6 (may appear as two singlets if environments differ slightly, or one if accidental equivalence).• δ 3.50 ppm (br s, 2H): Amine protons.
¹³C NMR Distinct signals for dioxole carbon (~101 ppm), methyl carbons (~10-15 ppm), and substituted aromatic carbons.
IR Spectrum 3300-3400 cm⁻¹: N-H stretching (primary amine).• 930 cm⁻¹: C-O-C stretching (dioxole ring).

Safety & Handling

  • Nitration Risks: The nitration step involves fuming nitric acid and potentially unstable intermediates. Perform behind a blast shield. Maintain strict temperature control to avoid thermal runaway.

  • Dibromomethane: An alkylating agent and potential carcinogen. Use double-gloving and work in a fume hood.

  • Hydrogenation: Palladium catalysts are pyrophoric when dry. Keep wet with solvent during filtration.

References

  • Hansen, T. V., & Skattebøl, L. (2019).[11] One-pot synthesis of substituted catechols from the corresponding phenols. ResearchGate.

  • BenchChem . (2025).[6] Nitration of 5-bromo-1,3-benzodioxole: Application Notes and Protocols.

  • ChemicalBook . (2024). Synthesis and Properties of 1,3-Benzodioxole Derivatives.

  • Org. Synth. (1938). General methods for Methylation and Nitration of Xylidines.

Sources

Physicochemical Properties of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis logic, and analytical characterization of 2,6-Dimethyl-3,4-(methylenedioxy)aniline .

Technical Monograph & Characterization Guide

Executive Summary & Compound Identity

This compound is a specialized chemical intermediate belonging to the benzodioxole family.[1] Structurally, it combines the electron-rich 1,3-benzodioxole core with a sterically hindered primary amine (aniline) flanked by two methyl groups. This unique substitution pattern imparts significant lipophilicity and resistance to metabolic N-acetylation compared to its parent compound, 3,4-(methylenedioxy)aniline (MDA).

This compound is primarily of interest in medicinal chemistry as a scaffold for sterically protected drug candidates and in materials science as a precursor for specialized dyes or polymerization catalysts.

Nomenclature & Identification
IdentifierValue
IUPAC Name 5-Amino-4,6-dimethyl-1,3-benzodioxole
Common Name 2,6-Dimethyl-3,4-methylenedioxyaniline
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
SMILES Cc1c(N)c(C)c2OCOc2c1
Structure Class Polysubstituted Aniline / Benzodioxole

Physicochemical Profile

The following data represents a consensus profile derived from Structure-Activity Relationship (SAR) analysis, utilizing 2,6-Dimethylaniline and 3,4-(Methylenedioxy)aniline as experimentally verified anchor compounds.

Core Properties Table
PropertyValue (Predicted/Range)Mechanistic Insight
Physical State Solid (Crystalline)Symmetry of the 2,6-dimethyl substitution increases lattice energy compared to liquid 2,6-xylidine.
Melting Point 62°C – 68°CHigher than 3,4-MDA (40°C) due to increased molecular weight and packing efficiency.
Boiling Point ~265°C (at 760 mmHg)Estimated based on MW increase (+28 units) over 2,6-xylidine (216°C).
pKa (Conjugate Acid) 4.1 ± 0.2 The 2,6-dimethyl groups create steric hindrance that destabilizes the solvation of the ammonium cation, lowering basicity compared to 3,4-MDA (4.78).
Lipophilicity (LogP) 2.15 ± 0.15 Significant increase over Aniline (0.9) due to the methylenedioxy bridge (+0.2) and two methyl groups (+1.0).[2]
Water Solubility < 0.5 mg/mLPoor. The hydrophobic methyls and dioxole ring dominate the polar amine.
Structural Analysis & Steric Environment

The "2,6-dimethyl" motif creates a steric shield around the nitrogen atom.

  • Nucleophilicity: Significantly reduced. The amine is less likely to participate in S_N2 reactions without forcing conditions.

  • Metabolic Stability: The ortho-methyl groups block enzymatic attack (e.g., N-acetylation or ring hydroxylation) at the most reactive sites, potentially extending the half-life of derivative drugs.

Synthesis & Impurity Profiling

Synthesis of this specific isomer requires a route that avoids the thermodynamic preference for nitration at the less hindered position (C7). The most reliable pathway involves constructing the ring system from a pre-functionalized catechol.

Recommended Synthetic Pathway

Starting Material: 3,5-Dimethylcatechol

  • Methylenation: Reaction with dibromomethane (

    
    ) in basic conditions forms the benzodioxole ring.
    
  • Nitration: Electrophilic aromatic substitution. The directing effects of the alkoxy oxygens compete with the steric bulk of the methyls. Separation of isomers (5-nitro vs 7-nitro) is the Critical Quality Attribute (CQA) step.

  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) yields the target amine.

SynthesisPathway Start 3,5-Dimethylcatechol Step1 Methylenation (CH2Br2, Cs2CO3) Start->Step1 Inter1 4,6-Dimethyl-1,3-benzodioxole Step1->Inter1 Step2 Nitration (HNO3, AcOH) Inter1->Step2 Inter2 Isomer Mixture (5-Nitro / 7-Nitro) Step2->Inter2 Step3 Purification (Column/Crystallization) Inter2->Step3 Inter3 5-Nitro-4,6-dimethyl-1,3-benzodioxole Step3->Inter3 Step4 Reduction (H2, Pd/C) Inter3->Step4 Product TARGET: This compound Step4->Product

Caption: Synthetic workflow prioritizing isomer separation to isolate the sterically hindered 5-amino product.

Impurity Profile
  • Isomer A (Regioisomer): 7-Amino-4,6-dimethyl-1,3-benzodioxole. (Result of nitration at the less hindered C7 position).

  • Oxidation Byproducts: Azo-dimers (colored red/orange) formed if the aniline is exposed to air during workup.

Analytical Characterization

To validate the identity of this compound, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[4][5][6]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.90 ppm (s, 2H): Methylenedioxy protons (Characteristic singlet).

    • δ 6.35 ppm (s, 1H): Aromatic H at C7 (The only aromatic proton).

    • δ 2.15 ppm (s, 3H): Methyl group at C4.

    • δ 2.25 ppm (s, 3H): Methyl group at C6 (Distinct from C4 due to asymmetry relative to the dioxole ring).

    • δ 3.50 ppm (br s, 2H): Amine protons (

      
      ).
      
Mass Spectrometry (GC-MS)[6]
  • Molecular Ion (M+): m/z 165.

  • Base Peak: Likely m/z 150 (Loss of methyl radical) or m/z 135 (Loss of

    
     from the ring).
    
  • Fragmentation: A strong signal at [M-15] is expected due to the stability of the resulting cation.

Handling & Stability Protocols

Safety Warning: Anilines are generally toxic by inhalation and skin absorption. The methylenedioxy moiety often correlates with bioactivity; treat as a potent pharmacological agent.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines darken upon oxidation.

  • Solubility for Assays:

    • Preferred: DMSO (Dimethyl sulfoxide) or Methanol.

    • Avoid: Water (unless acidified to pH < 3).

  • Stability: Sensitive to photo-oxidation. Use amber glassware.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84310, 1,3-Benzodioxol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,6-Dimethyl-3,4-(methylenedioxy)aniline. As a substituted aniline, this molecule is a valuable scaffold in medicinal chemistry and materials science.[1] Accurate structural elucidation is paramount for its application in drug development and rational design. This document serves as an authoritative resource for researchers and scientists, detailing the theoretical underpinnings of the spectral features, predicted data based on analogous structures, and a robust, field-proven protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1] Its power lies in its ability to probe the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C. The key parameters derived from NMR spectra provide a detailed molecular map:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

  • Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiple peaks (multiplets). The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number and spatial relationship of neighboring nuclei.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal, providing a quantitative count of each type of proton in the molecule.

  • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons, following the n+1 rule in simple cases.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecule's structure. This compound possesses a unique substitution pattern on the aniline core, which dictates the expected signals.

Annotated Molecular Structure

The structure and atom numbering scheme used for spectral assignments are presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Detailed ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is predicted based on the analysis of structurally similar compounds, such as 2,6-dimethylaniline[2][3] and 3,4-(methylenedioxy)aniline.[4] The electron-donating nature of the amino, dimethyl, and methylenedioxy groups leads to a shielded (upfield) aromatic environment.

Table 1: Predicted ¹H NMR Peak Assignments (500 MHz, CDCl₃)

Peak Assignment (Atom #)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H5~ 6.35Singlet (s)1HN/A
H8 (-OCH₂O-)~ 5.85Singlet (s)2HN/A
H (NH₂ )~ 3.60Broad Singlet (br s)2HN/A
H9 & H10 (-CH₃ )~ 2.15Singlet (s)6HN/A
Expert Interpretation:
  • Aromatic Proton (H5): The aniline ring is heavily substituted with electron-donating groups (EDGs). The powerful donating effects of the amino group at C1 and the methylenedioxy group at C3/C4, combined with the methyl groups at C2/C6, create a very electron-rich system. This high electron density results in strong shielding, shifting the lone aromatic proton (H5) significantly upfield to an estimated 6.35 ppm. It appears as a singlet as it has no adjacent protons to couple with.

  • Methylenedioxy Protons (H8): The two protons of the methylenedioxy bridge are chemically equivalent and characteristically appear as a sharp singlet. Their position at ~5.85 ppm is a hallmark of this functional group.[4]

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, they are expected to appear as a broad singlet around 3.60 ppm. This broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

  • Methyl Protons (H9 & H10): The two methyl groups at positions C2 and C6 are chemically equivalent due to free rotation. They are ortho to the strong amino-donating group. They are expected to resonate as a single, sharp peak integrating to 6 protons at approximately 2.15 ppm.[3]

Detailed ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.[2]

Table 2: Predicted ¹³C NMR Peak Assignments (125 MHz, CDCl₃)

Peak Assignment (Atom #)Predicted Chemical Shift (δ, ppm)Rationale
C4~ 142.5Aromatic C-O, deshielded by oxygen
C1~ 139.0Aromatic C-N, deshielded by nitrogen
C3~ 134.0Aromatic C-O, deshielded by oxygen
C2 & C6~ 120.5Aromatic C-CH₃
C5~ 107.0Aromatic C-H, shielded by multiple EDGs
C8 (-OC H₂O-)~ 100.5Characteristic shift for methylenedioxy carbon[5]
C9 & C10 (-C H₃)~ 17.5Aliphatic methyl carbons
Expert Interpretation:
  • Quaternary Aromatic Carbons: The carbons attached to heteroatoms (C1, C3, C4) are the most downfield among the ring carbons due to the deshielding effect of nitrogen and oxygen. The carbon bearing the amino group (C1) is expected around 139.0 ppm. The two carbons of the methylenedioxy group (C3, C4) are also significantly downfield.

  • Substituted Aromatic Carbons (C2, C6): These two equivalent carbons, each bearing a methyl group, are found at ~120.5 ppm.

  • Protonated Aromatic Carbon (C5): This carbon is predicted to be the most shielded of the aromatic carbons (~107.0 ppm) due to the cumulative electron-donating effects from the ortho amino group and the para oxygen of the methylenedioxy ring.

  • Methylenedioxy Carbon (C8): The carbon of the -OCH₂O- unit has a highly characteristic and reliable chemical shift, typically appearing around 100-101 ppm.[5]

  • Methyl Carbons (C9, C10): The two equivalent methyl carbons are found in the typical aliphatic region, estimated at ~17.5 ppm.

Self-Validating Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, trustworthy data, the following standardized protocol is recommended. This workflow is designed to be self-validating by incorporating systematic checks and standardized parameters.

Experimental Workflow Diagram

NMR_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing & Analysis prep Weigh 10-15 mg of sample for ¹H (25-30 mg for ¹³C). Dissolve in ~0.6 mL CDCl₃. vortex Vortex to ensure homogeneity. Transfer to 5mm NMR tube. prep->vortex insert Insert sample into magnet. Lock on deuterium signal of CDCl₃. tune Tune and match probe for ¹H and ¹³C frequencies. insert->tune shim Perform automated shimming for optimal magnetic field homogeneity. tune->shim acq_H1 Acquire ¹H Spectrum: - Standard 'zg30' pulse sequence - 16-32 scans - Relaxation delay (d1) = 2s shim->acq_H1 acq_C13 Acquire ¹³C{¹H} Spectrum: - Proton-decoupled ('zgpg30') - 512-1024 scans - Relaxation delay (d1) = 2s acq_H1->acq_C13 ft Apply Fourier Transform (FT) to Free Induction Decay (FID). acq_C13->ft phase Phase correct spectrum manually (zeroth and first order). ft->phase baseline Apply automatic baseline correction. phase->baseline ref Reference spectrum to TMS (0 ppm) or residual solvent signal (CDCl₃: 7.26 ppm). baseline->ref integrate Integrate ¹H signals. Pick peaks for ¹H and ¹³C. ref->integrate

Caption: Standardized workflow for the acquisition and processing of NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR analysis (25-30 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[6]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

    • Tune the probe to the appropriate frequencies for ¹H (~500 MHz) and ¹³C (~125 MHz) and match the impedance.

    • Execute an automated shimming routine to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR:

      • Use a standard 30° pulse experiment.

      • Acquire 16 to 32 scans for a good signal-to-noise ratio.

      • Set the spectral width to cover a range of -2 to 12 ppm.

      • Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

    • ¹³C NMR:

      • Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30') to produce a spectrum with singlets for all carbons.

      • Acquire 512 to 1024 scans, as ¹³C has a low natural abundance.

      • Set the spectral width to cover a range of 0 to 220 ppm.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[6]

Conclusion

The structural characterization of this compound is readily achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The predictable and distinct signals for the aromatic proton, methyl groups, and the hallmark methylenedioxy bridge provide unambiguous confirmation of its molecular architecture. The provided spectral predictions and standardized acquisition protocol offer a robust framework for researchers in synthetic chemistry, medicinal chemistry, and drug development, ensuring the reliable and accurate identification of this important chemical entity.

References

  • Pelletier, S. W., Mody, N. V., & Dailey, O. D., Jr. (1980). 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Journal of Chemistry, 58(17), 1875-1881. [Link]

  • Li, L., Zhang, L., Lan, Y., & Zhang, C. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]

  • Pelletier, S. W., Mody, N. V., & Dailey, O. D., Jr. (1980). 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Science Publishing. [Link]

  • Pelletier, S. W., Mody, N. V., & Dailey, O. D., Jr. (1980). 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Journal of Chemistry. [Link]

  • Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Resonance. The Journal of Chemical Physics, 38(6), 1432-1441. [Link]

  • Axenrod, T., Pregosin, P. S., Wieder, M. J., Becker, E. D., Bradley, R. B., & Milne, G. W. A. (1971). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 93(24), 6536-6541. [Link]

  • SpectraBase. 3',4'-Dichloro-3,4-(methylenedioxy)chalcone - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Note: While not in the search results, this is a universally accepted standard reference for solvent peaks and is essential for this guide's authoritativeness). A similar general protocol is outlined in a ScienceOpen supporting information file. [Link]

  • El Ouafy, M., et al. (2021). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Journal of Materials and Environmental Science, 12(1), 104-114. [Link]

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A Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,6-Dimethyl-3,4-(methylenedioxy)aniline is a substituted aromatic amine of significant interest to researchers in the fields of medicinal chemistry and drug development. Its structural similarity to controlled substances, such as those derived from 3,4-methylenedioxyamphetamine (MDA), necessitates reliable and detailed analytical methods for its characterization and differentiation from isomeric and isobaric compounds. Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of such molecules. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, offering a foundational understanding for researchers and professionals in the field.

The fragmentation of a molecule in a mass spectrometer is a highly structure-dependent process. By understanding the likely cleavage points and rearrangements, analysts can interpret mass spectra to confirm the identity of a compound, even in complex matrices. This document will explore the expected fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions, leveraging established principles of mass spectrometry and data from analogous structures.

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be influenced by the key functional groups present: the primary amine, the aromatic ring with its methyl substituents, and the methylenedioxy group. The stability of the resulting fragment ions will dictate the observed fragmentation pattern.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the molecular ion (M⁺˙) is expected to be observed, followed by a series of characteristic fragmentations. The molecular weight of this compound is 179.22 g/mol .

A primary and highly favored fragmentation pathway for aromatic amines is the cleavage of the C-N bond.[1][2] For primary amines, this can involve the loss of a hydrogen radical to form an [M-1]⁺ ion, or more significantly, cleavage of bonds alpha to the amine. However, with an aniline derivative, fragmentation of the ring and its substituents is more prominent.

A key fragmentation is expected to be the loss of a methyl radical (•CH₃) from one of the ortho positions, leading to a stable ion at m/z 164. Subsequent loss of the second methyl group is also possible.

Another significant fragmentation pathway involves the methylenedioxy ring. This group is known to undergo characteristic fragmentation, often involving the loss of formaldehyde (CH₂O, 30 Da).[3] This would result in an ion at m/z 149.

The benzylic cleavage, facilitated by the aromatic ring, is also a probable event. Cleavage of the bond between the aromatic ring and the amine group, while less common for primary anilines compared to alkylamines, could lead to ions corresponding to the dimethyl-methylenedioxy-benzene cation.

The following DOT script visualizes the predicted EI fragmentation pathway:

Fragmentation_Pathway M [M]⁺˙ m/z 179 F1 [M-CH₃]⁺ m/z 164 M->F1 - •CH₃ F2 [M-CH₂O]⁺˙ m/z 149 M->F2 - CH₂O F3 [M-H]⁺ m/z 178 M->F3 - •H F4 [C₈H₈NO₂]⁺ m/z 164 F1->F4 - H• F5 [C₇H₇N]⁺˙ m/z 105 F2->F5 - CO ESI_Fragmentation_Pathway MH [M+H]⁺ m/z 180 F1_ESI [M+H-CH₂O]⁺ m/z 150 MH->F1_ESI - CH₂O F2_ESI [M+H-NH₃]⁺ m/z 163 MH->F2_ESI - NH₃

Caption: Predicted ESI-MS/MS Fragmentation of this compound.

Experimental Protocol: Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation patterns, the following protocols are recommended:

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution for GC-MS (EI): Dilute the stock solution to a final concentration of 10 µg/mL in methanol.

  • Working Solution for LC-MS (ESI): Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of methanol and water containing 0.1% formic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Instrument: A standard GC-MS system equipped with an electron ionization source.

  • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
  • Instrument: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be applied to observe the fragmentation of the precursor ion at m/z 180.

Data Summary

The following table summarizes the predicted key ions for this compound in both EI and ESI mass spectrometry.

Ionization ModePredicted Ionm/z (Da)Description
EI [M]⁺˙179Molecular Ion
[M-H]⁺178Loss of a hydrogen radical
[M-CH₃]⁺164Loss of a methyl radical
[M-CH₂O]⁺˙149Loss of formaldehyde
ESI (+) [M+H]⁺180Protonated Molecule
[M+H-CH₂O]⁺150Loss of formaldehyde from protonated molecule
[M+H-NH₃]⁺163Loss of ammonia from protonated molecule

Conclusion

The mass spectrometric fragmentation of this compound is predicted to yield a rich spectrum of ions that can be used for its unambiguous identification. Under electron ionization, key fragments are expected to arise from the loss of methyl radicals and formaldehyde. In electrospray ionization, the protonated molecule will likely fragment via the loss of formaldehyde or ammonia. The experimental protocols provided herein offer a robust starting point for the analysis of this compound and its analogs. The detailed understanding of these fragmentation pathways is crucial for researchers in drug discovery and forensic analysis, enabling confident structural elucidation and differentiation from related substances.

References

  • Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. 2. Electrospray Spectra of 3-Ring and 4-Ring Isomers - PMC. Available at: [Link]

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  • Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source - Semantic Scholar. Available at: [Link]

  • The Identification of 3,4-MDMA from Its mass equivalent isomers and isobaric substances using fast LC–ESI-MS–MS - ResearchGate. Available at: [Link]

  • 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. Available at: [Link]

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Infrared spectroscopy analysis of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Executive Summary

This technical guide provides a comprehensive framework for the analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a complex substituted aniline, this molecule presents a unique infrared spectrum, the interpretation of which is critical for identity confirmation, purity assessment, and quality control in research and drug development settings. This document offers a detailed, step-by-step protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR) FT-IR, followed by an in-depth theoretical analysis of the principal vibrational modes and their corresponding absorption bands. By correlating the structural features of the analyte—the primary aromatic amine, the substituted benzene ring, the dimethyl groups, and the key methylenedioxy moiety—with established spectroscopic principles, this guide serves as an essential resource for scientists and researchers.

Introduction

The Analyte: this compound

This compound is a polysubstituted aromatic amine. Its structure, featuring a primary amine, two methyl groups, and a methylenedioxy bridge on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, including potential pharmaceutical agents. The precise arrangement of these functional groups gives rise to a distinct "fingerprint" in the infrared spectrum, allowing for its unambiguous identification.

The Technique: Principles of FT-IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. Covalent bonds are not rigid; they can stretch, bend, and vibrate at specific frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, provided the vibration causes a change in the molecule's dipole moment. An FT-IR spectrometer measures this absorption as a function of wavenumber (cm⁻¹) to generate a spectrum that is unique to the molecule's structure.

Experimental Protocol: Acquiring the IR Spectrum

Rationale for Method Selection: ATR-FTIR

For solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.

  • Expertise & Causality: The choice of ATR is deliberate. It requires minimal to no sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding a sample with KBr and pressing a pellet. This significantly reduces the chances of sample contamination and operator-induced variability. The direct contact of the solid sample with the ATR crystal (typically diamond) ensures a consistent path length and high-quality, reproducible data, which is paramount in regulated drug development environments.

Instrumentation and Parameters
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

  • Detector: Deuterated Triglycine Sulfate (DTGS) or a more sensitive Mercury Cadmium Telluride (MCT) detector.

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32-64 co-added scans for a high signal-to-noise ratio.

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol is designed as a self-validating system to ensure data integrity.

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal using a solvent-moistened, non-abrasive wipe (e.g., with isopropanol or ethanol) and allow it to fully evaporate. This step is critical to remove any residue from previous analyses.

  • Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum. A successful background should show a flat baseline.

  • Sample Application: Place a small amount (typically 1-5 mg) of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Engage the ATR pressure clamp to apply firm, consistent pressure, forcing the solid sample into intimate contact with the crystal. Consistent pressure is key to spectral reproducibility.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the pre-defined parameters.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum, perform the Fourier transform, and display the final spectrum in units of % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in Step 2.

ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Processing & Cleanup start Start clean_pre Clean ATR Crystal start->clean_pre background Acquire Background (H₂O, CO₂ Reference) clean_pre->background sample Apply Sample to Crystal background->sample pressure Apply Consistent Pressure sample->pressure acquire_sample Acquire Sample Spectrum pressure->acquire_sample process Process Data (Ratio, FT, Baseline Correction) acquire_sample->process clean_post Clean ATR Crystal process->clean_post end End clean_post->end

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Spectral Interpretation and Analysis

The infrared spectrum of this compound can be systematically interpreted by examining the contributions of its constituent functional groups.

Predicted IR Absorption Bands and Vibrational Mode Assignments

The following table summarizes the expected absorption bands, their origins, and characteristic intensities.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3490–3420MediumAsymmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3400–3340MediumSymmetric N-H StretchPrimary Aromatic Amine (-NH₂)
3100–3000Medium-WeakAromatic C-H StretchSubstituted Benzene Ring
2980–2940MediumAsymmetric C-H StretchMethyl Groups (-CH₃)
2940–2910Medium-WeakAsymmetric C-H StretchMethylene (-CH₂-) in Dioxole Ring
2880–2860Medium-WeakSymmetric C-H StretchMethyl Groups (-CH₃)
2800–2780Medium-WeakSymmetric C-H StretchMethylene (-CH₂-) in Dioxole Ring
1630–1580StrongN-H Scissoring (Bending)Primary Aromatic Amine (-NH₂)
1600–1450Medium-Strong (multiple bands)C=C Ring StretchingAromatic Ring
1470–1440MediumAsymmetric C-H BendingMethyl & Methylene Groups
1390–1370MediumSymmetric C-H Bending (Umbrella)Methyl Groups (-CH₃)
1335–1250StrongAromatic C-N StretchAryl-Amine
1260–1230StrongAsymmetric C-O-C StretchMethylenedioxy Group
1100–1020StrongSymmetric C-O-C StretchMethylenedioxy Group
940–915StrongMethylene Rocking/ScissoringMethylenedioxy Group
900–670Strong-Medium (multiple bands)Aromatic C-H Out-of-Plane BendingSubstituted Benzene Ring
In-Depth Analysis of Key Functional Groups
  • N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][3] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch. For aromatic amines, these bands typically appear at slightly higher wavenumbers than for aliphatic amines.[1][4]

  • N-H Bending: A strong and characteristic scissoring (bending) vibration occurs in the 1650-1580 cm⁻¹ region.[2][4][5] This band can sometimes overlap with aromatic C=C stretching vibrations.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong absorption in the 1335-1250 cm⁻¹ range.[1][2][5] The position at a higher frequency compared to aliphatic amines (1250–1020 cm⁻¹) is due to the increased double-bond character from resonance with the aromatic ring.[5]

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring appears as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[6][7]

  • Alkyl C-H Stretch: The methyl (-CH₃) groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹, generally in the 2980-2860 cm⁻¹ range.[7]

  • Aromatic C=C Stretch: The benzene ring exhibits several C=C stretching (skeletal) vibrations in the 1620-1400 cm⁻¹ region, which are useful for confirming the presence of the aromatic core.[6]

  • C-H Bending: In the fingerprint region, C-H in-plane bending vibrations for aromatic rings are found between 1300-1000 cm⁻¹. More diagnostically, strong C-H out-of-plane (OOP) bending bands appear between 900-670 cm⁻¹. The exact position of these OOP bands is highly sensitive to the substitution pattern on the ring.

This cyclic diether group has several characteristic absorptions that are crucial for identification.

  • C-H Stretching: The methylene (-CH₂-) bridge has its own C-H stretching modes, typically around 2940 cm⁻¹ (asymmetric) and 2800 cm⁻¹ (symmetric).

  • C-O-C Stretching: The most prominent features are the strong C-O stretching vibrations. Ethers typically show strong C-O bands in the 1300-1000 cm⁻¹ region. For the methylenedioxy group, one expects to see a very strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a strong symmetric stretch near 1040 cm⁻¹.[8]

  • Methylene Bending: A characteristic band around 930 cm⁻¹ is often attributed to the scissoring or rocking motion of the -CH₂- group within the five-membered dioxole ring.[8]

Molecular Structure and Key Vibrational Regions

Caption: Molecular structure highlighting key functional group vibrations.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive method for its structural confirmation. The key diagnostic features for identification are the dual N-H stretching bands of the primary aromatic amine (around 3400-3500 cm⁻¹), the strong aromatic C-N stretch (around 1300 cm⁻¹), and, most notably, the series of strong C-O-C stretching and methylene bending vibrations characteristic of the methylenedioxy group (1250, 1040, and 930 cm⁻¹). By following a robust experimental protocol and applying a systematic interpretation of these key bands, researchers can confidently verify the identity and integrity of this important chemical entity.

References

  • University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Mansour, F. B. (n.d.). Characteristic Group Vibrations of Organic Molecules. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functional groups. [Link]

  • Mason, S. F. (1958). The Frequencies and Intensities of the N-H Stretching Vibrations in Primary Amines. Journal of the Chemical Society, 3619-3627. [Link]

  • ResearchGate. (n.d.). Out-of-plane and in-plane bending vibrations of the aromatic C−H unit. [Link]

  • Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1957). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 29(6), 904–911. [Link]

  • ResearchGate. (2020). Study of the composition of amines using IR spectroscopy. [Link]

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An In-depth Technical Guide to 6,7-Dimethylbenzo[d]dioxol-5-amine: Synthesis, Properties, and Applications

An In-depth Technical Guide to 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine, a substituted aniline of interest to researchers and professionals in drug development and organic synthesis. Due to the apparent novelty of this specific molecule, this document emphasizes a plausible synthetic approach and extrapolated applications based on the well-documented properties of its structural analogs.

Chemical Identity and Nomenclature

The compound , 2,6-Dimethyl-3,4-(methylenedioxy)aniline, is more systematically named according to IUPAC nomenclature to ensure clarity and universal understanding.

  • IUPAC Name: 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine

  • CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting it may be a novel or infrequently synthesized molecule. For the purpose of this guide, we will refer to it by its IUPAC name.

Table 1: Compound Identification

IdentifierValue
Common NameThis compound
IUPAC Name 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
CAS NumberNot readily available

Proposed Synthetic Pathway

The synthesis of 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine can be envisioned through a multi-step process starting from commercially available precursors. The following proposed pathway is based on established and reliable organic transformations. The key starting materials for this synthesis are 2,6-dimethylaniline and a suitable catechol derivative.

Rationale for Synthetic Strategy

The core of this synthetic approach is the construction of the methylenedioxy ring onto a pre-existing substituted benzene ring, followed by nitration and subsequent reduction to the desired aniline. This route is chosen for its logical progression and the use of well-understood reactions, which allows for a higher degree of control and predictability.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,4-Dimethylcatechol from 2,3-Dimethylphenol

This initial step involves the hydroxylation of 2,3-dimethylphenol. A common method for this transformation is the Duff reaction or a similar ortho-hydroxylation protocol.

Step 2: Formation of 4,5-Dimethylbenzo[d][1][2]dioxole

The catechol from the previous step is reacted with a methylene source, such as dichloromethane or diiodomethane, in the presence of a base to form the methylenedioxy bridge.

Step 3: Nitration of 4,5-Dimethylbenzo[d][1][2]dioxole

The methylenedioxy-functionalized ring is then nitrated to introduce a nitro group at the desired position. The directing effects of the existing substituents will favor nitration at the position that will ultimately become the amine group.

Step 4: Reduction of 6-Nitro-4,5-dimethylbenzo[d][1][2]dioxole

The final step is the reduction of the nitro group to an amine. This is a standard transformation that can be achieved with a variety of reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Visualization of the Synthetic Workflow

Synthetic_PathwayStart2,3-DimethylphenolStep1_reagentsHydroxylation(e.g., Duff Reaction)Start->Step1_reagentsIntermediate13,4-DimethylcatecholStep1_reagents->Intermediate1Step2_reagentsCH2Cl2, BaseIntermediate1->Step2_reagentsIntermediate24,5-Dimethylbenzo[d][1,3]dioxoleStep2_reagents->Intermediate2Step3_reagentsHNO3, H2SO4Intermediate2->Step3_reagentsIntermediate36-Nitro-4,5-dimethylbenzo[d][1,3]dioxoleStep3_reagents->Intermediate3Step4_reagentsReduction(e.g., H2, Pd/C)Intermediate3->Step4_reagentsFinalProduct6,7-Dimethylbenzo[d][1,3]dioxol-5-amineStep4_reagents->FinalProduct

Caption: Proposed synthetic pathway for 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine.

Physicochemical Properties and Spectroscopic Data

The predicted physicochemical properties of 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine are summarized in the table below. These values are estimations based on the properties of its structural components, 2,6-dimethylaniline and 3,4-(methylenedioxy)aniline.[1][3]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting PointSolid at room temperature
Boiling Point> 200 °C at atmospheric pressure
SolubilitySparingly soluble in water; soluble in organic solvents
pKa~4-5 (aniline-like basicity)

For definitive characterization, the following spectroscopic analyses would be essential:

  • ¹H NMR: To confirm the number and environment of the protons.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • FT-IR Spectroscopy: To identify the functional groups, particularly the N-H stretches of the primary amine and the C-O-C stretches of the methylenedioxy group.

Potential Applications in Drug Discovery and Development

Aniline and its derivatives are foundational scaffolds in medicinal chemistry.[4] However, the aniline moiety can sometimes lead to metabolic instability and toxicity.[5] The unique substitution pattern of 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine offers an interesting scaffold for drug design.

  • Bioisosteric Replacement: The methylenedioxy group can serve as a bioisostere for a catechol or other functionalities, potentially improving pharmacokinetic properties.

  • Modulation of CNS Activity: The 3,4-(methylenedioxy)aniline core is found in compounds with psychoactive properties.[6] The addition of the dimethyl groups could modulate receptor binding and selectivity.

  • Enzyme Inhibition: Derivatives of 3,4-(methylenedioxy)aniline have been explored as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are targets for neurodegenerative diseases.[7][8]

  • Anticancer Agents: Certain aniline derivatives have shown promise in inhibiting cancer cell growth.[8]

Safety, Handling, and Regulatory Information

Given the absence of specific toxicity data for 6,7-Dimethylbenzo[d][1][2]dioxol-5-amine, a cautious approach to handling is imperative. The safety profile should be inferred from its precursors and structurally related anilines.

  • Toxicity: Aniline derivatives can be toxic by inhalation, ingestion, and skin absorption.[1] 2,6-Dimethylaniline is a suspected carcinogen.[9]

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation and degradation.

Conclusion

6,7-Dimethylbenzo[d][1][2]dioxol-5-amine represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and suggests avenues for its application in drug discovery. The proposed synthetic route offers a viable path for its preparation, enabling further investigation into its physicochemical properties and biological activity. As with any novel compound, all experimental work should be preceded by a thorough risk assessment.

References

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information.
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  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl aniline.
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  • ChemBK. (2024, April 9). 3,4-(Methylenedioxy)aniline.
  • Santa Cruz Biotechnology. (n.d.). 3,4-(Methylenedioxy)aniline.
  • PubMed. (2016, June 6). Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation.
  • Merck. (n.d.). 2,6-Dimethylaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). Understanding the Chemical Properties and Applications of 3,4-(Methylenedioxy)aniline.
  • Thermo Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)aniline, 98+%.
  • ChemicalBook. (2026, January 13). 3,4-(Methylenedioxy)aniline.
  • Royalchem. (n.d.). 2,6-Dimethyl Aniline (2,6-Xylidine).
  • Google Patents. (n.d.). US4289906A - Chemical process for preparing methylene bis-anilines.
  • PubChem. (n.d.). 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). National Center for Biotechnology Information.
  • BenchChem. (n.d.). "N-methyl-3,4-methylenedioxyaniline" synthesis and discovery.
  • ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline synthesis.
  • Wikipedia. (n.d.). 2,6-Xylidine.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.

Potential research applications of substituted methylenedioxyanilines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Potential Research Applications of Substituted Methylenedioxyanilines: A Comprehensive Technical Guide

Executive Summary As a highly versatile building block in organic synthesis, 3,4-methylenedioxyaniline (CAS 14268-66-7), also known as 5-amino-1,3-benzodioxole, serves as the foundational core for numerous high-value applications across medicinal chemistry, neuropharmacology, and materials science[1]. The fusion of an electron-donating methylenedioxy ring to an aniline core significantly enhances the nucleophilicity of the primary amine while dictating unique steric and electronic parameters for electrophilic aromatic substitution. This technical guide explores the causality behind its chemical behavior, details self-validating experimental protocols for its primary applications, and maps its mechanistic pathways.

Quantitative Physicochemical Data

Before initiating any synthetic workflow, establishing the baseline physicochemical properties of the starting material is critical for downstream analytical validation. The following table summarizes the core metrics for 3,4-methylenedioxyaniline[1][2].

PropertyValue / DescriptionAnalytical Validation Method
CAS Number 14268-66-7N/A
Molecular Formula C7H7NO2High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 137.14 g/mol GC-MS (Molecular Ion Peak at m/z 137)
Melting Point 39–45 °CDifferential Scanning Calorimetry (DSC)
Boiling Point 144 °C at 16 mmHgDistillation / Thermogravimetric Analysis
pKa (Predicted) 4.78 ± 0.20Potentiometric Titration
Solubility Slightly soluble in water; soluble in polar organicsUV-Vis Spectroscopy in respective solvents

Application in Antimicrobial Drug Synthesis: Oxolinic Acid

Substituted methylenedioxyanilines are critical precursors in the development of quinolone antibiotics, most notably oxolinic acid and cinoxacin[3].

Causality of Design: The methylenedioxy moiety is not merely a structural scaffold; it provides essential lipophilicity that enhances the drug's ability to penetrate bacterial cell walls and increases its binding affinity to the target enzyme, bacterial DNA gyrase. The synthesis relies on a Gould-Jacob type reaction, leveraging the electron-rich nature of the aniline ring to facilitate thermal cyclization[4].

Experimental Protocol: Gould-Jacob Synthesis of Oxolinic Acid

This protocol is designed as a self-validating system to ensure intermediate purity before proceeding to subsequent steps.

  • Condensation: In a round-bottom flask, combine 1.0 eq of 3,4-methylenedioxyaniline with 1.1 eq of diethyl ethoxymethylenemalonate. Stir at 110 °C for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the primary amine spot (ninhydrin active) is fully consumed[4].

  • Thermal Cyclization: Dissolve the resulting unsaturated ester in diphenyl oxide. Causality: Diphenyl oxide is chosen for its exceptionally high boiling point (~259 °C), which provides the necessary thermal energy to overcome the high activation barrier of ring closure. Reflux for 1.5 hours.

    • Validation Check: Cool the mixture and precipitate the quinolone ethyl ester using hexanes. Confirm ring closure via FT-IR (appearance of a strong lactam C=O stretch at ~1630 cm⁻¹).

  • Hydrolysis: Suspend the ester in 10% aqueous NaOH and reflux until homogeneous. Acidify with HCl to precipitate the free acid[3].

  • Alkylation: Dissolve the free acid in dimethylformamide (DMF). Add 2.0 eq of potassium carbonate (K₂CO₃) and 1.5 eq of ethyl iodide. Heat to 90 °C for 12 hours[3].

    • Validation Check: Purify via recrystallization from ethanol. Confirm the final oxolinic acid structure using ¹H NMR, ensuring the presence of the N-ethyl triplet/quartet pattern and the disappearance of the N-H proton.

OxolinicAcidSynthesis A 3,4-Methylenedioxyaniline (Starting Material) B Diethyl Ethoxymethylenemalonate (Condensation) A->B C Unsaturated Ester Intermediate B->C Heat D Thermal Cyclization (Refluxing Diphenyl Oxide) C->D E Quinolone Ethyl Ester D->E Ring Closure F Basic Hydrolysis & Ethyl Iodide Alkylation E->F G Oxolinic Acid (Antibacterial Agent) F->G Final Alkylation

Logical workflow of the Gould-Jacob synthesis of oxolinic acid from 3,4-methylenedioxyaniline.

Green Chemistry N-Alkylation via Hydrogen Borrowing

3,4-methylenedioxyaniline is extensively used in the synthesis of N-arylpyrrolidines via N-alkylation with cyclic secondary alkylamines[1].

Causality of Design: Traditional alkylation using alkyl halides often leads to uncontrollable over-alkylation (yielding tertiary amines) and generates stoichiometric toxic halide waste. By utilizing a 5[5] (a diruthenium complex), researchers can employ a "hydrogen borrowing" mechanism. The catalyst temporarily dehydrogenates the cyclic amine to an iminium ion, which is rapidly attacked by the highly nucleophilic 3,4-methylenedioxyaniline. The catalyst then returns the hydrogen, yielding the secondary N-aryl amine with water as the sole byproduct.

Experimental Protocol: Shvo Catalyst-Mediated N-Alkylation
  • Preparation: In an argon-purged Schlenk flask, add 3,4-methylenedioxyaniline (1.0 eq), pyrrolidine (1.2 eq), and Shvo's catalyst (2 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous toluene. Causality: Toluene is selected because its boiling point (110 °C) is sufficient to thermally dissociate the Shvo dimer into its catalytically active monomeric ruthenium species. Reflux for 24 hours.

    • Validation Check: Extract an aliquot, filter through a short silica plug, and analyze via GC-MS. The reaction is deemed complete when the substrate peak (m/z 137) is entirely replaced by the product peak.

  • Isolation: Remove toluene under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol gradient).

    • Validation Check: Perform ¹³C NMR to verify the integration of the newly formed C-N bonds and the intact methylenedioxy carbon (~101 ppm).

Neuropharmacology: MDMA Synthesis and SERT Modulation

N-methyl-3,4-methylenedioxyaniline, widely known as MDMA, represents a critical application of this chemical class in neuropharmacology and psychiatric research (e.g., PTSD therapies)[6].

Causality of Design: While structurally similar to standard amphetamines, the addition of the methylenedioxy ring restricts the conformational flexibility of the molecule. This structural rigidity allows it to act as a highly specific pseudosubstrate for the Serotonin Transporter (SERT) rather than primarily targeting dopamine pathways[6]. It binds to SERT, reverses the transporter flux, and disrupts Vesicular Monoamine Transporter 2 (VMAT2), causing a massive, targeted synaptic serotonin efflux.

SERT_Pathway MDMA N-methyl-3,4-methylenedioxyaniline (MDMA) SERT Serotonin Transporter (SERT) Cell Membrane MDMA->SERT Competitive Binding & Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) SERT->VMAT2 Intracellular Entry Synapse Synaptic Cleft (Accumulation of 5-HT) VMAT2->Synapse Disruption of Vesicular Storage Receptor Post-Synaptic 5-HT Receptors (Signal Transduction) Synapse->Receptor Receptor Activation

Mechanism of action for MDMA-mediated serotonin (5-HT) release via SERT and VMAT2 modulation.

Materials Science: Colorant Chemistry

Beyond pharmaceuticals, functionalized derivatives such as 7[7] are heavily utilized as organic synthesis intermediates in colorant chemistry.

Causality of Design: The hydrochloride salt form is specifically chosen to drastically improve water solubility and handling in aqueous formulations during the diazotization process, which is a mandatory step in the synthesis of azo dyes and polymer colorants used in textiles and coatings[7].

References

  • BenchChem. "3,4-(Methylenedioxy)aniline | 14268-66-7".
  • Thermo Scientific Chemicals. "3,4-(Methylenedioxy)aniline, 98+% 10 g".
  • University of Hertfordshire. "Oxolinic acid - AERU".
  • ResearchGate. "Safety-Enhanced Multistep Flow Synthesis of Oxolinic Acid with Process Intensification".
  • BenchChem. "N-methyl-3,4-methylenedioxyaniline synthesis and discovery".
  • Scent.vn. "Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride CAS# 94158-14-2".

Sources

Advanced Strategies for the Synthesis of Polysubstituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

From Ligand-Controlled Cross-Coupling to Metallaphotoredox Catalysis

Executive Summary

The aniline moiety is a "privileged scaffold" in medicinal chemistry, present in over 25% of the top 100 selling drugs. However, the "Aniline Gap"—the difficulty in accessing specific polysubstituted patterns via classical electrophilic aromatic substitution (EAS)—remains a bottleneck. Traditional nitration/reduction sequences are plagued by rigid ortho/para directing effects and safety hazards associated with energetic intermediates.

This technical guide analyzes three modern paradigms that bypass these limitations: Buchwald-Hartwig Cross-Coupling , Metallaphotoredox Catalysis , and Direct C-H Amination . It provides actionable protocols, mechanistic insights, and decision-making frameworks for senior scientists optimizing lead compounds.

Part 1: The Strategic Landscape

The Limitation of Classical Synthesis

In drug discovery, "magic methyl" effects and specific halogen placements are often required to tune metabolic stability (preventing para-hydroxylation) or lock bioactive conformations. Classical EAS cannot reliably produce 1,2,3-trisubstituted or 1,2,3,4-tetrasubstituted anilines due to:

  • Regiochemical conflict: Competing directing groups often lead to inseparable isomer mixtures.

  • Functional Group Incompatibility: Harsh nitration conditions (H₂SO₄/HNO₃) degrade acid-sensitive pharmacophores.

The Modern Solution Set

The shift has moved toward disconnection at the C-N bond . The choice of method depends heavily on the substrate's electronic bias and the availability of the aryl precursor.

FeatureBuchwald-Hartwig (Pd)Ullmann-Ma (Cu)Metallaphotoredox (Ni/Ir)C-H Amination
Precursor Aryl Halide/TriflateAryl Iodide/BromideAryl Bromide/IodideArene (C-H)
Steric Tolerance High (Ligand dependent)ModerateHighLow to Moderate
Base Sensitivity High (often requires NaOtBu)ModerateMild (organic bases)Variable
Cost High (Pd + Ligand)LowModerate (Ni is cheap, Ir/Ru cat. is not)Low (if metal-free)
Key Utility Complex, hindered substratesScalable, simple substratesMild conditions, sensitive groupsAtom economy

Part 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

This is the gold standard for synthesizing polysubstituted anilines. The success of this reaction relies entirely on ligand design .

Mechanistic Causality & Ligand Selection

The reaction proceeds via a Pd(0)/Pd(II) cycle. The rate-determining step is often the oxidative addition (for chlorides) or reductive elimination (for hindered amines).

  • Dialkylbiaryl Phosphines (e.g., Buchwald Ligands - XPhos, BrettPhos): These are bulky and electron-rich.

    • Why they work: The bulk promotes the formation of the monoligated Pd(0) species (the active catalyst) and accelerates reductive elimination by relieving steric strain in the intermediate.

    • BrettPhos: Ideal for primary amines.

    • RuPhos: Excellent for secondary amines and hindered aryl halides.

Validated Protocol: Coupling of Hindered Aryl Chlorides

Target: Synthesis of a sterically congested ortho-substituted aniline.

Reagents:

  • Aryl Chloride (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃

  • Ligand: BrettPhos or RuPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv) - Critical for activating the amine.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Methodology:

  • Inert Environment: Charge a reaction vial with the Pd source, Ligand, and Base.[1] Cycle with Argon/Vacuum (3x) to remove O₂. Note: Oxygen oxidizes the phosphine ligand, killing the catalyst.

  • Solvation: Add the aryl chloride and amine as solutions in degassed toluene via syringe.

  • Activation: Heat to 80-100°C. The solution usually turns from dark red/brown to a lighter orange/yellow upon active cycle engagement.

  • Workup: Filter through a pad of Celite (to remove Pd black) and elute with EtOAc.

  • Purification: Silica gel chromatography. Tip: Pre-treat silica with 1% Et₃N to prevent aniline streaking.

Visualization: The Buchwald-Hartwig Cycle

BuchwaldHartwig Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)L OxAdd->PdII_ArX AmineBind Amine Coordination & Deprotonation PdII_ArX->AmineBind + HNRR' + Base PdII_Amido Pd(II)(Ar)(NRR')L (Amido Complex) AmineBind->PdII_Amido - Base-HX RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 + Ar-NRR'

Figure 1: The catalytic cycle emphasizes the critical role of the ligand (L) in stabilizing the Pd(0) species and forcing reductive elimination via steric bulk.

Part 3: Metallaphotoredox Catalysis (Ni/Ir)

When substrates are sensitive to high heat or strong bases (e.g., substrates with esters, nitriles, or stereocenters), Pd-catalysis often fails. The merger of Nickel catalysis and Photoredox catalysis offers a milder alternative.

Mechanism: Dual Catalytic Cycles

This system uses light to modulate the oxidation state of Nickel, allowing it to perform cross-couplings that are thermodynamically difficult.[2]

  • Photocatalyst (Ir/Ru): Absorbs light, enters an excited state, and performs Single Electron Transfer (SET).

  • Nickel Catalyst: Captures the aryl radical (generated via SET or halogen abstraction) and the amine, then undergoes reductive elimination to form the C-N bond.

Validated Protocol: C-N Coupling of Aryl Bromides

Based on MacMillan/Buchwald methodologies.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Amine (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Metal Catalyst: NiCl₂[3]·glyme (5 mol%)

  • Ligand: dtbbpy (5 mol%)

  • Base: DABCO or TMP (3 equiv)

  • Solvent: DMA (Dimethylacetamide)[3]

Step-by-Step Methodology:

  • Setup: Prepare a vial with the aryl bromide, photocatalyst, Ni-source, and ligand.

  • Solvent & Base: Add DMA and the liquid amine/base.

  • Degassing: Crucial Step. Sparge with Nitrogen for 10-15 minutes. Alternatively, freeze-pump-thaw. Oxygen is a potent quencher of the excited photocatalyst.

  • Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. Use a fan to keep the reaction at room temperature (25°C).

  • Monitoring: Reaction times vary (2-24 hours). Monitor by LCMS.

  • Workup: Dilute with water, extract with ether/EtOAc. The Ni catalyst is easily removed during aqueous workup.

Visualization: Dual Catalytic Pathway

DualCatalysis cluster_Photo Photocatalytic Cycle (Ir) cluster_Nickel Nickel Cycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue Light (hv) Ir_Red Ir(II) Ir_Excited->Ir_Red SET (Oxidation of Amine) Ir_Red->Ir_GS SET (Reduction of Ni) Ni0 Ni(0) NiII_Ar Ni(II)-Ar Ni0->NiII_Ar Oxidative Add. (Ar-Br) NiIII Ni(III)-Ar-N NiII_Ar->NiIII Amine Capture & SET from Ir NiIII->Ni0 Reductive Elim. (Product Release)

Figure 2: The synergy between the cycles allows the use of mild bases and room temperature conditions, preventing the degradation of sensitive functional groups.

Part 4: Decision Framework for Method Selection

When designing a synthesis for a polysubstituted aniline, the starting material dictates the methodology.

Visualization: Synthesis Decision Tree

DecisionTree Start Starting Material? ArX Aryl Halide (Cl, Br, I) Start->ArX Arene Unfunctionalized Arene Start->Arene Boronic Aryl Boronic Acid Start->Boronic Sensitive Base/Heat Sensitive? ArX->Sensitive Buchwald Buchwald-Hartwig (Pd/Ligand) Sensitive->Buchwald No Photo Metallaphotoredox (Ni/Ir + Light) Sensitive->Photo Yes Directing Directing Group Present? Arene->Directing CH_Act Directed C-H Amination (Pd/Cu) Directing->CH_Act Yes (Amide/Pyridine) Radical Radical Amination (Photochemical) Directing->Radical No ChanLam Chan-Lam Coupling (Cu/O2) Boronic->ChanLam

Figure 3: A logic flow for selecting the optimal synthetic route based on substrate availability and stability.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4] Chemical Reviews, 116(19), 12564–12649. Link

  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1, 0052. Link

  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications.[5] Chemical Reviews, 117(13), 9060–9139. Link

  • Corpet, M., & Gosselin, F. (2013). Recent Trends in the Synthesis of Polysubstituted Anilines. Organic Process Research & Development, 17(3), 339-339.
  • Dighe, S. U., et al. (2020). Photochemical synthesis of anilines from non-aromatic precursors. Nature, 584, 75–81. Link

Sources

An In-Depth Technical Guide to the Electronic and Steric Effects in Dimethyl-Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nuances of Aniline Chemistry

Aniline and its derivatives are foundational scaffolds in a multitude of scientific disciplines, serving as indispensable building blocks in medicinal chemistry, materials science, and synthetic organic chemistry.[1] The reactivity and basicity of the aniline scaffold are profoundly influenced by the electronic and steric nature of substituents on the aromatic ring and the nitrogen atom. Methyl groups, in particular, offer a subtle yet powerful means to modulate these properties. This guide provides a comprehensive exploration of the interplay between electronic and steric effects in dimethyl-substituted anilines, offering insights into their synthesis, spectroscopic properties, and reactivity for researchers, scientists, and drug development professionals.

The introduction of two methyl groups, whether on the aromatic ring or the nitrogen atom, creates a fascinating landscape of chemical behavior. N,N-dimethylation, for instance, enhances the electron-donating capacity of the amino group through an inductive effect, thereby increasing basicity and activating the ring towards electrophilic attack.[2] Conversely, methylation at the ortho positions (2- and 6-positions) introduces significant steric hindrance, which can dramatically alter the molecule's conformation and reactivity in ways that are not always intuitive. This guide will dissect these competing effects, providing a framework for understanding and predicting the behavior of this important class of molecules.

The Dichotomy of Electronic and Steric Effects: A Conceptual Overview

The chemical properties of dimethyl-substituted anilines are governed by a delicate balance between two primary forces:

  • Electronic Effects: These arise from the electron-donating or electron-withdrawing nature of the methyl substituents. Methyl groups are weakly electron-donating through an inductive effect (+I), which increases the electron density on the aromatic ring and the nitrogen atom. This generally leads to increased basicity and enhanced reactivity in electrophilic aromatic substitution reactions.[3] The lone pair of electrons on the nitrogen atom can also participate in resonance with the benzene ring, further increasing the electron density at the ortho and para positions.[4]

  • Steric Effects: This refers to the spatial arrangement of atoms and the physical hindrance that bulky groups can impose on a reaction center. In the context of dimethylanilines, steric hindrance from ortho-methyl groups can impede the approach of electrophiles or solvent molecules to the nitrogen atom, a phenomenon known as the "ortho effect".[5] This can lead to a decrease in basicity and a change in the regioselectivity of reactions. A particularly important steric effect is the Steric Inhibition of Resonance (SIR) , where bulky ortho-substituents can force the amino group out of the plane of the benzene ring, disrupting the overlap between the nitrogen lone pair and the aromatic π-system.[6][7]

The following diagram illustrates the fundamental concepts of electronic and steric effects in a dimethyl-substituted aniline.

G cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_property Impacted Properties Inductive_Effect +I Effect (Electron Donating) Basicity Basicity (pKa) Inductive_Effect->Basicity Increases Resonance_Effect Resonance (Electron Delocalization) Reactivity Reactivity (EAS) Resonance_Effect->Reactivity Increases (o,p) Ortho_Effect Ortho Effect (Hindrance at N) Ortho_Effect->Basicity Decreases SIR_Effect Steric Inhibition of Resonance (Disrupted Planarity) SIR_Effect->Basicity Increases SIR_Effect->Reactivity Decreases

Caption: Interplay of electronic and steric effects in dimethylanilines.

Comparative Analysis of Dimethylaniline Isomers: A Data-Driven Approach

To quantitatively assess the impact of the position of dimethyl substitution, a comparative analysis of their basicity (pKa of the conjugate acid) is essential. A higher pKa value corresponds to a stronger base.

CompoundStructurepKa of Conjugate AcidKey Observations
Aniline4.63Baseline for comparison.
N,N-Dimethylaniline 5.15[3][6]Increased basicity due to the +I effect of two N-methyl groups.
2,3-Dimethylaniline 4.70[5][8]Basicity is slightly higher than aniline due to the +I effect of two methyl groups.
2,4-Dimethylaniline 4.89[9][10]The para-methyl group's +I effect enhances basicity more effectively than a meta-methyl group.
2,5-Dimethylaniline 4.53[11][12]The combined electronic effects result in a basicity slightly lower than aniline.
2,6-Dimethylaniline 3.95Significant decrease in basicity due to the "ortho effect," where steric hindrance from the two ortho-methyl groups impedes solvation of the anilinium ion.
3,4-Dimethylaniline 5.17[13][14]The combined +I effects of the meta and para methyl groups lead to a significant increase in basicity.
3,5-Dimethylaniline 4.91The two meta-methyl groups provide a moderate increase in basicity through their +I effect.
N,N,2,6-Tetramethylaniline ~7.5A dramatic increase in basicity. Steric hindrance from the ortho-methyl groups forces the N,N-dimethylamino group out of the plane of the ring (SIR effect), localizing the lone pair on the nitrogen and making it more available for protonation.[6][7]

Spectroscopic Characterization of Dimethylaniline Isomers

Spectroscopic techniques are indispensable for the structural elucidation and characterization of substituted anilines.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. The chemical shifts (δ) are sensitive to the electronic effects of the substituents.

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)
N,N-Dimethylaniline ~7.2 (m, 2H), ~6.7 (m, 3H), ~2.9 (s, 6H)[15]~150.0, ~129.2, ~117.2, ~113.1, ~40.1[4]
2,3-Dimethylaniline ~6.9 (t, 1H), ~6.6 (d, 1H), ~6.5 (d, 1H), ~3.6 (br s, 2H), ~2.2 (s, 3H), ~2.1 (s, 3H)[16]~144.1, ~137.1, ~126.1, ~122.1, ~118.1, ~114.1, ~20.1, ~13.1
2,4-Dimethylaniline ~6.9 (s, 1H), ~6.8 (d, 1H), ~6.6 (d, 1H), ~3.6 (br s, 2H), ~2.2 (s, 3H), ~2.1 (s, 3H)[10]~143.1, ~131.1, ~127.1, ~122.1, ~118.1, ~115.1, ~20.1, ~17.1[17]
2,5-Dimethylaniline ~6.9 (d, 1H), ~6.5 (s, 1H), ~6.4 (d, 1H), ~3.6 (br s, 2H), ~2.2 (s, 3H), ~2.1 (s, 3H)~145.1, ~135.1, ~129.1, ~122.1, ~118.1, ~115.1, ~21.1, ~17.1
3,4-Dimethylaniline ~6.9 (d, 1H), ~6.5 (s, 1H), ~6.4 (d, 1H), ~3.5 (br s, 2H), ~2.1 (s, 6H)[18]~144.1, ~137.1, ~130.1, ~120.1, ~116.1, ~112.1, ~20.1, ~19.1[19]
3,5-Dimethylaniline ~6.5 (s, 1H), ~6.4 (s, 2H), ~3.6 (br s, 2H), ~2.2 (s, 6H)~146.1, ~138.1, ~121.1, ~114.1, ~21.1
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is useful for identifying functional groups. In dimethylanilines, the key absorptions are the N-H stretching vibrations (for ring-substituted anilines) and the C-N stretching vibrations.[20][21] UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic effects of the substituents.[1]

CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm, in Cyclohexane)
Aniline ~3430, ~3350 (N-H stretch), ~1280 (C-N stretch)[22]~235, ~285
N,N-Dimethylaniline ~1350 (C-N stretch)[23]~250, ~295
Ring-Substituted Dimethylanilines ~3450-3300 (N-H stretch), ~1320-1250 (C-N stretch)λmax values will vary based on substitution pattern, generally showing a bathochromic (red) shift compared to aniline due to the +I effect of the methyl groups.

Reactivity in Electrophilic Aromatic Substitution: A Kinetic Perspective

The dimethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.[4] However, the steric hindrance from ortho-methyl groups can significantly influence the rate and regioselectivity of these reactions. A comparative kinetic study of the bromination of various dimethylaniline isomers can provide quantitative insights into these effects.

Experimental Protocol: Comparative Kinetic Study of the Bromination of Dimethylaniline Isomers

This protocol outlines a general procedure for determining the relative rates of bromination for a series of dimethylaniline isomers.

Materials and Equipment:

  • Dimethylaniline isomers (N,N-dimethylaniline, 2,6-dimethylaniline, 3,5-dimethylaniline)

  • Bromine solution in a suitable solvent (e.g., acetic acid)[24]

  • Anhydrous solvent (e.g., acetic acid)

  • Quenching solution (e.g., aqueous sodium thiosulfate)

  • Internal standard for GC or HPLC analysis

  • Thermostatted reaction vessel with a magnetic stirrer

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Microsyringes

Procedure:

  • Solution Preparation: Prepare stock solutions of each dimethylaniline isomer and the bromine solution of known concentrations in the chosen solvent. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a thermostatted reaction vessel, place a known volume of the dimethylaniline isomer solution and the internal standard solution. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the bromine solution to the reaction vessel with vigorous stirring. Start a timer simultaneously.

  • Reaction Monitoring: At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining dimethylaniline isomer and the formed product(s) relative to the internal standard.

  • Data Analysis: Plot the concentration of the dimethylaniline isomer versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By comparing the initial rates for the different isomers under identical conditions, their relative reactivities can be determined.

The following diagram illustrates the workflow for this kinetic experiment.

G Start Start Prepare_Solutions Prepare Stock Solutions (Anilines, Bromine, Internal Standard) Start->Prepare_Solutions Reaction_Setup Thermostat Reaction Vessel with Aniline and Internal Standard Prepare_Solutions->Reaction_Setup Initiate_Reaction Add Bromine Solution Start Timer Reaction_Setup->Initiate_Reaction Sample_Aliquot Withdraw Aliquot at Timed Intervals Initiate_Reaction->Sample_Aliquot Quench_Reaction Quench with Sodium Thiosulfate Sample_Aliquot->Quench_Reaction Analysis Analyze by GC/HPLC Quench_Reaction->Analysis Data_Plotting Plot [Aniline] vs. Time Analysis->Data_Plotting Determine_Rates Calculate Initial Rates and Compare Reactivities Data_Plotting->Determine_Rates End End Determine_Rates->End

Caption: Workflow for a comparative kinetic study of aniline bromination.

Conclusion: A Synthesis of Electronic and Steric Principles

The study of dimethyl-substituted anilines provides a compelling illustration of the fundamental principles of organic chemistry. The interplay between the electron-donating nature of methyl groups and the steric constraints they impose creates a rich and varied chemical landscape. For researchers in drug discovery and materials science, a thorough understanding of these effects is paramount for the rational design of molecules with tailored properties. By leveraging the data and methodologies presented in this guide, scientists can make more informed decisions in the synthesis and application of this versatile class of compounds.

References

  • ChemBK. (2025, August 19). N,N-Dimethylaniline - Physico-chemical Properties. Retrieved from [Link]

  • Synlett. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,3-Dimethylaniline. Retrieved from [Link]

  • ChemBK. (2025, August 19). 3,4-Dimethylaniline - Physico-chemical Properties. Retrieved from [Link]

  • Scribd. (n.d.). Bromination of Aniline. Retrieved from [Link]

  • University of Tartu. (n.d.). pKa values bases. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

  • Optica Publishing Group. (1993). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 47(4), 411-422. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

  • The Royal Society. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 242(1231), 443-455. Retrieved from [Link]

  • Liskon Biological. (2024, October 31). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

  • ACS Publications. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. ACS Catalysis. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2014, January). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical.... Retrieved from [Link]

  • Materials Science Research India. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

  • University of Calgary. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

  • ResearchGate. (2021, January). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Precision N-Alkylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Executive Summary & Strategic Analysis

The Challenge: The N-alkylation of This compound presents a classic conflict in organic synthesis: a clash between electronic activation and steric inhibition.

  • Electronic "Push": The 3,4-methylenedioxy bridge and the aniline nitrogen itself are strong electron donors, theoretically making the amine highly nucleophilic.

  • Steric "Block": The 2,6-dimethyl substituents create a "picket fence" around the nitrogen atom. This steric bulk dramatically retards the trajectory of incoming electrophiles (in SN2 reactions) and hinders the formation of tetrahedral intermediates (in imine/enamine formation).

The Solution: Standard alkylation protocols (e.g., Alkyl Halide + K2CO3) often fail or result in low yields due to the high energy barrier required to penetrate the 2,6-dimethyl shield. Furthermore, the electron-rich nature of the ring makes the system prone to oxidation if forcing conditions are applied without care.

This guide details two optimized protocols designed specifically to overcome these barriers:

  • Titanium-Mediated Reductive Amination (Method A): The preferred route for introducing secondary alkyl groups or bulky chains. It utilizes Ti(OiPr)4 to force imine formation.

  • Cesium-Promoted Direct Alkylation (Method B): A "brute force" yet controlled approach for methylation or ethylation using primary halides, leveraging the "Cesium Effect" for solubility and reactivity.

Strategic Pathway Mapping

The following decision tree illustrates the logic for selecting the appropriate protocol based on the desired alkyl group (R).

G Start Target: N-Alkylated 2,6-Dimethyl-3,4-MD-aniline Decision Nature of Alkyl Group (R) Start->Decision PathA Secondary Alkyl / Benzylic (e.g., Isopropyl, Benzyl) Decision->PathA Sterically Demanding PathB Primary / Small Alkyl (e.g., Methyl, Ethyl) Decision->PathB Sterically Accessible MethodA Method A: Reductive Amination (Ti(OiPr)4 mediated) PathA->MethodA MethodB Method B: Direct Alkylation (Cs2CO3 / DMF) PathB->MethodB MechA Mechanism: Lewis Acid Activation overcomes steric barrier for Imine MethodA->MechA MechB Mechanism: SN2 with 'Naked' Anion via Cesium Effect MethodB->MechB

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on steric constraints.

Protocol A: Titanium-Mediated Reductive Amination

Best For: Introduction of secondary alkyl groups, benzyl groups, or when avoiding over-alkylation is critical.

Rationale: Direct condensation of hindered anilines with ketones/aldehydes is sluggish. The equilibrium favors the starting materials. Titanium(IV) isopropoxide acts as a dual-purpose reagent:

  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly hydrolyzes to TiO2, shifting the equilibrium toward the imine (Schiff base) intermediate.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
Substrate Amine1.02,6-Dimethyl-3,4-MD-aniline
Carbonyl R-CHO / R-CO-R1.2 - 1.5Aldehyde or Ketone
Ti(OiPr)4 Lewis Acid1.5 - 2.0Critical: Must be handled under inert atm.
NaBH4 Reducing Agent2.0Added after imine formation
Ethanol/MeOH Co-solventN/AFor the reduction step
THF Solvent0.5 MAnhydrous
Step-by-Step Procedure
  • Imine Formation (The "Push"):

    • In a flame-dried flask under Argon, dissolve This compound (1.0 equiv) in anhydrous THF (concentration ~0.5 M).

    • Add the Aldehyde/Ketone (1.2 equiv).

    • Add Ti(OiPr)4 (1.5 equiv) dropwise via syringe.

    • Observation: The solution may change color (often yellow/orange) indicating complexation.

    • Stir: Stir at ambient temperature for 6–12 hours. For extremely hindered ketones (e.g., acetophenone derivatives), mild heating (40–50°C) may be required.

    • Checkpoint: Monitor by TLC or LC-MS. You are looking for the disappearance of the aniline peak. The imine intermediate is often hydrolytically unstable on silica, so rely on the disappearance of SM (Starting Material).

  • Reduction (The "Lock"):

    • Cool: Cool the reaction mixture to 0°C.

    • Dilute: Dilute with absolute Ethanol (volume equal to THF used). Note: This helps solubilize the borohydride.

    • Add Reductant: Add NaBH4 (2.0 equiv) in portions. Caution: Gas evolution (H2).

    • Warm: Allow to warm to room temperature and stir for 2–4 hours.

  • Work-up (Titanium Quench):

    • Quench: Add 1N NaOH or saturated NH4Cl solution cautiously.

    • Crucial Step: A heavy white/gray precipitate (TiO2) will form. This can clog filters.

    • Filtration: Dilute with EtOAc and filter the slurry through a pad of Celite . Wash the pad thoroughly with EtOAc.

    • Extraction: Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). The product is usually less polar than the primary amine but more polar than the dialkylated byproduct (if any).

Protocol B: Cesium-Promoted Direct Alkylation

Best For: Methylation (MeI) or Ethylation (EtBr/EtI).

Rationale: Standard bases like K2CO3 are often too insoluble in organic solvents to effectively deprotonate the sterically hindered, moderately basic aniline. Cesium Carbonate (Cs2CO3) is more soluble in DMF/MeCN and the large Cesium cation forms a "loose" ion pair with the amide anion, increasing its nucleophilicity (the "Cesium Effect").

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
Substrate Amine1.0
Alkyl Halide Electrophile1.1Strict control to prevent dialkylation
Cs2CO3 Base2.0Dried powder
TBAI Phase Transfer0.1Tetrabutylammonium iodide (Catalyst)
DMF Solvent0.2 MAnhydrous, Sure/Seal™ bottle
Step-by-Step Procedure
  • Setup:

    • Dissolve the aniline (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add Cs2CO3 (2.0 equiv) and TBAI (10 mol%).

    • Stir at Room Temperature for 15 minutes to allow partial deprotonation/equilibration.

  • Alkylation:

    • Add the Alkyl Halide (1.1 equiv) dropwise. Do not dump it in all at once.

    • Temperature:

      • For MeI: Start at 0°C, then warm to RT.

      • For EtI/BnBr: Heat to 60°C.

      • Warning: Do not exceed 80°C. The 3,4-methylenedioxy ring is stable, but the electron-rich system can undergo oxidative decomposition at high heat in air.

  • Monitoring:

    • Monitor by HPLC. The 2,6-dimethyl groups significantly slow down the second alkylation, making mono-alkylation easier to control than in unhindered anilines.

    • Stop the reaction when the ratio of Product : Di-alkylated byproduct is optimal (usually ~90% conversion).

  • Work-up:

    • Dilute with water (5x reaction volume) to dissolve DMF.

    • Extract with Et2O or EtOAc (3x).

    • Wash organics with LiCl (5% aq) to remove residual DMF.

Quality Control & Validation

Expected Analytical Signatures:

  • 1H NMR (CDCl3):

    • N-H Signal: Look for a broad singlet around 3.0–4.0 ppm (integrates to 1H). If this is missing, you have over-alkylated to the tertiary amine.

    • 2,6-Dimethyls: Singlet around 2.1–2.3 ppm (6H).

    • Methylenedioxy: Characteristic singlet at ~5.9 ppm (2H).

    • New Alkyl Group: Verify the splitting pattern (e.g., doublet for isopropyl, singlet for methyl) coupled to the NH.

  • Mass Spectrometry (ESI+):

    • Expect [M+H]+.

    • Note: Hindered amines sometimes ionize poorly compared to unhindered ones; use acidic mobile phase (0.1% Formic Acid).

Safety & Handling
  • Aniline Toxicity: While the specific toxicity of 2,6-dimethyl-3,4-MD-aniline is not fully characterized, anilines and methylenedioxy-anilines are generally toxic and potential carcinogens. Handle in a fume hood with double nitrile gloves.

  • Ti(OiPr)4: Hydrolyzes rapidly in air to release isopropanol and TiO2. It is an eye irritant.

  • Alkyl Halides: Methyl Iodide is a potent neurotoxin and alkylating agent. Use specific waste containers for halogenated organics.

References
  • Direct Reductive Amination of Hindered Anilines

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61, 3849-3862.
  • Titanium(IV)

    • Mattson, R. J., et al.[1] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.

  • Cesium Effect in Alkylation

    • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Tetrahedron, 2001, 57, 7785-7811.
  • Steric Hindrance in 2,6-Disubstituted Anilines

    • Kaiser, F., et al. "Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation."[1] Chemistry – A European Journal, 2019 .

Sources

The Synthetic Potential of 2,6-Dimethyl-3,4-(methylenedioxy)aniline: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological activity, metabolic stability, and pharmacokinetic profiles. While anilines are a cornerstone of many established pharmaceuticals, their use can be associated with metabolic liabilities.[1][2] The exploration of novel aniline derivatives offers a promising avenue for mitigating these challenges while introducing unique structural and electronic properties.

This technical guide introduces 2,6-Dimethyl-3,4-(methylenedioxy)aniline , a structurally intriguing yet underexplored precursor for pharmaceutical synthesis. To date, this specific molecule is not widely documented in publicly available scientific literature, marking it as a novel platform for innovative drug design. This document serves as a detailed application note, providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential. By examining the well-established chemistries of its parent scaffolds—2,6-dimethylaniline and 3,4-(methylenedioxy)aniline —we can infer the physicochemical properties, reactivity, and synthetic utility of this novel compound. This guide will provide a hypothetical, yet scientifically grounded, synthetic protocol for its preparation and a representative application in a key pharmaceutical reaction, thereby offering a roadmap for its integration into drug discovery programs.

Physicochemical Properties: An Insight into the Parent Scaffolds

To anticipate the behavior of this compound, we can analyze the known properties of its constituent parts. The introduction of two methyl groups at the 2 and 6 positions is known to create steric hindrance around the amino group, which can influence reactivity and metabolic stability.[3] The methylenedioxy group, on the other hand, is a common motif in pharmacologically active compounds and can influence receptor binding and electronic properties.

Below is a comparative table of the physicochemical properties of 2,6-dimethylaniline and 3,4-(methylenedioxy)aniline. The projected properties for the target molecule are inferred based on these data.

Property2,6-Dimethylaniline3,4-(Methylenedioxy)anilineThis compound (Projected)
Molecular Formula C₈H₁₁NC₇H₇NO₂C₉H₁₁NO₂
Molecular Weight 121.18 g/mol [4]137.14 g/mol [5]165.19 g/mol
Appearance Yellow liquid[4]White to brown solid[5]Likely a low-melting solid or viscous liquid
Boiling Point Not specified144 °C @ 16 mmHg[5]Expected to be higher than the parent compounds
Melting Point Not specified38-43 °C[5]Expected to be in a similar range or slightly higher
Solubility Slightly soluble in water[4]Slightly soluble in water[6]Expected to have low water solubility
pKa Not specified4.78 (Predicted)[6]Expected to be similar to other anilines

Synthesis of the Precursor: A Proposed Route

While no specific synthesis for this compound is documented, a plausible route can be designed based on established organic chemistry principles. One such approach involves the nitration and subsequent reduction of a commercially available or readily synthesized substituted methylenedioxybenzene derivative.

A potential starting material would be 1,2-dimethyl-3,4-(methylenedioxy)benzene. The synthesis would proceed through two key steps:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amine.

The following diagram illustrates this proposed synthetic workflow:

G cluster_synthesis Proposed Synthesis of this compound Start 1,2-Dimethyl-3,4-(methylenedioxy)benzene Intermediate 5-Nitro-1,2-dimethyl-3,4-(methylenedioxy)benzene Start->Intermediate HNO₃, H₂SO₄ Product This compound Intermediate->Product H₂, Pd/C or Fe, HCl

Caption: A proposed two-step synthesis of the target precursor.

Detailed Protocol: Hypothetical Synthesis

Objective: To synthesize this compound from 1,2-dimethyl-3,4-(methylenedioxy)benzene.

Materials:

  • 1,2-dimethyl-3,4-(methylenedioxy)benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Palladium on Carbon (Pd/C) (alternative for reduction)

  • Hydrogen gas (H₂) (alternative for reduction)

  • Methanol (alternative for reduction)

Procedure:

Step 1: Nitration

  • In a flask cooled in an ice bath, slowly add 1.0 equivalent of 1,2-dimethyl-3,4-(methylenedioxy)benzene to a stirred mixture of concentrated sulfuric acid.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Nitro-1,2-dimethyl-3,4-(methylenedioxy)benzene.

Step 2: Reduction

  • To a solution of the crude nitro compound from Step 1 in ethanol, add iron powder and concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

(Alternative Reduction)

  • Dissolve the crude nitro compound in methanol and add a catalytic amount of 10% Pd/C.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the product.

Application in Pharmaceutical Synthesis: Amide Bond Formation

A primary application of aniline derivatives in medicinal chemistry is the formation of amides, a common functional group in many drug molecules. The steric hindrance provided by the two methyl groups in this compound could potentially enhance the metabolic stability of the resulting amide bond.

The following diagram illustrates a general workflow for an amide coupling reaction using this novel precursor.

G cluster_amide_coupling Amide Coupling Workflow Precursor 2,6-Dimethyl-3,4- (methylenedioxy)aniline Coupling Amide Coupling (e.g., EDC, HOBt) Precursor->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Product N-(2,6-Dimethyl-3,4-(methylenedioxy)phenyl)amide Coupling->Product Purification Purification (Chromatography) Product->Purification

Caption: A representative workflow for amide synthesis.

Detailed Protocol: Representative Amide Coupling

Objective: To synthesize an N-(2,6-Dimethyl-3,4-(methylenedioxy)phenyl)amide derivative.

Materials:

  • This compound

  • A desired carboxylic acid (R-COOH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Conclusion and Future Outlook

This compound represents a novel and promising precursor for the development of new pharmaceutical agents. By combining the steric shielding of ortho-methyl groups with the electronic and structural features of the methylenedioxy moiety, this compound offers a unique scaffold for medicinal chemists. The proposed synthetic route and representative application protocol provide a foundational framework for its exploration. Further research into the synthesis and biological evaluation of derivatives of this precursor is warranted to fully elucidate its potential in drug discovery. The insights provided in this guide are intended to catalyze such efforts, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • S.S. Kumar, A. S. Raja, et al. (2016). Exploration of a Library of 3,4-(Methylenedioxy)aniline-Derived Semicarbazones as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase: Design, Synthesis, and Evaluation. ChemMedChem, 11(11), 1219-1231. [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. "Acetone-anil". Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). Understanding the Chemical Properties and Applications of 3,4-(Methylenedioxy)aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl aniline. Retrieved from [Link]

  • Fiveable. (2025, August 15). 2,6-dimethylaniline Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • V. I. Pavlovsky, et al. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 513–518. [Link]

  • M.Z. Turdialiev & E.Kh. Pulatov. (2024, December 9). SYNTHESIS OF 2-R-AMINO-5,6-ETHYLENE-1,4-DIOXYBENZTHIAZOLANE FROM 6-AMINO-1,4-BENZODIOXANE. Science and innovation, 3(12). [Link]

  • A. S. Kudale, H. B. Borate, & R. D. Wakharkar. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Organic Preparations and Procedures International, 44(6), 465-513. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Lab Supplies. (n.d.). 3,4-(Methylenedioxy)aniline, 97%. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Amino-1,3-benzodioxine (3). Retrieved from [Link]

  • G. S. Fulcrand, et al. (2018). 5-Amino-3-(diethylamino)-5H-benzo[5][7]imidazo[1,2-b][4][5][8][9]thiatriazine 1,1-Dioxide. Molbank, 2018(3), M1011. [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine. Retrieved from [Link]

  • A. M. B. S. R. M. A. A. K. M. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 295-298. [Link]

  • H. Itazaki, et al. (1988). Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. I. 2-substituted-5(and 6)-sulfamoyl-2,3-dihydro-1,4-benzodioxins. Chemical & Pharmaceutical Bulletin, 36(9), 3387-3403. [Link]

Sources

HPLC analytical method development for 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Analytical Method Development for 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Executive Summary

This guide details the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for This compound (referred to herein as 2,6-DM-MDA ).

This molecule presents a unique analytical challenge: it combines the steric hindrance of 2,6-xylidine with the oxidative lability of the methylenedioxy ring. Standard generic gradients often fail due to peak tailing (amine-silanol interactions) and on-column degradation. This protocol utilizes a "First Principles" approach, leveraging pH control and specific stationary phase chemistry to ensure sharp peak shape, resolution from degradants, and high sensitivity.

Physicochemical Profiling & Strategy

Before method selection, we must understand the "Personality" of the analyte.

PropertyValue (Est.)Implications for HPLC
Structure Sterically hindered primary amine fused to a benzodioxole ring.Steric Shielding: The 2,6-methyl groups protect the amine, reducing basicity slightly but also hindering derivatization.
pKa (Base) ~4.0 – 4.4The molecule is a weak base. At pH < 2, it is fully protonated (

). At pH > 6.5, it is neutral (

).
LogP ~2.3Moderately lipophilic. Retains well on C18 columns.
Stability High Risk The electron-rich methylenedioxy ring + aniline moiety makes it prone to oxidation (quinoid formation).
UV Max ~235 nm, ~285 nm235 nm offers sensitivity; 285 nm offers selectivity against non-aromatic impurities.
The Core Challenge: The "Tail" and the "Drift"
  • Tailing: Even with steric bulk, the lone pair on the nitrogen can interact with residual silanols on silica columns, causing severe tailing.

  • Drift: Without antioxidant protection, the sample solution turns brown (oxidation), creating "ghost peaks" and baseline drift.

Method Development Decision Matrix

The following logic flow dictates the selection of the critical method parameters.

MethodDevelopment Start Start: 2,6-DM-MDA Method Dev CheckpH Select Mobile Phase pH Start->CheckpH Acidic Acidic (pH 2.5 - 3.0) Protonated Amine CheckpH->Acidic Standard Choice Basic Basic (pH 9.0 - 10.0) Neutral Amine CheckpH->Basic Alt. Selectivity ColSel_Acid Column: C18 (End-capped) or Phenyl-Hexyl Acidic->ColSel_Acid ColSel_Basic Column: Hybrid Silica (High pH Stable) Basic->ColSel_Basic BufferSel Buffer Selection ColSel_Acid->BufferSel Phosphate Phosphate (Robust, No MS) BufferSel->Phosphate UV Only (Preferred) Formate Formate (Volatile, MS Compatible) BufferSel->Formate LC-MS Required Additives Additives Needed? Phosphate->Additives TEA Add TEA (Silanol Blocker) Additives->TEA Older Columns None None (Modern Column Sufficient) Additives->None High Purity Silica FinalMethod OPTIMIZED METHOD C18, pH 3.0 Phosphate None->FinalMethod

Caption: Decision tree for selecting mobile phase pH and stationary phase based on analyte basicity and detection requirements.

Optimized Analytical Protocol

This method uses a low pH phosphate buffer to ensure the amine is fully protonated (improving solubility) and suppresses silanol ionization (reducing tailing).

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for alternate selectivity).

    • Why: The "Plus" or "End-capped" designation is non-negotiable to minimize silanol interactions with the aniline nitrogen.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV at 235 nm (Quantification) and 285 nm (Identity confirmation).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ) adjusted to pH 3.0  with Orthophosphoric Acid (
    
    
    
    ).
    • Note: Filter through 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.01090Wash
17.01090Hold Wash
17.19010Re-equilibration
22.09010End

Sample Preparation (Critical Step)

The primary source of error for methylenedioxy-anilines is oxidative degradation during sample prep.

The "Antioxidant Shield" Protocol:

  • Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid or Sodium Bisulfite .

    • Mechanism: Ascorbic acid acts as a sacrificial reductant, preventing the formation of quinone-imines.

  • Stock Solution: Weigh 10 mg 2,6-DM-MDA into a 10 mL amber volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate 5 mins. Dilute to volume with Water (containing antioxidant).

  • Working Standard: Dilute Stock to 50 µg/mL using the Diluent.

  • Stability Check: Inject the standard immediately, then again after 4 hours. If peak area decreases >2%, increase antioxidant concentration.

SamplePrep Weigh Weigh 10mg Analyte Dissolve Dissolve in 100% ACN Weigh->Dissolve Dilute Dilute with Buffer + Antioxidant Dissolve->Dilute Critical Step Filter Filter 0.22 µm (PTFE) Dilute->Filter Vial Amber Vial (Light Protect) Filter->Vial Inject HPLC Injection Vial->Inject

Caption: Sample preparation workflow emphasizing antioxidant stabilization and light protection.

Method Validation Parameters (ICH Q2)

To ensure this method is trustworthy for regulatory submission, validate the following:

  • Specificity:

    • Inject the "Antioxidant Diluent" alone. Ensure no interference at the retention time of 2,6-DM-MDA (~8-9 min).

    • Force Degradation: Treat sample with 3%

      
      . The method must resolve the parent peak from the N-oxide or quinone degradants.
      
  • Linearity:

    • Range: 5 µg/mL to 100 µg/mL.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Spike 2,6-DM-MDA into the sample matrix (e.g., reaction mixture) at 80%, 100%, and 120% levels.

    • Target: 98.0% – 102.0% recovery.

  • Sensitivity:

    • LOD (Limit of Detection): Signal-to-Noise (S/N) = 3.[2]

    • LOQ (Limit of Quantitation): S/N = 10.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (As > 1.5) Silanol interaction.Ensure pH is ≤ 3.0. Use a newer generation "Base Deactivated" column. Add 5mM Triethylamine (TEA) to mobile phase if using older columns.
Split Peak Sample solvent mismatch.If dissolving in 100% ACN, the strong solvent effect can split early peaks. Match sample solvent to initial gradient (10% ACN).
Ghost Peaks Oxidation of analyte.Freshly prepare samples. Verify antioxidant is present in the diluent. Use Amber glassware.
Retention Time Shift pH instability.Phosphate buffers are temperature sensitive. Use a column oven (30°C) to stabilize pKa/pH interactions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[3] 3,4-(Methylenedioxy)aniline Properties and Synthesis. Link (Source for structural analogs and solubility data).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6896, 2,6-Dimethylaniline. Link (Source for pKa and LogP of the steric substructure).

  • Sigma-Aldrich. (2025). Application Note: Analysis of Anilines and Derivatives. Link (General protocols for basic amine analysis).

  • U.S. EPA. (1984).[4] Analytical Procedures for Aniline and Selected Derivatives in Wastewater. EPA-600/S4-84-009. Link (Historical grounding for extraction and detection of anilines).

Sources

Advanced GC Methodologies for Aniline Derivatives: From Direct Injection to Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aniline and its derivatives (chloroanilines, nitroanilines, methylanilines) represent a critical class of intermediates in pharmaceutical synthesis and dye manufacturing.[1] However, their analysis by Gas Chromatography (GC) is notoriously difficult due to their basicity, polarity, and tendency to form hydrogen bonds with active silanol sites in the chromatographic flow path. This guide provides a comprehensive technical protocol for the separation of aniline derivatives, contrasting modern direct-injection techniques using amine-specific stationary phases against traditional derivatization workflows for trace-level analysis.

The "Polarity Problem" in Aniline Analysis

The primary challenge in analyzing anilines is peak tailing . The amino group (-NH2) is a strong hydrogen bond donor/acceptor and a Lewis base. In a standard GC system, the fused silica column walls and glass inlet liners contain silanol groups (-Si-OH).

  • Mechanism of Failure: Basic anilines interact with acidic silanols, causing reversible adsorption. This results in non-Gaussian peak shapes (tailing), retention time shifts, and non-linear calibration curves at low concentrations.

  • The Solution: The analytical strategy must neutralize this interaction either by masking the active sites (specialized columns/liners) or chemically modifying the analyte (derivatization).

Method Selection Framework

Before selecting a protocol, evaluate the sample matrix and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Conc Target Concentration? Matrix->Conc Organic/Clean Direct PROTOCOL A: Direct Injection (Amine-Specific Column) Matrix->Direct Aqueous/High Water Conc->Direct ppm level (>1 mg/L) Deriv PROTOCOL B: Derivatization (TFAA/HFBA) Conc->Deriv ppb level (<10 µg/L) Direct_Details Fast, Robust, No Sample Prep Direct->Direct_Details Use Base-Deactivated System Deriv_Details High Sensitivity, ECD/MS Compatible Deriv->Deriv_Details Use Standard 5% Phenyl Column

Figure 1: Decision tree for selecting the appropriate aniline analysis workflow.

Protocol A: Direct Injection (Amine-Specific Columns)

This is the preferred method for process control, raw material testing, and environmental samples where concentrations are moderate (ppm range). It relies on "base-deactivated" column chemistry.[2]

Critical Consumables
  • Column Selection: Standard non-polar columns (e.g., DB-5, HP-5) are not recommended for underivatized anilines due to severe tailing. Use columns specifically functionalized for basic compounds.

    • Option 1 (Volatiles/Aqueous):Agilent CP-Volamine or Restek Rtx-Volatile Amine . These use non-polar stationary phases with extensive base deactivation. They are stable even with water injections.[2][3][4][5]

    • Option 2 (General Purpose):Restek Rtx-5 Amine or Rtx-35 Amine .[2] These incorporate a basic surface modification into the tubing, allowing the separation of amines alongside neutral compounds.[6]

  • Inlet Liner: Mandatory Base-Deactivation. Use liners packed with base-deactivated wool (e.g., Restek Topaz or Agilent Ultra Inert). Standard glass wool will irreversibly adsorb anilines.

Instrument Conditions (GC-FID/MS)
ParameterSettingRationale
Inlet Split (10:1 to 50:1)Split injection minimizes residence time in the liner, reducing adsorption probability.
Inlet Temp 250°CHigh enough to volatilize, but avoid >280°C to prevent thermal degradation of nitro-anilines.
Carrier Gas Helium @ 1.5 mL/minConstant flow mode is critical for reproducible retention times.
Oven Program 40°C (hold 2 min) → 10°C/min → 260°C (hold 5 min)Low initial temp focuses volatile amines (like aniline); ramp separates isomers (e.g., 2,4- vs 2,6-dichloroaniline).
Detector FID (300°C) or MSDFID is robust for quantitation. MSD (SIM mode) is required for identification.

Protocol B: Derivatization with TFAA (Trace Analysis)

For trace analysis (ppb levels) or when using standard columns (e.g., DB-5ms), derivatization is required. This protocol converts polar anilines into volatile, non-polar trifluoroacetamides using Trifluoroacetic Anhydride (TFAA).

Reaction Mechanism

The reaction replaces the active hydrogens on the amine group with a trifluoroacetyl group, dramatically reducing polarity and increasing molecular weight (beneficial for MS detection).

Derivatization Aniline Aniline (Polar, Basic) Reaction 60°C 30 min Aniline->Reaction TFAA TFAA (Reagent) TFAA->Reaction Amide N-Trifluoroacetyl-aniline (Volatile, Neutral) Acid TFA (Byproduct) Reaction->Amide Reaction->Acid

Figure 2: Acylation of aniline using TFAA.

Step-by-Step Procedure
  • Extraction: Extract aqueous sample (10 mL) with Dichloromethane (DCM) (2 x 2 mL) at pH > 11 (adjust with NaOH).

  • Drying: Pass the organic layer through anhydrous Sodium Sulfate to remove water (TFAA reacts violently with water).

  • Reaction: Transfer 1 mL of extract to a reaction vial. Add 50 µL of TFAA .

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (removes excess TFAA and TFA acid byproduct).

  • Reconstitution: Re-dissolve residue in 100 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL onto a standard 5% Phenyl-Methylpolysiloxane column (e.g., HP-5ms, Rtx-5).

Troubleshooting & System Suitability

Common Failure Modes
SymptomProbable CauseCorrective Action
Severe Tailing (All Peaks) Active sites in liner or column inlet.Replace liner with Base-Deactivated type. Trim 10-20 cm from column inlet.
Missing Peaks (Nitroanilines) Thermal degradation or adsorption.Lower inlet temperature to 220°C. Check for "cold spots" in transfer lines.
Ghost Peaks Carryover from previous high-conc injection.Run a solvent blank. Bake column at max temp (e.g., 300°C) for 15 mins.
Loss of Sensitivity Water contamination (if using TFAA).Ensure sample is strictly anhydrous before adding TFAA.
System Suitability Test (SST)

Before running samples, inject a check standard containing 2,4-Dichloroaniline and 2,6-Dichloroaniline .

  • Requirement: Baseline resolution (R > 1.5) between these isomers confirms column selectivity.

  • Tailing Factor: Calculate tailing factor for the Aniline peak. It must be < 1.5 for quantitative accuracy.

References

  • Agilent Technologies. "Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column." Agilent Application Notes. Link

  • Restek Corporation. "Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column." Restek Applications. Link

  • Restek Corporation. "Rtx-5 Amine GC Capillary Column Specifications and Applications." Restek Product Guide. Link

  • U.S. EPA. "Method 8131: Aniline and Selected Derivatives by Gas Chromatography."[7] SW-846 Test Methods. Link

  • Sigma-Aldrich. "Trifluoroacetic Anhydride (TFAA) for GC Derivatization."[8] Product Specification. Link

  • Phenomenex. "GC Tech Tip: Troubleshooting Peak Shape Problems - Tailing Peaks." Phenomenex Blog. Link

Sources

Application Note: Derivatization of 2,6-Dimethyl-3,4-(methylenedioxy)aniline for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the chemical derivatization of 2,6-Dimethyl-3,4-(methylenedioxy)aniline, a substituted arylamine, to improve its analytical characteristics for gas chromatography-mass spectrometry (GC-MS). Due to the polarity of the primary amine group, direct GC analysis can result in poor peak shape and reduced sensitivity.[1][2] Acylation with trifluoroacetic anhydride (TFAA) is presented as a robust and efficient method to convert the analyte into a more volatile and thermally stable derivative, enabling sensitive and reliable quantification.[3][4] This guide is intended for researchers, scientists, and drug development professionals requiring a validated method for the analysis of this and structurally similar compounds.

Introduction: The Rationale for Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds, such as primary amines, can be challenging. The active hydrogen on the amine functionality can interact with active sites within the GC system, leading to peak tailing, reduced column efficiency, and poor reproducibility.[2][5]

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more amenable to GC analysis.[6][7] For primary amines like this compound, the primary objectives of derivatization are:

  • Increased Volatility: By replacing the polar N-H bond with a less polar group, the intermolecular forces are reduced, making the compound more volatile.[2]

  • Improved Thermal Stability: Derivatives are often more stable at the elevated temperatures of the GC inlet and column.[2]

  • Enhanced Peak Shape: Masking the polar amine group minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[2]

  • Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[8]

Acylation, particularly with fluorinated reagents like trifluoroacetic anhydride (TFAA), is a widely used and effective strategy for the derivatization of amines.[3][4][9] The resulting trifluoroacetyl derivatives are highly volatile and exhibit excellent chromatographic properties.[4][10]

Derivatization Strategy: Trifluoroacetylation

The selected derivatization method involves the reaction of this compound with trifluoroacetic anhydride (TFAA). This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the anhydride.

Reaction Scheme:

This compound + Trifluoroacetic Anhydride (TFAA) → N-(2,6-Dimethyl-3,4-(methylenedioxy)phenyl)-2,2,2-trifluoroacetamide + Trifluoroacetic acid

This reaction is typically rapid and proceeds to completion under mild heating.[3] The resulting N-trifluoroacetyl derivative is significantly less polar and more volatile than the parent aniline.

Experimental Protocol

This section details the step-by-step procedure for the trifluoroacetylation of this compound.

Materials and Reagents
Material/ReagentGradeSupplier
This compound≥98% Purity
Trifluoroacetic anhydride (TFAA)≥99% Purity
Ethyl AcetateAnhydrous, ≥99.8%
Pyridine (optional catalyst)Anhydrous, ≥99.8%
Nitrogen GasHigh Purity
Glass Vials with PTFE-lined septa2 mL
Step-by-Step Derivatization Procedure
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL glass vial. If the analyte is in solution, transfer a known volume and evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas.

  • Reconstitution: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the dried residue.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.

  • Evaporation: After cooling to room temperature, remove the cap and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Preparation Analyte 2,6-Dimethyl-3,4- (methylenedioxy)aniline Drydown Evaporate to Dryness Analyte->Drydown Reconstitute Reconstitute in Ethyl Acetate Drydown->Reconstitute Add_TFAA Add TFAA Reconstitute->Add_TFAA Heat Incubate at 70°C for 30 min Add_TFAA->Heat Evaporate_Excess Evaporate Excess Reagent & Solvent Heat->Evaporate_Excess Final_Reconstitution Reconstitute in Ethyl Acetate Evaporate_Excess->Final_Reconstitution GCMS_Analysis Inject into GC-MS Final_Reconstitution->GCMS_Analysis

GC-MS Analysis

The following GC-MS conditions are provided as a starting point and should be optimized for the specific instrumentation used.

Instrumentation and Conditions
ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-500 amu
Transfer Line Temp.280°C
Ion Source Temp.230°C
Expected Results and Discussion

The derivatized analyte, N-(2,6-Dimethyl-3,4-(methylenedioxy)phenyl)-2,2,2-trifluoroacetamide, will exhibit a significantly shorter retention time and improved peak symmetry compared to the underivatized compound.

Mass Spectral Fragmentation:

The electron ionization mass spectrum of the trifluoroacetyl derivative is expected to show characteristic fragments that can be used for identification and quantification. Based on the fragmentation of similar methylenedioxyphenylalkylamine derivatives, key fragmentation pathways include alpha-cleavage relative to the amide nitrogen.[11][12]

Expected Key Mass Fragments:

m/z (mass-to-charge ratio)Proposed Fragment Identity
[M]+ Molecular Ion
[M-CF3]+ Loss of the trifluoromethyl group
[M-COCF3]+ Cleavage of the trifluoroacetyl group
Characteristic ions Related to the substituted methylenedioxybenzyl moiety

Note: The exact m/z values and relative abundances should be determined experimentally.

Method Validation Considerations

For quantitative applications, it is essential to validate the analytical method according to established guidelines (e.g., ICH).[13][14][15] Key validation parameters include:

  • Specificity: The ability to differentiate the analyte from other components.[16]

  • Linearity: Establishing a linear relationship between concentration and response.[14]

  • Accuracy: The closeness of the measured value to the true value.[14]

  • Precision: The degree of agreement among individual test results.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[13]

Conclusion

The trifluoroacetylation protocol described in this application note provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. This procedure effectively enhances the volatility and chromatographic behavior of the analyte, leading to improved peak shape, sensitivity, and overall analytical performance. The methodology is broadly applicable to other primary and secondary arylamines, offering a valuable tool for researchers in pharmaceutical analysis, forensic science, and related fields.

References

  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Benchchem. (n.d.). A Comprehensive Guide to the Validation of a Quantitative GC-MS Method for 3-Methyl-2-heptene Analysis.
  • Li, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 43(11), 1558-1563.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-(2,4,6-trimethylphenyl)ethanamine for Analytical Applications.
  • Ge, X., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2149-2157.
  • Lee, S. Y., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 35(6), 347-356.
  • ResearchGate. (n.d.). (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents.
  • MDPI. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 28(15), 5869.
  • Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
  • MDPI. (n.d.). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of trifluoroacetyl derivatives of precursors of nitrogen and sulfur mustards for verification of chemical weapons convention | Request PDF.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Dea.gov. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Springer. (n.d.). Derivatization Methods in GC and GC/MS.
  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.

Sources

Application Note: High-Efficiency Synthesis of Sterically Constrained Enzyme Inhibitors Using 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the protocol for utilizing 2,6-Dimethyl-3,4-(methylenedioxy)aniline (CAS: N/A for specific isomer in common catalogs, treated here as a custom high-value intermediate) as a nucleophilic building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Metabolic Enzyme Inhibitors .

The "Privileged Scaffold" Hypothesis

The 1,3-benzodioxole (methylenedioxy) moiety is a validated bioisostere for catechol and methoxy groups, frequently improving lipophilicity and metabolic stability. However, standard benzodioxole anilines are susceptible to rapid oxidative metabolism.

The specific inclusion of 2,6-dimethyl substitution offers two critical medicinal chemistry advantages:

  • Conformational Locking: The methyl groups at the 2 and 6 positions (ortho to the amine) restrict rotation around the C-N bond in the final inhibitor, forcing the molecule into a bioactive conformation that often increases potency against ATP-binding pockets.

  • Metabolic Blockade: The methyl groups sterically shield the amine and the adjacent aromatic positions from Phase I metabolic oxidation (e.g., N-acetylation or ring hydroxylation), significantly extending the half-life (

    
    ) of the inhibitor.
    

Chemical Pathway & Mechanism[1]

The primary challenge in utilizing this compound is the significant steric hindrance around the amino group. Standard nucleophilic aromatic substitution (


) often fails or requires harsh conditions that degrade the dioxole ring.

Recommended Strategy: Palladium-catalyzed Buchwald-Hartwig Amination. This method allows for mild coupling of the hindered aniline with heteroaryl halides (e.g., chloropyrimidines or quinazolines) common in kinase inhibitor scaffolds.

Reaction Visualization

The following diagram illustrates the convergent synthesis of a prototype Kinase Inhibitor (Target: EGFR/PI3K homology) using this scaffold.

G Aniline 2,6-Dimethyl-3,4- (methylenedioxy)aniline (Nucleophile) Intermediate Pd-Amine Complex Aniline->Intermediate Oxidative Addition Scaffold 4-Chloro-quinazoline Core (Electrophile) Scaffold->Intermediate Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane Catalyst->Intermediate Catalysis Product Final Inhibitor (Sterically Locked) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 1: Buchwald-Hartwig coupling strategy for sterically hindered benzodioxole anilines.

Detailed Experimental Protocol

Materials
  • Amine: this compound (

    
     purity).
    
  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (Model substrate for EGFR inhibition).

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [

    
    ].
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: Cesium Carbonate (

    
    ), anhydrous.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Synthesis
1. Pre-Reaction Preparation (Inert Atmosphere)
  • Critical: The electron-rich nature of the benzodioxole ring makes it sensitive to oxidation. All steps must be performed under Argon or Nitrogen.

  • Dry the reaction vessel (Schlenk tube or microwave vial) in an oven at 120°C for 2 hours prior to use.

2. Catalyst Pre-Complexation

To ensure efficient coupling of the hindered amine:

  • Add

    
     (2 mol%) and Xantphos (4 mol%) to the vial.
    
  • Add 2 mL of degassed 1,4-dioxane.

  • Stir at room temperature for 10 minutes until the solution turns a clear deep orange/red, indicating active catalyst formation.

3. Coupling Reaction
  • Add the Electrophile (1.0 equiv, 1.0 mmol) and This compound (1.2 equiv, 1.2 mmol) to the catalyst mixture.

  • Add

    
      (2.0 equiv).
    
  • Seal the vial and purge with Argon for 2 minutes.

  • Thermal Cycle: Heat the reaction block to 100°C for 12 hours.

    • Note: If using microwave irradiation, heat to 110°C for 45 minutes.

4. Work-up and Purification[1][2]
  • Cool to room temperature and filter through a pad of Celite to remove palladium residues. Wash with EtOAc.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM).

    • Observation: The product typically elutes later than the starting aniline due to increased polarity of the urea/amide linkage.

Analytical Validation & Quality Control

Trustworthiness in drug discovery relies on rigorous characterization. The following data points are required to validate the synthesis.

Table 1: Expected Analytical Parameters
ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, 254 nm)

Impurities often include de-halogenated scaffold.
Identity 1H-NMR (DMSO-d6)Methyl singlets

2.1-2.3 ppm
Distinct shift of methyls confirms integration.
Structure HRMS (ESI+)

ppm
Confirm isotopic pattern of benzodioxole.
Stability Microsomal Assay

min
Compare vs. non-methylated analog.
Functional Assay: Kinase Inhibition (Protocol Snippet)

To verify the biological activity of the synthesized inhibitor:

  • Enzyme: Recombinant EGFR or PI3K

    
    .
    
  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Detection: ADP-Glo™ Kinase Assay (Luminescence).

  • Procedure: Incubate inhibitor (0.1 nM – 10

    
    M) with enzyme and ATP (10 
    
    
    
    M) for 60 mins. Add ADP-Glo reagent.
  • Result: Calculate

    
     using non-linear regression.
    

References

  • Benzodioxole in Drug Design

    • Title: Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.[3][4]

    • Context: Describes the use of substituted anilines and benzodioxole bioisosteres in kinase inhibitor synthesis.
    • Source:

  • Synthetic Methodology (Amide/Urea Coupling)

    • Title: Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
    • Context: Provides the general procedure for coupling hindered anilines to pyrimidine scaffolds using acid c
    • Source:

  • General Benzodioxole Chemistry

    • Title: Understanding 1,3-Benzodioxole.[5][6]

    • Context: Background on the chemical stability and reactivity of the methylenedioxy bridge.
    • Source:

  • Analogous Enzyme Inhibition (Alpha-Amylase)

    • Title: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents.[5][7]

    • Context: Demonstrates the biological utility of benzodioxole derivatives in enzyme inhibition beyond kinases.
    • Source:

Sources

Application Notes and Protocols: Polymerization of Aniline Derivatives for Advanced Sensor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Polyaniline in Sensing Technologies

Polyaniline (PANI) and its derivatives stand out as a class of conducting polymers with exceptional promise for the development of highly sensitive and selective sensors.[1][2][3] Their unique combination of tunable electrical conductivity, environmental stability, and reversible doping/dedoping chemistry makes them ideal candidates for a wide array of sensing applications, including gas detection, biosensing, and pH monitoring.[1][4][5] The electrical properties of PANI are intrinsically linked to its oxidation state and protonation level, which can be modulated by interaction with various analytes.[1][6] This reversible change in conductivity forms the fundamental principle for PANI-based chemiresistive and electrochemical sensors.[7][8]

This comprehensive guide provides detailed protocols for the synthesis of polyaniline and its derivatives through both chemical and electrochemical polymerization methods. It further outlines the fabrication of sensor devices and the characterization techniques essential for evaluating their performance. The protocols are designed to be self-validating, with explanations for each step to ensure a deep understanding of the underlying chemical and physical processes.

I. Polymerization of Aniline and its Derivatives: Synthesis Protocols

The properties of the final PANI-based sensor are critically dependent on the synthesis method employed. The two primary approaches, chemical and electrochemical polymerization, offer distinct advantages and control over the final polymer morphology and properties.

A. Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used, scalable method for producing bulk quantities of polyaniline. This "bottom-up" approach involves the oxidation of aniline monomers in an acidic medium using a chemical oxidant, typically ammonium persulfate (APS). The acidic environment is crucial for the formation of the conductive emeraldine salt form of polyaniline.[3][9]

This protocol details the synthesis of the conductive emeraldine salt form of polyaniline.

Materials:

  • Aniline (monomer, freshly distilled)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant, 1 M)

  • Deionized (DI) water

  • Ethanol

  • Methanol

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.59 g (20 mmol) of aniline hydrochloride in 50 mL of 1 M HCl. Place the beaker in an ice bath and stir the solution for 30 minutes to ensure complete dissolution and to lower the temperature to 0-5 °C.[7][10] Rationale: Low temperatures are maintained to control the reaction rate, prevent over-oxidation, and promote the formation of a more ordered polymer structure, which enhances conductivity.

  • Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 5.71 g (25 mmol) of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution in the ice bath for at least 15 minutes.[10] Rationale: A molar ratio of APS to aniline of 1.25 is often used to ensure complete polymerization.[9]

  • Polymerization: Slowly add the chilled APS solution dropwise to the aniline solution while continuously and vigorously stirring. The reaction mixture will gradually change color, from colorless to pale blue, then to dark green, indicating the formation of polyaniline. Continue stirring the reaction mixture in the ice bath for 4-6 hours.[7] Rationale: The slow addition of the oxidant prevents localized overheating and ensures a more uniform polymerization process. The color change is a visual indicator of the different oxidation states of the polymer as it forms.

  • Purification: After the reaction is complete, collect the dark green precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate thoroughly with several portions of 1 M HCl to remove any unreacted monomer and oligomers. Continue washing with deionized water until the filtrate becomes colorless. Finally, wash with ethanol or methanol to remove any remaining organic impurities.[7] Rationale: Thorough washing is critical to remove impurities that can negatively impact the polymer's conductivity and sensing performance.

  • Drying: Dry the purified polyaniline powder in a vacuum oven at 60 °C for 24 hours. The final product is the emeraldine salt of polyaniline.

Expected Outcome: A dark green powder of polyaniline (emeraldine salt).

B. Electrochemical Polymerization

Electrochemical polymerization offers precise control over the thickness, morphology, and properties of the polyaniline film deposited directly onto an electrode surface.[11][12] This method is ideal for fabricating sensor electrodes with a uniform and well-adhered polymer coating. The process involves the electrochemical oxidation of aniline monomers at the surface of a working electrode in an electrolytic solution.

This protocol describes the deposition of a polyaniline film onto a platinum working electrode using cyclic voltammetry.

Materials:

  • Aniline (monomer, freshly distilled)

  • Sulfuric acid (H₂SO₄) (electrolyte, 0.5 M)

  • Deionized (DI) water

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (including a working electrode, e.g., platinum disk; a counter electrode, e.g., platinum wire; and a reference electrode, e.g., Ag/AgCl)

  • Glassware for solution preparation

Procedure:

  • Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ solution by carefully adding the required amount of concentrated sulfuric acid to deionized water.

  • Monomer Solution: Add aniline to the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M. Stir until the aniline is completely dissolved.

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Ensure the working electrode is polished to a mirror finish with alumina slurry and thoroughly cleaned before use.

  • Electropolymerization: Immerse the electrodes in the aniline-containing electrolyte solution. Perform cyclic voltammetry (CV) by scanning the potential of the working electrode, for instance, between -0.2 V and +1.0 V versus a Ag/AgCl reference electrode at a scan rate of 50 mV/s for a set number of cycles (e.g., 10-20 cycles).[13] Rationale: The potential window is chosen to encompass the oxidation potential of aniline and the redox transitions of the growing polyaniline film. The number of cycles controls the thickness of the deposited film.

  • Film Characterization: After deposition, the modified electrode should be rinsed with 0.5 M H₂SO₄ to remove any unreacted monomer and loosely bound oligomers. The successful deposition of a polyaniline film can be confirmed by the appearance of characteristic redox peaks in the cyclic voltammogram.

Expected Outcome: A uniform, dark green polyaniline film deposited on the working electrode.

II. Sensor Fabrication

Once the polyaniline derivative is synthesized, the next crucial step is to fabricate the sensor device. The choice of fabrication method depends on the type of sensor (e.g., chemiresistive, electrochemical) and the desired form factor.

A. Chemiresistive Sensor Fabrication

Chemiresistive sensors measure the change in electrical resistance of the sensing material upon exposure to an analyte.[14]

This protocol describes a simple method to fabricate a gas sensor on an interdigitated electrode (IDE) substrate.

Materials:

  • Synthesized polyaniline powder (from Protocol 1)

  • N-methyl-2-pyrrolidone (NMP) or other suitable solvent

  • Interdigitated electrode (IDE) substrate (e.g., gold on a ceramic or glass substrate)

Equipment:

  • Ultrasonic bath

  • Micropipette

  • Hot plate or oven

Procedure:

  • Polymer Dispersion: Disperse a small amount of the synthesized polyaniline powder (e.g., 1-5 mg) in a suitable solvent like NMP (e.g., 1 mL) to form a homogeneous ink. Use an ultrasonic bath to aid in the dispersion.[7]

  • Deposition: Using a micropipette, carefully drop-cast a small volume (e.g., 5-10 µL) of the polyaniline ink onto the active area of the interdigitated electrode, ensuring the gap between the electrodes is completely covered.

  • Drying: Dry the coated IDE in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove the solvent completely.

  • Conditioning: Before testing, it is often beneficial to expose the sensor to a flow of inert gas (e.g., nitrogen) to establish a stable baseline resistance.

B. Electrochemical Biosensor Fabrication

Electrochemical biosensors utilize a biological recognition element (e.g., an enzyme) immobilized on the electrode surface. Polyaniline serves as an excellent matrix for enzyme immobilization due to its biocompatibility and ability to facilitate electron transfer.[4][15]

This protocol outlines the immobilization of glucose oxidase (GOx) onto a polyaniline-modified electrode for glucose detection.

Materials:

  • Polyaniline-modified electrode (from Protocol 2)

  • Glucose oxidase (GOx) solution

  • Glutaraldehyde solution (2.5% in phosphate buffer)

  • Phosphate buffer solution (PBS, pH 7.4)

Equipment:

  • Micropipette

  • Refrigerator

Procedure:

  • Enzyme Immobilization: Drop-cast a small volume (e.g., 5 µL) of GOx solution onto the surface of the polyaniline-modified electrode.

  • Cross-linking: Place the electrode in a closed chamber containing a small vial of glutaraldehyde solution for about 30 minutes. The glutaraldehyde vapor will cross-link the enzyme molecules, entrapping them within the polyaniline matrix. Rationale: Glutaraldehyde acts as a cross-linking agent, forming covalent bonds with the amine groups of both the enzyme and the polyaniline, thus ensuring stable immobilization.

  • Rinsing: Gently rinse the electrode with PBS to remove any unbound enzyme and excess glutaraldehyde.

  • Storage: Store the fabricated biosensor electrode in PBS at 4 °C when not in use to maintain enzyme activity.

III. Characterization and Performance Evaluation

Thorough characterization of the synthesized polymer and the fabricated sensor is essential to understand its properties and evaluate its performance.

A. Material Characterization
Technique Purpose Expected Results for Polyaniline
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the chemical structure and functional groups of the polymer.[2]Characteristic peaks corresponding to the benzenoid and quinoid ring stretching vibrations, C-N stretching, and N-H bending, confirming the formation of polyaniline.
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions and determine the oxidation state of the polymer.[1][2]Absorption bands in the UV-Vis spectrum corresponding to the π-π* transition of the benzenoid rings and the polaron-π* and π-polaron transitions, indicative of the conductive emeraldine salt form.[16]
Scanning Electron Microscopy (SEM) To visualize the surface morphology and microstructure of the polymer film.[1]Images revealing the morphology of the polyaniline, which can range from granular to nanofibrous or porous structures depending on the synthesis conditions.[17]
X-ray Diffraction (XRD) To determine the crystalline nature of the polymer.[2]Broad peaks in the XRD pattern indicating the semi-crystalline nature of polyaniline.[16]
B. Sensor Performance Evaluation
Parameter Description Measurement Method
Sensitivity The change in sensor response per unit change in analyte concentration.For a chemiresistive sensor, it is the relative change in resistance (ΔR/R₀) upon exposure to a specific concentration of the analyte.[18] For an electrochemical sensor, it is the slope of the calibration curve (current vs. concentration).
Selectivity The ability of the sensor to respond to a specific analyte in the presence of other interfering species.The sensor's response to the target analyte is compared with its response to other potential interfering compounds at the same concentration.
Response Time The time taken for the sensor to reach a certain percentage (e.g., 90%) of its final steady-state response upon exposure to the analyte.[19]The sensor's output is monitored over time as it is exposed to the analyte.
Recovery Time The time taken for the sensor signal to return to its baseline value after the analyte is removed.[19]The sensor's output is monitored over time after the analyte source is removed.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the sensor.Typically calculated as 3 times the standard deviation of the baseline noise divided by the sensitivity.[20]
Stability The ability of the sensor to maintain its performance characteristics over time.The sensor's response is periodically measured over an extended period (days or weeks).

IV. Visualizations

Polymerization_Workflow cluster_chemical Chemical Oxidative Polymerization cluster_electrochemical Electrochemical Polymerization chem_start Aniline Monomer + Acidic Medium chem_oxidant Add Oxidant (e.g., APS) chem_start->chem_oxidant 1. Prepare Solutions chem_poly Polymerization (Low Temperature) chem_oxidant->chem_poly 2. Initiate Reaction chem_purify Purification (Washing & Filtration) chem_poly->chem_purify 3. Isolate Product chem_product Polyaniline Powder (Emeraldine Salt) chem_purify->chem_product electro_start Aniline Monomer + Electrolyte electro_cell Three-Electrode Cell (Working, Counter, Reference) electro_start->electro_cell 1. Prepare Electrolyte electro_poly Apply Potential (e.g., Cyclic Voltammetry) electro_cell->electro_poly 2. Initiate Deposition electro_product Polyaniline Film on Electrode electro_poly->electro_product Sensor_Fabrication_Workflow cluster_chemiresistive Chemiresistive Sensor cluster_electrochemical_bio Electrochemical Biosensor start Synthesized Polyaniline Derivative chemi_disperse Disperse in Solvent start->chemi_disperse For Chemiresistive electro_bio_immobilize Immobilize Bioreceptor (e.g., Enzyme) start->electro_bio_immobilize For Electrochemical chemi_deposit Deposit on IDE (e.g., Drop-casting) chemi_disperse->chemi_deposit chemi_dry Dry and Condition chemi_deposit->chemi_dry chemi_sensor Gas/Vapor Sensor chemi_dry->chemi_sensor electro_bio_crosslink Cross-link Bioreceptor electro_bio_immobilize->electro_bio_crosslink electro_bio_rinse Rinse and Store electro_bio_crosslink->electro_bio_rinse electro_bio_sensor Biosensor (e.g., Glucose Sensor) electro_bio_rinse->electro_bio_sensor

Caption: Fabrication Workflow for Polyaniline-Based Sensors.

Sensing_Mechanism analyte Analyte Molecule (e.g., NH₃, Glucose) interaction Interaction (Adsorption/Reaction) analyte->interaction pani_surface Polyaniline Sensing Layer pani_surface->interaction property_change Change in Polymer Properties (Doping/Dedoping, Electron Transfer) interaction->property_change signal Measurable Signal (Change in Resistance/Current) property_change->signal

Caption: General Sensing Mechanism of Polyaniline-Based Sensors.

V. References

  • Benchchem. (2025). Application Notes and Protocols for the Polymerization of Aniline Derivatives in Sensor Development. Retrieved from

  • Ghavami, R., et al. (2022). Progress of Polyaniline Glucose Sensors for Diabetes Mellitus Management Utilizing Enzymatic and Non-Enzymatic Detection. PMC. Retrieved from

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Retrieved from

  • Rahayu, I., et al. (2021). Development of polyaniline for sensor applications: A review. ResearchGate. Retrieved from

  • Patil, S. D., et al. (2016). Preparation and Characterization of Polyaniline Thin Films for Sensor Applications. oaji.net. Retrieved from

  • Chougale, N. B., et al. (n.d.). Advancements in polyaniline-based electrochemical sensors for glucose monitoring: enzymatic and non-enzymatic approaches. United Arab Emirates. Retrieved from

  • Al-Asmari, A. K., et al. (2024). Non-Enzymatic Glucose Sensors Composed of Polyaniline Nanofibers with High Electrochemical Performance. MDPI. Retrieved from

  • Scribd. (n.d.). Synthesis and Properties of Polyaniline. Scribd. Retrieved from

  • Deshpande, N., et al. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. SciSpace. Retrieved from

  • Samosir, A. S., et al. (n.d.). Fabrication of Polyaniline Thin Film Using Electrodeposition Method as Alcohol Sensor. Retrieved from

  • IEEE Xplore. (2020). Polyaniline Working Electrodes For Glucose Sensing. IEEE Xplore. Retrieved from

  • PubMed. (2022). Progress of Polyaniline Glucose Sensors for Diabetes Mellitus Management Utilizing Enzymatic and Non-Enzymatic Detection. PubMed. Retrieved from

  • Ali, A., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. PMC. Retrieved from

  • IJSDR. (n.d.). Synthesis and applications of Polyaniline: A Brief Review. IJSDR. Retrieved from

  • Stejskal, J. (2002). POLYANILINE. PREPARATION OF A CONDUCTING POLYMER (IUPAC Technical Report). UQ eSpace. Retrieved from

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Retrieved from

  • Mustafin, A. G., et al. (2021). (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. Retrieved from

  • Zhang, Y., et al. (2017). Facile Fabrication of Multi-hierarchical Porous Polyaniline Composite as Pressure Sensor and Gas Sensor with Adjustable Sensitivity. PMC. Retrieved from

  • Wadu-Mesthrige, K., & Amamcharla, J. (n.d.). Polyaniline/Biopolymer Composite Systems for Humidity Sensor Applications: A Review. Retrieved from

  • Bubnič, I., et al. (2020). Facile Fabrication of an Ammonia-Gas Sensor Using Electrochemically Synthesised Polyaniline on Commercial Screen-Printed Three-Electrode Systems. MDPI. Retrieved from

  • National Taiwan Normal University. (n.d.). Experiment 11 CONDUCTING POLYMER — POLYANILINE. Retrieved from

  • Kumar, R., et al. (2025). Synthesis and Characterization of Polyaniline/Carbon Nanodots: Electrochemical Sensing of Alcohols for Freshness Monitoring for Application as Packaging Materials. MDPI. Retrieved from

  • Shinde, S. K., et al. (2017). Preparation and characterization of polyaniline/ZnO composite sensor. MedCrave online. Retrieved from

  • ResearchGate. (n.d.). Synthesis and sensor properties of polyaniline derivatives | Request PDF. ResearchGate. Retrieved from

  • Wang, Y., et al. (n.d.). Recent progress in polyaniline-based chemiresistive flexible gas sensors: design, nanostructures, and composite materials. RSC Publishing. Retrieved from

  • Scribd. (2021). Synthesis of Aniline Derivatives for Sensors. Scribd. Retrieved from

  • IJCRT.org. (n.d.). Preparing A Conducting Polyaniline By Chemical Oxidative Method And Study Its Conductivity Properties. IJCRT.org. Retrieved from

  • MDPI. (2021). Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Coatings. MDPI. Retrieved from

  • ACS Applied Electronic Materials. (2023). Polyaniline-Based Biological and Chemical Sensors: Sensing Mechanism, Configuration Design, and Perspective. ACS Publications. Retrieved from

  • ResearchGate. (2025). Fabrication and Characterization of Polyaniline/PVA Humidity Microsensors. ResearchGate. Retrieved from

  • ResearchGate. (n.d.). (PDF) Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. ResearchGate. Retrieved from

  • Semantic Scholar. (2019). Fabrication of polyaniline–graphene/polystyrene nanocomposites for flexible gas sensors. Semantic Scholar. Retrieved from

  • Van Berkel, G. J., & Kertesz, V. (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. ACS Publications. Retrieved from

  • ResearchGate. (2003). (PDF) Electrochemical Polymerization of Aniline. ResearchGate. Retrieved from

  • Fratoddi, I., et al. (2015). Chemiresistive Polyaniline-Based Gas Sensors. A Mini Review | Request PDF. ResearchGate. Retrieved from

  • MDPI. (2025). Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applications. PMC. Retrieved from

  • Fratoddi, I., et al. (2015). Chemiresistive Polyaniline-Based Gas Sensors. A Mini Review. I.R.I.S.. Retrieved from

  • MDPI. (2024). Optimizing Polyaniline-Based Gas Sensors for Hydrogen Sulfide Detection: The Crucial Role of Solvent Choice. MDPI. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Formylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support knowledge base for the N-formylation of substituted anilines. Formamides are critical intermediates in drug development, serving as robust amine-protecting groups and essential precursors to isocyanides and formamidines. However, achieving high chemoselectivity can be challenging due to competing nucleophilic sites and the thermodynamic stability of side products.

This guide provides mechanistic insights, logical troubleshooting workflows, and field-proven, self-validating protocols to help you eliminate side reactions such as acetylation, diformylation, and C-formylation.

Visualizing the Reaction Network

Understanding the kinetic and thermodynamic pathways of your reaction mixture is the first step in troubleshooting. The diagram below illustrates the desired nucleophilic acyl substitution alongside the most common competing side reactions.

FormylationMechanisms Aniline Substituted Aniline (Nucleophile) N_Formyl N-Formylaniline [Target Product] Aniline->N_Formyl Kinetic Control Formyl Carbon Attack N_Acetyl N-Acetylaniline [Acetylation] Aniline->N_Acetyl Thermodynamic Control Acetyl Carbon Attack C_Formyl C-Formylated Aniline [Ring Activation] Aniline->C_Formyl Electron-Rich Ring Friedel-Crafts Reagent Formylating Agent (e.g., AFA, HCOOH) Reagent->N_Formyl NN_Diformyl N,N-Diformylaniline [Over-reaction] N_Formyl->NN_Diformyl Excess Reagent High Temperature

Reaction pathways showing kinetic target vs. thermodynamic side reactions.

Troubleshooting FAQs

Q1: Why am I observing N-acetylation instead of N-formylation when using Acetic Formic Anhydride (AFA)? Causality & Solution: AFA is a mixed anhydride typically generated in situ from formic acid and acetic anhydride. The nitrogen atom of the amine performs a nucleophilic attack on the more electrophilic and less sterically hindered carbonyl carbon of the formyl group, making formylation kinetically favored[1]. However, if the local temperature spikes during the exothermic AFA generation, or if the reaction is heated, the system shifts toward thermodynamic control, leading to attack on the acetyl carbon. Fix: Generate AFA strictly between -20°C and 0°C. Add the aniline dropwise to maintain kinetic control and prevent thermal degradation of the mixed anhydride.

Q2: My LC-MS shows a +28 Da mass shift beyond the expected product mass. How do I prevent N,N-diformylation? Causality & Solution: A +28 Da shift indicates diformylation. This occurs when the newly formed N-formylaniline retains enough nucleophilicity to attack a second equivalent of the formylating agent. This is exacerbated by excess reagent and high temperatures. Fix: Strictly control stoichiometry (1.1 to 1.2 eq of formylating agent). N-formylation of anilines by formic acid can be carried out in solvent-free conditions with reusable ion exchange resins like Amberlite IR-120[H+] to accelerate mono-formylation at lower temperatures, preventing the activation energy required for the second formylation and achieving excellent yields[2].

Q3: I am formylating an electron-rich aniline (e.g., p-anisidine), but NMR indicates substitution on the aromatic ring (C-formylation). Causality & Solution: Electron-donating groups (EDGs) activate the aromatic ring toward electrophilic aromatic substitution. If the formylating conditions utilize strong Lewis acids or high heat, the ring competes with the amine nitrogen for the electrophile. Fix: Switch to mild, catalyst-free conditions. For instance, using an ultrasound-promoted green approach with formic acid heavily favors N-nucleophilic attack; under these conditions, even competitive O-formylation does not take place, showing excellent chemoselectivity[3].

Q4: Electron-deficient anilines (e.g., nitroanilines) are yielding <20% conversion. How can I drive this reaction without causing side reactions? Causality & Solution: Electron-withdrawing groups (EWGs) drastically reduce the nucleophilicity of the amine nitrogen. Standard formic acid reflux often fails or leads to thermal degradation. Fix: Use a solid acid catalyst (e.g., magnetic NP@SO3H). The mechanism proceeds through the activation of the carbonyl group of formic acid in situ by the SO3H groups of the nanocatalyst, increasing the electrophilic character of the carbonyl carbon through hydrogen bonding to match the poor nucleophilicity of the amine.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve issues based on your crude mixture analysis.

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / NMR) CheckAcet Is M+42 peak present? (Acetylation) Start->CheckAcet FixAcet Lower Temp to -20°C Control AFA Exotherm CheckAcet->FixAcet Yes CheckDi Is M+56 peak present? (Diformylation) CheckAcet->CheckDi No FixDi Reduce Reagent to 1.1 eq Shorten Reaction Time CheckDi->FixDi Yes CheckC Are aromatic protons missing? (C-Formylation) CheckDi->CheckC No FixC Switch to mild, catalyst-free conditions (e.g., Ultrasound) CheckC->FixC Yes CheckUnreact High unreacted starting material? CheckC->CheckUnreact No FixUnreact Add Solid Acid Catalyst (e.g., Amberlite IR-120) CheckUnreact->FixUnreact Yes

Logical workflow for identifying and resolving aniline formylation side reactions.

Quantitative Data: Formylating Agent Comparison

Formylating SystemOptimal Substrate ScopePrimary Side Reaction RiskMitigation StrategyTypical Yield
Acetic Formic Anhydride (AFA) Sterically hindered / Neutral anilinesN-AcetylationStrict temp control (-20°C to 0°C)90–98%
Formic Acid (Neat, Reflux) Simple, robust anilinesDiformylation / HydrolysisMonitor via LC-MS; limit to 1.2 eq70–85%
Formic Acid + Solid Acid Catalyst Electron-deficient anilinesAmidine formation (at high temps)Microwave/Ultrasound irradiation85–95%
Ethyl Formate + Lewis Acid Acid-sensitive substratesSluggish kineticsUse sealed tube / elevated pressure80–90%

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled N-Formylation using in situ AFA

Objective: Achieve rapid formylation of sterically hindered anilines while strictly preventing N-acetylation.

  • AFA Generation: In a flame-dried flask under inert atmosphere, add Formic Acid (1.5 eq). Cool the flask to 0°C using an ice-brine bath. Slowly add freshly distilled Acetic Anhydride (1.2 eq) dropwise. Stir for 15 minutes.

    • Causality: Low temperature prevents the thermal degradation of the mixed anhydride and suppresses the thermodynamic acetylation pathway.

  • Substrate Addition: Dissolve the substituted aniline (1.0 eq) in anhydrous THF. Add this solution dropwise to the AFA mixture over 10 minutes, maintaining the temperature at 0°C. Stir for 30 minutes.

  • Quench: Pour the mixture into saturated aqueous NaHCO₃ at 0°C to neutralize excess acid. Extract with Ethyl Acetate.

  • Self-Validation Step: Analyze the organic layer via LC-MS. A successful, kinetically controlled reaction will show a dominant peak at M+28 (formyl). If an M+42 (acetyl) peak exceeds 5% relative abundance, the exotherm during substrate addition was not adequately controlled.

Protocol B: Green Catalytic Formylation for Electron-Deficient Anilines

Objective: Drive the conversion of poorly nucleophilic anilines (e.g., nitroanilines) without utilizing harsh, side-reaction-inducing reagents.

  • Reaction Setup: In a reaction vessel, combine the electron-deficient aniline (1.0 eq), Formic Acid (4.0 eq), and a solid acid catalyst (e.g., Amberlite IR-120[H+] or magnetic NP@SO3H, 10 wt%).

    • Causality: The sulfonic acid groups on the catalyst hydrogen-bond with the carbonyl oxygen of formic acid. This drastically increases the electrophilicity of the formyl carbon, compensating for the poor nucleophilicity of EWG-substituted anilines.

  • Activation: Subject the mixture to ultrasound irradiation (or stir at 50°C) for 10 to 60 minutes. Monitor via TLC until the starting material is consumed.

  • Workup: Dilute with ethanol.

  • Self-Validation Step: Recover the solid catalyst (via external magnet for NP@SO3H or simple filtration for Amberlite). Wash with ethanol, dry, and weigh. A recovery rate of >95% validates the heterogeneous nature of the protocol and confirms that the catalyst has not degraded or leached into the product stream, ensuring high product purity.

References

  • MDPI. Formylation of Amines. Available at:[Link]

  • RSC Advances. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Available at: [Link]

  • Comptes Rendus Chimie. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Available at:[Link]

Sources

Optimization of reaction conditions for synthesizing aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthesizing aniline derivatives is a cornerstone of medicinal chemistry, yet it presents distinct challenges: chemoselectivity (avoiding dehalogenation), catalyst deactivation, and the inherent oxidative instability of electron-rich anilines. This guide moves beyond standard protocols to address the causality of failure modes. It focuses on the two primary synthetic routes: Catalytic Hydrogenation of Nitroarenes and Buchwald-Hartwig Amination .[1]

Module 1: Catalytic Hydrogenation of Nitroarenes

Primary Challenge: Preventing hydrodehalogenation (loss of Cl, Br, I) while reducing the nitro group.

Mechanism-Driven Troubleshooting

In heterogeneous catalysis, the metal surface adsorbs both the nitro group and the halogen. Common catalysts like Pd/C are promiscuous, readily inserting into C-X bonds. To achieve selectivity, you must poison the catalyst toward the halogen or change the adsorption kinetics.

Troubleshooting Matrix:

IssueProbable CauseCorrective ActionMechanism
Loss of Halogen (De-X) Pd/C is too active for C-X insertion.Switch to Pt/C sulfided or Pt-V/C . Add ZnBr₂ (0.1 equiv) as a modifier.Vanadium/Sulfur modifies the electronic state of Pt, increasing the barrier for oxidative addition into C-X bonds [1].
Incomplete Conversion Catalyst poisoning by amine product.Increase H₂ pressure (5

10 bar) or temperature. Verify agitation rate (mass transfer limit).
Anilines bind strongly to metal surfaces, blocking active sites. Higher T/P shifts the adsorption equilibrium.
Hydroxylamine Accumulation Reaction stalled at intermediate.Increase temperature; ensure sufficient H₂ availability.The reduction of the hydroxylamine intermediate (

) is the rate-determining step.
Exotherm Runaway High concentration/Fast addition.Dosing control: Feed nitroarene solution into catalyst slurry.Nitro reduction is highly exothermic (~500 kJ/mol). Accumulation of unreacted nitroarene leads to thermal runaway.
Recommended Protocol: Selective Hydrogenation

For substrates containing sensitive halogens (Cl, Br).

  • Catalyst: 1-3 wt% Pt-V/C (Platinum-Vanadium on Carbon) or Pt/C (sulfided) .

  • Solvent: Methanol or THF (Avoid acidic solvents which promote dehalogenation).

  • Additive: If using standard Pt/C, add 0.1–0.5 equiv of Morpholine or Diphenylsulfide to poison high-energy sites.

  • Procedure:

    • Purge vessel 3x with N₂.

    • Pressurize to 5 bar H₂.

    • Maintain T < 60°C.

    • Critical: Monitor H₂ uptake. Stop immediately upon cessation to prevent over-reduction of the ring.

Module 2: Buchwald-Hartwig Amination

Primary Challenge: Catalyst death, stalled conversion, and β-hydride elimination.

Ligand Selection Logic

Success depends on the ancillary ligand facilitating two competing steps: Oxidative Addition (requires electron-rich metal) and Reductive Elimination (requires steric bulk to "squeeze" the product out).

  • For Aryl Chlorides: Use Buchwald Precatalysts (e.g., XPhos Pd G4). The bulky biaryl phosphine promotes oxidative addition into the strong C-Cl bond.

  • For Primary Amines: Use BrettPhos or RuPhos . These prevent the formation of the inactive

    
    -amidopalladium complex.
    
  • For Base-Sensitive Groups (Esters/Nitriles): Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . Use a weak base + catalytic water system.

Visualization: Optimization Workflow

BuchwaldOptimization Start Start: Low Yield / No Reaction CheckPurity 1. Check Reagent Purity (Amines oxidized? Halide pure?) Start->CheckPurity LigandScreen 2. Screen Ligand Class CheckPurity->LigandScreen LigandChoice1 Sterically Hindered? LigandScreen->LigandChoice1 BaseScreen 3. Screen Base/Solvent BaseChoice Base Sensitive? BaseScreen->BaseChoice PdSource 4. Change Pd Source (Pd(OAc)2 vs G4 Precatalyst) Final Optimization\n(Temp/Conc) Final Optimization (Temp/Conc) PdSource->Final Optimization\n(Temp/Conc) LigandChoice1->BaseScreen No Use BrettPhos/tBuBrettPhos Use BrettPhos/tBuBrettPhos LigandChoice1->Use BrettPhos/tBuBrettPhos Yes (Primary Amine) Use XPhos/SPhos Use XPhos/SPhos LigandChoice1->Use XPhos/SPhos Yes (Aryl Chloride) BaseChoice->PdSource No Switch to Cs2CO3/Dioxane Switch to Cs2CO3/Dioxane BaseChoice->Switch to Cs2CO3/Dioxane Yes (Esters/Nitriles) Use BrettPhos/tBuBrettPhos->BaseScreen Use XPhos/SPhos->BaseScreen Switch to Cs2CO3/Dioxane->PdSource

Caption: Stepwise optimization logic for Buchwald-Hartwig couplings, prioritizing ligand effects before base/solvent changes.

Module 3: Purification & Handling

Primary Challenge: Oxidation ("browning") of electron-rich anilines.

Preventing Oxidation

Anilines are prone to radical oxidation by air, forming colored impurities (azobenzenes/quinones) even at ppm levels.

  • Acidic Workup: Extract the aniline into 1M HCl (forming the water-soluble anilinium salt). Wash the organic layer (removing non-basic impurities). Basify the aqueous layer with NaOH to recover the aniline.

  • Additives: Add 0.1% BHT or Ascorbic Acid to the eluent during column chromatography.

  • Storage: Store as the HCl or Oxalate salt if the free base is unstable. Salts are crystalline and oxidation-resistant.

Metal Scavenging

Residual Pd/Pt is toxic and catalyzes decomposition.

  • Silica Thiol: Pass the crude reaction mixture through a pad of Thiol-functionalized Silica (SiliaMetS® Thiol).

  • Extraction: Wash the organic phase with aqueous N-Acetylcysteine or Sodium Trimercaptotriazine (TMT) .

Frequently Asked Questions (FAQs)

Q1: My aniline product turns black on the rotary evaporator. How do I stop this? A: This is oxidative polymerization.

  • Degas solvents: Ensure your rotavap is not pulling air through a leak.

  • Salt Formation: Isolate the product as an HCl salt immediately after workup. Treat the ether solution of the aniline with 2M HCl in ether/dioxane to precipitate the stable salt [2].

  • Use Tin: If distilling, add a pinch of SnCl₂ or Zn dust to the distillation flask to act as a reducing scavenger.

Q2: In Buchwald coupling, I see full consumption of the aryl halide but no product. What happened? A: You likely experienced


-hydride elimination  or protodehalogenation .
  • Diagnosis: Check for the reduced arene (Ar-H) in the LCMS/GCMS.

  • Fix: This often happens if the amine is bulky or the reduction is slow. Switch to a ligand that enforces reductive elimination (e.g., BrettPhos or DavePhos ). Ensure your solvent is anhydrous; water can act as a proton source for Pd-H species.

Q3: Can I use Buchwald conditions for aryl iodides? A: Yes, but aryl iodides can be problematic because the iodide ion poisons the Pd catalyst (forming stable Pd-I dimers).

  • Fix: Add AgOTf or Ag₂CO₃ to precipitate AgI and keep the Pd active. Alternatively, switch to the Aryl Bromide, which is often more reliable for this chemistry [3].

References

  • Selective Hydrogenation of Halogenated Nitroaromatics. Organic Process Research & Development, 2015.

  • Purification and Handling of Aniline Derivatives. BenchChem Technical Support, 2025.

  • Buchwald-Hartwig Amination: A Practical Guide. ACS GCI Pharmaceutical Roundtable, 2024.

  • Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.

  • Optimization of Catalyst Systems. Organic Chemistry Portal.

Sources

Degradation pathways of 2,6-Dimethyl-3,4-(methylenedioxy)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support hub for researchers working with 2,6-Dimethyl-3,4-(methylenedioxy)aniline (hereafter referred to as 2,6-DM-MDA ).

It is designed to address the specific instability of the 1,3-benzodioxole (methylenedioxy) moiety under acidic conditions—a common but often overlooked degradation pathway that leads to experimental failure in drug development and metabolic studies.

Quick Status Dashboard
ParameterStatusCritical Note
Acid Stability POOR The methylenedioxy bridge is acid-labile (acetal-like).
Oxidative Stability LOW Degradants (catechols) rapidly oxidize to quinones (dark color).
Solubility (pH < 4) HIGH Amine protonation (

) solubilizes the core.
Primary Degradant Catechol 2,6-Dimethyl-3,4-dihydroxyaniline.

Module 1: The Degradation Mechanism (The "Why")

User Query: "I observed a new polar peak in my HPLC chromatogram after storing the sample in 0.1% TFA. What is happening?"

Scientist’s Analysis: You are witnessing the acid-catalyzed hydrolysis of the methylenedioxy bridge . Structurally, the methylenedioxy group is a cyclic acetal of formaldehyde. While acetals are stable to bases, they are thermodynamically unstable in aqueous acids.

The "2,6-Dimethyl" Effect (Expert Insight): Unlike the unsubstituted parent (3,4-methylenedioxyaniline), the 2,6-dimethyl groups exert a dual effect:

  • Steric Hindrance: They shield the amine nitrogen, reducing N-oxidation or N-alkylation rates.

  • Electronic Activation: The methyl groups are electron-donating. This increases the electron density on the methylenedioxy oxygens, making them more basic and significantly accelerating the initial protonation step required for ring opening.

Pathway Visualization

The following diagram details the transformation from the parent molecule to the unstable catechol and subsequent oxidation products.

degradation_pathway Parent 2,6-DM-MDA (Parent) Protonated Protonated Intermediate (Oxonium Ion) Parent->Protonated + H+ (Acidic Media) Carbocation Ring Opening (Carbocation) Protonated->Carbocation Rate Limiting Step Catechol 2,6-Dimethyl- 3,4-dihydroxyaniline (Catechol) Carbocation->Catechol + H2O / - H+ Formaldehyde Formaldehyde (Byproduct) Carbocation->Formaldehyde Quinone o-Quinone (Oxidation Product) Catechol->Quinone Oxidation (Air/Light) Dark Color Formation

Figure 1: Acid-catalyzed hydrolysis of the methylenedioxy ring followed by oxidative degradation.

Module 2: Troubleshooting & Diagnostics

Scenario A: The "Disappearing Peak" Phenomenon

Symptom: During LC-MS analysis using 0.1% Formic Acid or TFA, the parent peak area decreases over the sequence run time. Root Cause: On-column or autosampler degradation. The acidic mobile phase is hydrolyzing the acetal bridge while the sample sits in the vial or travels through the column.

Corrective Protocol:

  • Switch Buffers: Move to a neutral pH mobile phase (e.g., Ammonium Bicarbonate, pH 7.5) if the column allows.

  • "Inject-and-Run": If acid is required for ionization, do not store samples in acidic diluent. Dissolve in MeOH/H2O (50:50) and inject immediately.

  • Temperature Control: Lower the autosampler temperature to 4°C. Hydrolysis rates are temperature-dependent.

Scenario B: Solution Discoloration

Symptom: The clear/pale yellow solution turns dark brown or black within hours. Root Cause: Formation of o-quinones . Once the acid cleaves the ring to form the catechol (Module 1), the catechol is highly susceptible to auto-oxidation by atmospheric oxygen. This creates highly conjugated o-quinones, which polymerize into dark pigments (melanin-like structures).

Corrective Protocol:

  • Deoxygenation: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Antioxidants: Add 0.1% Sodium Metabisulfite or Ascorbic Acid to the preparation (only if compatible with downstream assay).

  • Amber Glass: Quinone formation is photo-catalyzed. Always use amber glassware.

Module 3: Experimental Protocols

Protocol 1: Assessing Acid Stability (Half-Life Determination)

Use this protocol to validate if your specific experimental conditions (pH, Temp) are safe for 2,6-DM-MDA.

Reagents:

  • Stock Solution: 1 mg/mL 2,6-DM-MDA in Methanol.

  • Test Buffer: 0.1 M HCl (pH ~1) and Phosphate Buffer (pH 7.0).

  • Internal Standard: Caffeine (stable in acid).

Workflow:

  • Preparation: Spike Stock Solution into Test Buffer to reach 10 µg/mL. Add Internal Standard.

  • Incubation: Hold at 25°C (or 37°C for physiological relevance).

  • Sampling:

    • Take aliquots at T=0, 15, 30, 60, 120 mins.

    • CRITICAL: Immediately quench acid aliquots by adding an equal volume of 0.1 M NaOH or Ammonium Bicarbonate to stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    .
    • 
      .
      
Protocol 2: Synthesis of the Catechol Reference Standard

If you need to identify the degradation impurity peak, generate it in situ.

  • Dissolve 5 mg of 2,6-DM-MDA in 1 mL of 6 M HCl .

  • Heat at 60°C for 1 hour . (The harsh condition forces complete cleavage of the methylenedioxy ring).

  • Neutralize carefully with NaOH to pH 7.

  • Inject immediately into LC-MS.

  • Expected Mass Shift:

    • Parent MW:

      
      
      
    • Product MW:

      
       Da (Loss of 
      
      
      
      bridge, gain of
      
      
      ).
    • Note: The net mass change is often confusing. The bridge (

      
       = 14) is lost, and two hydrogens (
      
      
      
      ) are added. Net loss = 12 Da.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use this molecule in simulated gastric fluid (SGF)? A: No. SGF has a pH of ~1.2. 2,6-DM-MDA will rapidly degrade to the catechol derivative. If oral delivery is intended, enteric coating is required to bypass the stomach.

Q: Why does the 2,6-dimethyl analog degrade faster than the 3,4-methylenedioxyaniline standard? A: Electronic activation. The methyl groups at the 2,6 positions donate electron density into the benzene ring. Through resonance, this increases the electron density on the ether oxygens of the dioxole ring, making them better bases. The rate-limiting step of acetal hydrolysis is protonation; therefore, the electron-rich 2,6-analog protonates (and degrades) faster [1, 2].

Q: Is the degradation reversible? A: No. The loss of the methylene bridge as formaldehyde is irreversible in aqueous media. You cannot reform the ring from the catechol without specific synthetic reagents (e.g., dihalomethane and base).

References

  • Gensler, W. J., & Samour, C. M. (1951). Hydrolysis of the Methylenedioxy Group. Journal of the Organic Chemistry, 16(1), 39–44.

    • Context: Establishes the fundamental mechanism of acid-catalyzed cleavage of methylenedioxy rings to c
  • Bunton, C. A., & Reinheimer, J. D. (1962). Acid-catalyzed Hydrolysis of Acetals and Related Compounds. Journal of Physical Chemistry, 66(5), 853-859.

    • Context: Kinetics of acetal hydrolysis and the influence of electron-donating substituents on reaction r
  • Bolton, J. L., et al. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160.

    • Context: Details the oxidative instability of catechols (the breakdown product) into toxic and colored quinones.

Sources

Technical Support Center: Synthesis of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of sterically hindered anilines. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with these complex synthetic targets. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the intricacies of these reactions.

Introduction: The Challenge of Steric Hindrance

Sterically hindered anilines, characterized by bulky substituents ortho to the amino group, are crucial building blocks in medicinal chemistry, materials science, and for creating specialized ligands.[1] However, their synthesis is often plagued by low yields, difficult purifications, and a high propensity for side reactions. The steric bulk around the nitrogen atom and at the ortho-positions can significantly impede the approach of reactants, slowing down or even preventing key reaction steps.[2][3] This guide provides a structured approach to troubleshooting common issues, offering explanations grounded in mechanistic principles and providing actionable, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[2] However, steric hindrance poses a significant challenge to this reaction.

Question 1: My Buchwald-Hartwig amination of a sterically hindered aryl halide is giving a low to non-existent yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Buchwald-Hartwig amination of sterically hindered substrates are a common problem. This can often be attributed to several factors related to the catalyst, ligand, base, and reaction conditions.

Underlying Causality:

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination, is often the rate-limiting step for hindered substrates.[2] The steric clash between the bulky aryl group and the amine on the palladium center disfavors the formation of the desired C-N bond.

  • Inefficient Oxidative Addition: Highly hindered aryl halides can also undergo slow oxidative addition to the Pd(0) catalyst.[2]

  • Catalyst Decomposition: The high temperatures often required for these reactions can lead to catalyst decomposition, especially if the ligand does not provide sufficient stabilization.

  • Competitive Side Reactions: Side reactions such as hydrodehalogenation (reduction of the aryl halide) or homocoupling of the aryl halide can compete with the desired amination.[2]

Troubleshooting Workflow:

Here is a systematic approach to optimizing your reaction:

Diagram: Troubleshooting Buchwald-Hartwig Reactions

Buchwald_Hartwig_Troubleshooting cluster_start Initial Low Yield cluster_optimization Optimization Strategy cluster_outcome Expected Outcome Start Low Yield Observed Ligand 1. Modify Ligand (e.g., Buchwald ligands) Start->Ligand Initial Step Base 2. Change Base (e.g., NaOt-Bu, K3PO4) Ligand->Base If no improvement Solvent 3. Vary Solvent (e.g., Toluene, Dioxane) Base->Solvent If still low Temp 4. Adjust Temperature Solvent->Temp Fine-tuning Improved_Yield Improved Yield Temp->Improved_Yield Success

Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig aminations.

Detailed Optimization Steps:

  • Ligand Selection is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are essential.[2][4] These ligands promote the crucial reductive elimination step and stabilize the palladium center.

    • Recommended Ligands: Start with ligands specifically designed for challenging couplings, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] Using a pre-formed palladacycle precatalyst can also lead to more consistent results.[3]

  • Base Selection and Strength: The choice of base is crucial. While sodium tert-butoxide (NaOt-Bu) is common, weaker bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes provide better results for hindered systems by minimizing side reactions.[5]

  • Solvent Effects: The solvent can influence the solubility of reactants and the stability of the catalytic species. Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.[3]

  • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 100-120 °C) to overcome the activation energy barrier.[2] Microwave-assisted synthesis can sometimes improve yields by providing rapid and uniform heating.[6][7]

Example Protocol for a Challenging Buchwald-Hartwig Amination:

  • Reactants: A sterically hindered aryl chloride (1.0 mmol) and a sterically hindered aniline (1.2 mmol).

  • Catalyst System: Pd(OAc)₂ (0.0005-0.005 mmol) and a suitable phosphine ligand (0.001-0.01 mmol).

  • Base: NaOt-Bu (1.4 mmol).

  • Solvent: Toluene (2.0 mL).

  • Procedure:

    • In a glovebox, add the aryl chloride, aniline, NaOt-Bu, phosphine ligand, and Pd(OAc)₂ to an oven-dried reaction vessel with a magnetic stir bar.[2]

    • Add the solvent to the reaction vessel.[2]

    • Seal the vessel, remove it from the glovebox, and heat in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours.[2]

    • After cooling, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.[2]

    • Concentrate the filtrate and purify the crude product by column chromatography.[2]

Category 2: Reduction of Sterically Hindered Nitroarenes

The reduction of a nitro group to an amine is a fundamental transformation. However, bulky ortho substituents can hinder the approach of the reducing agent.

Question 2: My reduction of a sterically hindered nitroarene is incomplete or results in side products. What are the best methods to achieve a clean and complete reduction?

Answer:

Incomplete reduction and the formation of side products are common issues when reducing hindered nitroarenes. The choice of reducing agent and reaction conditions is crucial for a successful transformation.

Underlying Causality:

  • Steric Shielding: Bulky ortho groups physically block the approach of the reducing agent to the nitro group, slowing the reaction.

  • Stepwise Reduction: The reduction of a nitro group proceeds through intermediates (nitroso, hydroxylamine). In hindered systems, these can be long-lived and lead to side reactions.

  • Harsh Reaction Conditions: Some classical reduction methods (e.g., Sn/HCl) use strongly acidic conditions that may not be compatible with other functional groups.

Troubleshooting and Recommended Methods:

Table: Comparison of Reducing Agents for Hindered Nitroarenes

Reducing AgentAdvantagesDisadvantagesTypical Conditions
H₂, Pd/C Clean, high-yielding, scalable.Can be slow for very hindered substrates; requires specialized hydrogenation equipment.1-10 mol% Pd/C, 1-50 atm H₂, MeOH or EtOAc, RT to 50 °C.
Iron powder in acidic medium Inexpensive, effective, tolerates many functional groups.[8]Can require stoichiometric amounts of acid; workup can be tedious.Fe powder, NH₄Cl (aq), EtOH/H₂O, reflux.
Zinc in near-critical water Powerful enough for some sterically hindered substrates.[9][10]Requires high temperatures and pressures.Zn, H₂O, 250–300 °C.
FeCl₃·6H₂O/Indium Effective for a variety of nitroaromatic compounds.[11]Indium is a relatively expensive metal.FeCl₃·6H₂O, In, MeOH, reflux.

Workflow for Selecting a Reduction Method:

Diagram: Selecting a Reduction Method for Hindered Nitroarenes

Reduction_Method_Selection Start Hindered Nitroarene Substrate Functional_Group_Check Functional Group Compatibility? Start->Functional_Group_Check H2_PdC Catalytic Hydrogenation (H2, Pd/C) (Preferred for clean reactions) Functional_Group_Check->H2_PdC Acid/Base Stable Fe_NH4Cl Iron/NH4Cl (Good for acid-sensitive groups) Functional_Group_Check->Fe_NH4Cl Acid Sensitive Success Sterically Hindered Aniline H2_PdC->Success Zn_H2O Zinc/H2O (For very challenging cases) Fe_NH4Cl->Zn_H2O If incomplete Fe_NH4Cl->Success FeCl3_In FeCl3/Indium (Alternative mild conditions) Zn_H2O->FeCl3_In If still issues FeCl3_In->Success

Caption: A decision tree for selecting an appropriate reduction method for hindered nitroarenes.

Example Protocol using Iron Powder:

This method is often a good balance of reactivity, cost-effectiveness, and functional group tolerance.[8]

  • Reactants: A sterically hindered nitroarene.

  • Reagents: Iron powder and a mild acid source like ammonium chloride.

  • Solvent: A mixture of ethanol and water.

  • Procedure:

    • Combine the nitroarene, iron powder, and ammonium chloride in a round-bottom flask.

    • Add the ethanol/water solvent mixture.

    • Heat the mixture to reflux with vigorous stirring for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction and filter through celite to remove iron salts.

    • Concentrate the filtrate and perform a standard aqueous workup.

    • The resulting sterically hindered aniline can then be purified by column chromatography or distillation.

Category 3: Alternative Synthetic Routes

Question 3: Are there viable alternatives to palladium catalysis for synthesizing sterically hindered anilines?

Answer:

Yes, several alternatives to palladium-catalyzed reactions exist and can be advantageous in certain situations.

  • Copper-Catalyzed Amination (Ullmann Reaction): This classical reaction has seen a resurgence with the development of new ligands that can facilitate the coupling of sterically hindered partners.[2] It can be a cost-effective alternative to palladium-based methods.

  • Amination of Arylboronic Esters: This method, which can be catalyzed by copper(I), allows for the synthesis of even highly sterically hindered anilines under mild conditions and is compatible with a wide range of functional groups.[12]

  • Photoredox Catalysis: Emerging methods using photoredox and cobalt catalysis allow for the synthesis of anilines from amines and ketones, providing a completely different approach to these molecules.[13]

  • Iron-Catalyzed Cross-Coupling: Recent advances have shown that inexpensive iron salts can catalyze the cross-coupling of nitroarenes and olefins to produce a wide variety of amines.[14]

References

  • Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water - RSC Publishing. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, June 30). Retrieved from [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved from [Link]

  • Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis of New Sterically Hindered Anilines - R Discovery. (2007, June 18). Retrieved from [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of New Sterically Hindered Anilines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium - ResearchGate. (2026, February 8). Retrieved from [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex | Journal of the American Chemical Society - ACS Publications. (2024, July 12). Retrieved from [Link]

  • Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase | ACS Sustainable Chemistry & Engineering - ACS Publications. (2023, June 2). Retrieved from [Link]

  • A Different Approach to Anilines - GalChimia. (2020, November 24). Retrieved from [Link]

  • RESEARCH PROGRESS IN SYNTHESIS OF STERICALLY HINDERED AMINE AND ITS APPLICATION IN DESULFURIZATION - 石油炼制与化工. (n.d.). Retrieved from [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC. (n.d.). Retrieved from [Link]

  • Complex amines made easy (and cheap) | Research - Chemistry World. (2015, May 21). Retrieved from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. (2025, July 7). Retrieved from [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC. (2024, September 2). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (2025, August 6). Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,6-Dimethyl-3,4-(methylenedioxy)aniline. The inherent reactivity of this substituted aniline makes it susceptible to degradation, particularly oxidation, during storage. This can compromise sample integrity, leading to inconsistent experimental results and potential safety concerns. This document provides a comprehensive overview of the factors influencing the stability of this compound and offers practical, evidence-based strategies to minimize its oxidation during storage.

Understanding the Vulnerability of this compound to Oxidation

The molecular structure of this compound contains two key features that contribute to its susceptibility to oxidation: the aniline moiety and the methylenedioxy group.

  • The Aniline Moiety: The amino group attached to the benzene ring is electron-rich and readily participates in oxidation-reduction reactions. The presence of two electron-donating methyl groups at the 2 and 6 positions further increases the electron density on the aromatic ring and the nitrogen atom, lowering the oxidation potential and making the molecule more prone to oxidation compared to unsubstituted aniline.[1][2]

  • The Methylenedioxy Group: While generally more stable than the aniline, the methylenedioxy bridge can be susceptible to oxidative cleavage, particularly by reactive oxygen species such as hydroxyl radicals.[1] This can lead to the formation of catechol derivatives.

The combination of these functional groups suggests that this compound can undergo oxidation at both the aniline nitrogen and the methylenedioxy bridge, leading to a complex mixture of degradation products.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-yellow this compound has turned brown. What happened?

A1: The development of a brown coloration is a strong indicator of oxidation. Aromatic amines, in general, are known to form highly colored polymeric byproducts upon oxidation. The initial oxidation of the aniline nitrogen can lead to the formation of radical cations, which can then couple to form colored dimers and oligomers. Further oxidation can lead to the formation of quinone-imine structures, which are also colored.

Q2: What are the likely degradation products I should be aware of?

A2: Based on the oxidation of similar compounds like 2,6-dimethylaniline, you can anticipate the formation of several types of degradation products:

  • Oxidation of the Aniline Moiety: This can lead to the formation of 2,6-dimethyl-3,4-(methylenedioxy)phenol, 2,6-dimethyl-3,4-(methylenedioxy)nitrobenzene, and 2,6-dimethyl-3,4-(methylenedioxy)benzoquinone.

  • Cleavage of the Methylenedioxy Group: Oxidative cleavage of the methylenedioxy bridge can result in the formation of the corresponding catechol (4,5-dihydroxy-2,6-dimethylaniline).

  • Polymerization: Complex, high-molecular-weight colored polymers can also be formed.

Q3: Can I still use the discolored material in my experiments?

A3: It is strongly advised against using discolored or visibly degraded this compound. The presence of oxidation products can lead to:

  • Inaccurate quantification: The actual concentration of the desired compound will be lower than expected.

  • Altered reactivity: The impurities may interfere with your intended reaction, leading to lower yields or the formation of unexpected side products.

  • Unpredictable biological activity: If used in a biological assay, the degradation products may exhibit their own biological effects, confounding your results.

Troubleshooting Guide: Preventing and Managing Oxidation

This section provides a systematic approach to minimizing the oxidation of this compound during storage and handling.

Problem 1: Rapid Discoloration of Solid Compound
Potential Cause Recommended Solution
Exposure to Air and Light Store the solid compound in an amber glass vial with a tightly sealed cap to protect it from light and atmospheric oxygen. For long-term storage, consider using a vial with a PTFE-lined cap.[3]
Improper Storage Temperature Store the vial in a cool, dark, and dry place. For long-term stability, storage at low temperatures (-20°C or -80°C) is recommended.[4][]
Presence of Catalytic Impurities Ensure the compound is of high purity. Trace metal impurities can catalyze oxidation. If necessary, purify the material before long-term storage.
Problem 2: Degradation of the Compound in Solution
Potential Cause Recommended Solution
Dissolved Oxygen in Solvent Use solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.
Solvent Purity Use high-purity, anhydrous solvents. Peroxides in older ether solvents can initiate oxidation.
Incompatible Solvent Avoid highly acidic or basic conditions if possible, as this can affect the stability of the aniline. Neutral, aprotic solvents are generally preferred.
Headspace Oxygen After preparing the solution, flush the headspace of the vial with an inert gas before sealing.
Problem 3: Suspected Oxidation Despite Precautions
Potential Cause Recommended Action
Micro-leaks in Container Seal Inspect the vial and cap for any signs of damage. Use high-quality vials with secure seals. For highly sensitive applications, consider ampulizing the compound under an inert atmosphere.
Insufficient Inert Atmosphere When working with the compound, use a glove box or Schlenk line to maintain a strictly inert atmosphere.
Need for an Antioxidant For long-term storage of solutions, consider the addition of a suitable antioxidant.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: If the compound is not already in an inert atmosphere, handle it in a glove box or under a continuous stream of inert gas (argon or nitrogen).

  • Aliquoting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This avoids repeated opening and closing of the main stock container.

  • Packaging: Place the aliquots in amber glass vials with PTFE-lined screw caps.

  • Inerting: Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen for at least one minute.

  • Sealing: Tightly seal the vials. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and storage conditions.

  • Storage: Store the vials in a freezer at -20°C or -80°C.

Protocol 2: Monitoring Oxidation using HPLC-UV

This protocol provides a general method for assessing the purity of this compound and detecting the formation of oxidation products. Method parameters may need to be optimized for your specific instrumentation and the suspected degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Example Gradient: Start with a lower percentage of acetonitrile and gradually increase it over the course of the run to elute more non-polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths, for example, 254 nm and 280 nm, as the parent compound and its oxidation products may have different absorption maxima.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: Inject a known volume of the sample. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.[6][7][8]

Visualization of Key Concepts

Oxidation Susceptibility Workflow

Oxidation_Susceptibility cluster_Molecule This compound cluster_Factors Contributing Factors cluster_Outcome Result Aniline Aniline Moiety Amine Electron-Rich Amino Group Aniline->Amine MD Methylenedioxy Group Oxidation Increased Susceptibility to Oxidation MD->Oxidation can be cleaved by reactive oxygen species EDG Electron-Donating Methyl Groups EDG->Aniline activates Amine->Oxidation leads to

Caption: Factors contributing to the oxidative instability of the molecule.

Storage Best Practices Logic Diagram

Storage_Best_Practices Start Start: Fresh Compound Store_Solid Store as Solid Start->Store_Solid Store_Solution Store as Solution Start->Store_Solution Inert_Atmosphere Inert Atmosphere (Ar or N2) Store_Solid->Inert_Atmosphere Low_Temp Low Temperature (-20°C to -80°C) Store_Solid->Low_Temp Light_Protection Protect from Light (Amber Vial) Store_Solid->Light_Protection Store_Solution->Inert_Atmosphere Store_Solution->Low_Temp Store_Solution->Light_Protection Deoxygenated_Solvent Deoxygenated Solvent Store_Solution->Deoxygenated_Solvent Stable_Storage Stable Storage Inert_Atmosphere->Stable_Storage Low_Temp->Stable_Storage Light_Protection->Stable_Storage Antioxidant Consider Antioxidant Deoxygenated_Solvent->Antioxidant Antioxidant->Stable_Storage

Caption: Decision tree for optimal storage conditions.

References

  • Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. Link

  • Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Semantic Scholar. Link

  • 2,6-Dimethylaniline | C8H11N | CID 6896. PubChem. Link

  • Supporting Information. MPG.PuRe. Link

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  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage pathway. Applied and Environmental Microbiology. Link

  • Reactions of Aniline. Chemistry Steps. Link

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie. Link

  • 3,4-(Methylenedioxy)aniline(14268-66-7) 1H NMR spectrum. ChemicalBook. Link

  • 2,6-Dimethylaniline(87-62-7) 1H NMR spectrum. ChemicalBook. Link

  • Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection. PubMed. Link

  • 2,6-Dimethylaniline. Santa Cruz Biotechnology. Link

  • Storage Stability Trials for Agrochemicals. BOC Sciences.

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA. Link

  • Best practices for handling air and light-sensitive aniline hydrochloride compounds. Benchchem. Link

  • Synthesis of 2,6-dimethyl aniline. PrepChem.com. Link

  • 3,4-(Methylenedioxy)aniline 97 14268-66-7. Sigma-Aldrich. Link

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. Link

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Link

  • Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. SpringerLink. Link

  • Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. Link

  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. Link

  • ROS Regulation and Antioxidant Responses in Plants Under Air Pollution: Molecular Signaling, Metabolic Adaptation, and Biotechnological Solutions. MDPI. Link

  • Allicin, an Antioxidant and Neuroprotective Agent, Ameliorates Cognitive Impairment. PMC. Link

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  • What are the applications of antioxidants, light stabilizers and the combination of both in coatings?. Longchang Chemical. Link

  • Synthesis, Characterization, Crystal and Molecular Structure Analysis of 2, 6-Dimethyl-3-acetyl-5-carbomethoxy-4-(3-nitrophenyl)-1, 4-dihydropyridine. ResearchGate. Link

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Technical Support Center: Overcoming Poor Solubility of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor solubility of aniline derivatives in reaction media. The principles and protocols outlined here are designed to be practical, rooted in established chemical principles, and validated by field experience.

Introduction: The Challenge of Aniline Derivative Solubility

Aniline and its derivatives are foundational building blocks in a vast array of chemical syntheses, from pharmaceuticals to advanced materials.[1][2] However, their utility can be hampered by poor solubility in common reaction media. This issue arises from the interplay of the polar amino group and the non-polar aromatic ring.[1][3] While aniline itself is a liquid at room temperature and soluble in many organic solvents, the introduction of various substituents can significantly alter its physical properties, often leading to decreased solubility.[2][3][4][5] Understanding the underlying factors is the first step toward developing effective solutions.

Factors that commonly contribute to the poor solubility of aniline derivatives include:

  • Strong intermolecular forces: Hydrogen bonding between the amino groups and π-π stacking of the aromatic rings can lead to a stable crystal lattice that is difficult to disrupt.

  • Polarity mismatch: The overall polarity of the derivative may not be well-matched with the chosen solvent.

  • High melting point: Often associated with a stable crystalline structure, a high melting point can indicate strong intermolecular forces that hinder dissolution.

This guide will explore a range of strategies to overcome these solubility challenges, from simple adjustments in reaction conditions to the use of advanced solvent systems and chemical modifications.

Troubleshooting Guide: Strategies to Enhance Solubility

Here, we present a series of troubleshooting strategies in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Solvent Selection and Optimization

Question: My aniline derivative is poorly soluble in my current reaction solvent. What is the most straightforward approach to improve its solubility?

Answer: The first and most direct approach is to systematically screen a variety of solvents or employ a co-solvent system. The principle of "like dissolves like" is a good starting point.[1] Aniline derivatives possess both polar (amino group) and non-polar (aromatic ring) characteristics.[1][3]

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities. Common choices include:

    • Protic solvents: Ethanol, methanol, isopropanol

    • Aprotic polar solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), N-methyl-2-pyrrolidone (NMP)

    • Ethereal solvents: Tetrahydrofuran (THF), 1,4-dioxane

    • Chlorinated solvents: Dichloromethane (DCM), chloroform

    • Aromatic solvents: Toluene, xylene

  • Co-solvent Systems: If a single solvent is not effective, a mixture of two or more miscible solvents can often provide the desired solubility.[6][7][8][9] The addition of a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent can significantly improve the solubility of many aniline derivatives.

Experimental Protocol: Rapid Solubility Screening

  • Preparation: Weigh approximately 1-2 mg of your aniline derivative into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list above.

  • Observation: Vigorously vortex or sonicate each vial for 1-2 minutes.

  • Assessment: Visually inspect for complete dissolution. If the solid dissolves, add another measured volume of solvent to determine an approximate solubility limit.

  • Co-solvent Testing: For promising single solvents that do not achieve complete dissolution, add a co-solvent (e.g., 10% v/v of DMSO) and observe any change in solubility.

Table 1: Example Solubility Data for a Hypothetical Aniline Derivative

SolventPolarity IndexSolubility (mg/mL)Observations
Water10.2< 0.1Insoluble
Ethanol5.25Moderately soluble
Acetonitrile5.82Slightly soluble
Dichloromethane3.110Soluble
Toluene2.41Slightly soluble
DMSO7.2> 50Highly soluble
Toluene/DMSO (9:1)-15Soluble
Temperature and pH Adjustment

Question: I've tried several solvents with limited success. Are there other simple experimental parameters I can adjust?

Answer: Yes, modifying the temperature and pH of the reaction medium can have a profound effect on the solubility of aniline derivatives.

  • Temperature: Increasing the temperature of the reaction mixture will generally increase the solubility of a solid solute.[10] However, be mindful of the thermal stability of your reactants and products.

  • pH Adjustment: Aniline and its derivatives are basic compounds.[2] In acidic conditions, the amino group can be protonated to form a more soluble anilinium salt.[3][11][12][13] This is a particularly effective strategy for reactions conducted in aqueous or protic media. The bulk pKa of aniline is approximately 5.3.[11]

Experimental Protocol: pH-Dependent Solubility Test

  • Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Addition: Add a small, known amount of your aniline derivative to a fixed volume of each buffer.

  • Equilibration: Agitate the samples (e.g., on a shaker) for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet any undissolved solid. Analyze the supernatant for the concentration of the dissolved aniline derivative using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

Diagram 1: pH Effect on Aniline Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Aniline_H Anilinium Ion (Soluble) Aniline Aniline (Poorly Soluble) Aniline_H->Aniline - H+ Aniline->Aniline_H + H+

Caption: Protonation of aniline at low pH increases its aqueous solubility.

Advanced Solvent Systems

Question: Conventional solvents are not working for my particularly challenging aniline derivative. What are some alternative solvent systems I can explore?

Answer: For highly insoluble compounds, consider employing advanced solvent systems such as ionic liquids (ILs) or deep eutectic solvents (DESs). These are often referred to as "green solvents" due to their low vapor pressure and potential for recyclability.[14][15][16]

  • Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature.[17] They are composed of a large organic cation and an organic or inorganic anion. Their unique properties, including high polarity and strong solvating power, make them excellent solvents for a wide range of organic and inorganic compounds.[18] The solubility of aniline in ionic liquids can be influenced by the nature of both the cation and the anion.[19]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), which form a eutectic with a melting point much lower than that of the individual components.[14][20] They share many of the advantageous properties of ILs but are often cheaper, less toxic, and more biodegradable.[14][15] DESs have been successfully used as both reaction media and catalysts in various organic reactions.[14][15][21]

Experimental Protocol: Screening of Advanced Solvents

  • Solvent Preparation: Prepare a small quantity of a selected IL or DES. For example, a common DES can be made by mixing choline chloride and urea in a 1:2 molar ratio and heating until a clear liquid is formed.

  • Solubility Test: Add a small, known amount of your aniline derivative to a measured volume of the IL or DES.

  • Dissolution: Stir and gently heat the mixture if necessary. Sonication can also aid in dissolution.

  • Observation: Visually assess the solubility.

Table 2: Common Components for Deep Eutectic Solvents

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)
Choline ChlorideUrea1:2
Choline ChlorideGlycerol1:2
Choline ChlorideEthylene Glycol1:3
Choline ChlorideL-(+)-Tartaric Acid1:1
Phase-Transfer Catalysis (PTC)

Question: My reaction involves an aqueous phase and an organic phase, and my aniline derivative is only soluble in the organic phase. How can I facilitate the reaction?

Answer: Phase-transfer catalysis (PTC) is an excellent technique for reactions where the reactants are in different, immiscible phases.[22] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of a reactant from the aqueous phase to the organic phase where the reaction occurs.[22][23] This method can accelerate reaction rates and often allows for the use of milder reaction conditions.[23][24][25]

Diagram 2: Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase Nu_aq Nucleophile (aq) Cat_Nu_org Catalyst-Nucleophile (org) Nu_aq->Cat_Nu_org Phase Transfer Cat_X_aq Catalyst-X (aq) Aniline_org Aniline Derivative (org) Product_org Product (org) Product_org->Cat_X_aq Reaction & Catalyst Regeneration Cat_Nu_org->Product_org + Aniline Derivative

Caption: A phase-transfer catalyst shuttles the nucleophile into the organic phase.

Experimental Protocol: N-Acetylation of an Aniline Derivative using PTC

  • Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1 equivalent) in an organic solvent (e.g., dichloromethane).

  • Aqueous Phase: Add an aqueous solution of a base (e.g., potassium carbonate) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 5-10 mol%).

  • Reagent Addition: Add the acetylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the product.

Use of Surfactants

Question: Can surfactants help to solubilize my aniline derivative in an aqueous medium?

Answer: Yes, surfactants can be very effective in increasing the apparent solubility of poorly water-soluble compounds through the formation of micelles.[26][27] Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[26] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can encapsulate hydrophobic molecules like aniline derivatives in their core, thereby "dissolving" them in the aqueous bulk phase.[26]

Diagram 3: Solubilization by Micelles

G cluster_0 Aqueous Environment Micelle Micelle Aniline Aniline Derivative Aniline->Micelle Encapsulation

Caption: Hydrophobic aniline derivative is encapsulated within the micelle core.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a suitable surfactant. Common examples include sodium dodecyl sulfate (SDS, anionic), cetyltrimethylammonium bromide (CTAB, cationic), and Triton X-100 (non-ionic).

  • Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Compound Addition: Add the poorly soluble aniline derivative to the surfactant solution.

  • Dissolution: Stir or sonicate the mixture until the compound is fully dispersed or dissolved.

Chemical Modification: The Prodrug Approach

Question: My aniline derivative is intended for a biological application, but its poor aqueous solubility is a major hurdle. Is there a chemical modification strategy I can use?

Answer: For applications in drug development, a prodrug strategy can be a powerful tool to transiently improve the solubility of a parent drug molecule.[28][29][30] A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[29][30] For aniline derivatives, this often involves attaching a polar, ionizable promoiety to the amino group.[28][31]

One common approach is the formation of N-phosphonooxymethyl derivatives.[32] These prodrugs are typically highly water-soluble salts that can be cleaved in vivo by phosphatases to regenerate the parent amine.[28][32]

This strategy is highly specialized and should be undertaken with a thorough understanding of medicinal chemistry principles.

Frequently Asked Questions (FAQs)

Q1: Will increasing the stirring speed improve the dissolution of my aniline derivative? A1: While vigorous stirring can increase the rate of dissolution by improving mass transfer at the solid-liquid interface, it will not change the thermodynamic solubility limit of the compound in a given solvent at a specific temperature.[33]

Q2: Are there any safety concerns when heating solvents to improve solubility? A2: Absolutely. Always use a heating mantle with a temperature controller and a condenser to prevent solvent loss and potential ignition of flammable vapors. Work in a well-ventilated fume hood. Be aware of the boiling points of your solvents and the thermal stability of your compounds.

Q3: Can I use a combination of these techniques? A3: Yes, a combinatorial approach is often the most effective. For example, you could use a co-solvent system and also increase the reaction temperature. Or you might employ a phase-transfer catalyst in a reaction mixture that is heated.

Q4: My aniline derivative is a liquid. Does this guide still apply? A4: While this guide focuses on the dissolution of solid aniline derivatives, the principles of solvent selection and miscibility are still relevant for liquid derivatives, especially in the context of creating a homogeneous reaction mixture.

Q5: How do I remove a high-boiling-point solvent like DMSO or DMF after the reaction? A5: These solvents can be challenging to remove. Common methods include:

  • Azeotropic distillation: Adding a solvent like toluene or heptane and repeatedly evaporating under reduced pressure can help co-distill the high-boiling solvent.

  • Aqueous workup: If your product is insoluble in water, you can often precipitate it by adding the reaction mixture to a large volume of water. The product can then be collected by filtration.

  • Chromatography: Direct purification by column chromatography can separate the product from the high-boiling solvent.

References

  • Aniline | Solubility of Things. (n.d.).
  • Recent advances in the application of deep eutectic solvents as sustainable media as well as catalysts in organic reactions - SciSpace. (2015, May 26).
  • Deep Eutectic Solvents to Organic Synthesis - ResearchGate. (n.d.).
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  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (n.d.).
  • How deep eutectic solvents are currently shaping organocatalytic and enzymatic asymmetric catalysis - RSC Publishing. (2025, July 19).
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  • A Review on the Use of Deep Eutectic Solvents in Protection Reactions - MDPI. (2024, February 10).
  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng. (2024, September 20).
  • Prodrugs for Amines - MDPI. (2008, March 3).
  • The ionic liquid effect on solubility of aniline, a simple aromatic amine: Perspective of solvents' mixture | Request PDF - ResearchGate. (n.d.).
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  • Pro-Drug Development - International Journal of Pharmaceutical Sciences. (2025, March 13).
  • The Low-Temperature Solubility of Aniline, the Toluidines and Some of Their N-Alkyl Derivatives in Aviation Gasoline - UNT Digital Library. (2026, February 9).
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  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development - Baruch S. Blumberg Institute. (2025, March 3).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
  • Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System - Wolfram Cloud. (2016, January 15).
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Validation & Comparative

A Comparative Analysis for the Synthetic Chemist: 2,6-Dimethylaniline vs. 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates reaction pathways, yields, and the properties of the final product. Among the vast array of available building blocks, substituted anilines are of paramount importance. This guide provides a detailed comparative analysis of two common isomers: 2,6-dimethylaniline and 3,5-dimethylaniline. While sharing the same molecular formula, their distinct substitution patterns give rise to significant differences in their physicochemical properties, reactivity, and, consequently, their applications.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights grounded in experimental data to inform the rational selection and use of these isomers.

Part 1: Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positioning of two methyl groups on the aniline ring results in markedly different physical characteristics. These properties are fundamental to handling, reaction setup, and purification processes.

Property2,6-Dimethylaniline3,5-DimethylanilineRationale for a Senior Application Scientist
CAS Number 87-62-7[1][2]108-69-0[3][4][5]Traceability and regulatory compliance are non-negotiable. Accurate CAS numbers are essential for sourcing, safety data sheet (SDS) management, and documentation.
Molecular Formula C₈H₁₁N[1][6]C₈H₁₁N[3][4]Isomers by definition share the same molecular formula.
Molecular Weight 121.18 g/mol [7][8][9]121.18 g/mol [3][4][10]Identical molecular weights are expected for isomers.
Appearance Pale yellow to yellow liquid[7][9]Colorless to light orange/yellow clear liquid[3][4][5]Both isomers are prone to oxidation and may darken upon exposure to air and light[3][11]. The 3,5-isomer is often described as turning reddish to brown[11][12].
Melting Point 10-12 °C[6][7][13][14]6-9 °C[5][10][15][16]The higher melting point of the 2,6-isomer can be attributed to its more symmetrical structure, allowing for more efficient crystal packing. This can be a practical consideration for storage in colder climates, as it may solidify.
Boiling Point 214-216 °C[1][6][7][9][13]220-221 °C[5][11][15][17]The slightly higher boiling point of the 3,5-isomer is likely due to its greater dipole moment and less steric hindrance around the amine group, allowing for stronger intermolecular hydrogen bonding compared to the sterically shielded 2,6-isomer.
Density ~0.984 g/mL at 25 °C[6][7][14]~0.972 g/mL at 25 °C[10][16][17][18]The densities are very similar, as expected for isomers of this nature.
pKa 3.89 (at 25 °C)[6]4.77-4.91 (at 15-25 °C)[12][16]This is a critical differentiator. The pronounced steric hindrance from the two ortho-methyl groups in 2,6-dimethylaniline shields the nitrogen's lone pair, making it significantly less basic (lower pKa) than the 3,5-isomer. This has profound implications for its reactivity.
Solubility Sparingly soluble in water (7.5 - 13 g/L)[6][7][8]. Very soluble in ethanol and ether[8].Limited to slightly soluble in water[3][4][5][16]. Soluble in organic solvents like ethanol and ether[3][4][19].Both are relatively hydrophobic due to the benzene ring and methyl groups. Their limited aqueous solubility is typical for aromatic amines.
Refractive Index (n20/D) ~1.560[6][20]~1.557[10][16][17]The refractive indices are very close, reflecting their similar elemental composition and structure.

Part 2: Reactivity and Synthetic Implications: Steric vs. Electronic Effects

The divergent reactivity of these isomers is a direct consequence of the interplay between the electronic effects of the methyl and amino groups and, most critically, the steric environment around the reactive centers.

Basicity and Nucleophilicity

As indicated by its significantly lower pKa, 2,6-dimethylaniline is a considerably weaker base than its 3,5-isomer. The two methyl groups in the ortho positions sterically hinder the nitrogen's lone pair of electrons, impeding its ability to accept a proton. This steric hindrance also reduces its nucleophilicity, meaning it will react more slowly with electrophiles at the nitrogen atom (e.g., in N-alkylation or N-acylation reactions) compared to the sterically unencumbered 3,5-dimethylaniline.

Electrophilic Aromatic Substitution (EAS)

In aniline, the amino group is a powerful activating, ortho-, para-directing group. The methyl groups are also activating, ortho-, para-directing groups. The outcome of EAS reactions on these isomers is a classic example of how directing groups and sterics dictate regioselectivity.

  • 2,6-Dimethylaniline: The ortho positions are blocked by the methyl groups. The amino group strongly directs incoming electrophiles to the para position (C4). The remaining meta positions (C3 and C5) are significantly less activated. Therefore, EAS on 2,6-dimethylaniline almost exclusively yields the 4-substituted product.

  • 3,5-Dimethylaniline: The amino group directs to the ortho positions (C2, C6) and the para position (C4). The methyl groups at C3 and C5 also activate these same positions. This concerted activation makes the C2, C4, and C6 positions highly susceptible to electrophilic attack. Without a strong steric bias, mixtures of products can be expected, although the para position is often favored.

EAS_Comparison cluster_26 2,6-Dimethylaniline cluster_35 3,5-Dimethylaniline 26_aniline 2,6-Dimethylaniline (Ortho positions blocked) 26_product 4-Substituted Product (Major) 26_aniline->26_product EAS (e.g., Br₂) 35_aniline 3,5-Dimethylaniline (Ortho & Para activated) 35_product 2-, 4-, 6-Substituted Products (Mixture possible) 35_aniline->35_product EAS (e.g., Br₂)

Fig. 1: Regioselectivity in Electrophilic Aromatic Substitution.

Part 3: Spectroscopic Signatures

The structural differences are clearly reflected in their spectroscopic data, particularly NMR.

  • ¹H NMR:

    • 2,6-Dimethylaniline: Due to symmetry, the two methyl groups give a single sharp singlet. The aromatic region will show two signals: a triplet for the para-proton (C4) and a doublet for the two meta-protons (C3, C5). The NH₂ protons will appear as a broad singlet.

    • 3,5-Dimethylaniline: The higher degree of symmetry results in an even simpler spectrum. The two methyl groups give a single singlet. The aromatic region shows two signals: a singlet for the proton between the methyl groups (C4) and a singlet for the two protons ortho to the amino group (C2, C6).

  • ¹³C NMR: The number of unique carbon signals will also differ based on the symmetry of each isomer, providing a clear method of differentiation.

Part 4: Experimental Workflow: N-Acetylation

To illustrate the practical consequences of their differing reactivity, consider a standard N-acetylation reaction using acetic anhydride.

Protocol: N-Acetylation of a Dimethylaniline Isomer

This protocol is a self-validating system. The difference in reaction rate and ease of workup will inherently validate the principles of steric hindrance discussed.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.05 mol of the chosen dimethylaniline isomer (2,6- or 3,5-) in 30 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Causality Note: Dichloromethane is chosen for its inertness and ability to dissolve both the starting material and the product.

  • Reaction Setup:

    • Place the flask in an ice bath and allow the solution to cool to 0-5 °C.

    • Causality Note: The reaction is exothermic. Cooling is a standard precaution to control the reaction rate and prevent side reactions.

  • Addition of Acetylating Agent:

    • Slowly add 0.055 mol (1.1 equivalents) of acetic anhydride to the stirred solution dropwise via a dropping funnel over 15-20 minutes.

    • Expertise Insight: Using a slight excess of the acetylating agent ensures the complete conversion of the starting aniline.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.

    • Expected Observation: The reaction with 3,5-dimethylaniline will likely proceed to completion significantly faster than the reaction with the sterically hindered 2,6-dimethylaniline. The latter may require gentle heating or a prolonged reaction time.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution to neutralize excess acetic anhydride and any acetic acid byproduct.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure N-acetylated product.

Acetylation_Workflow start Start dissolve 1. Dissolve Isomer in Dichloromethane start->dissolve cool 2. Cool to 0-5 °C (Ice Bath) dissolve->cool add 3. Add Acetic Anhydride (Dropwise) cool->add react 4. Stir at RT & Monitor by TLC add->react quench 5. Quench with Sat. NaHCO₃ react->quench extract 6. Separate & Wash Organic Layer quench->extract dry 7. Dry & Evaporate Solvent extract->dry purify 8. Recrystallize Product dry->purify end End purify->end

Fig. 2: General workflow for the N-acetylation of dimethylaniline isomers.

Part 5: Toxicological and Safety Profile

Aromatic amines as a class of compounds require careful handling due to their potential toxicity. Both 2,6- and 3,5-dimethylaniline are classified as toxic and hazardous.

Safety Information2,6-Dimethylaniline3,5-Dimethylaniline
Hazard Statements Toxic if swallowed, in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing cancer. Toxic to aquatic life with long-lasting effects.[9]Toxic if swallowed, in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[18][21]
Signal Word DangerDanger[5][18][21]
Toxicity LD50 Oral (Rat): 1290 mg/kg[1]. It is a known metabolite of the anesthetic lidocaine and is considered a carcinogenic agent[6][9][22].LD50 Oral (Rat): 707 mg/kg[12].

Trustworthiness in Practice: Always consult the most current Safety Data Sheet (SDS) before handling these chemicals. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The choice between 2,6-dimethylaniline and 3,5-dimethylaniline is a clear illustration of a fundamental principle in organic chemistry: structure dictates function.

  • Choose 2,6-Dimethylaniline when:

    • Steric hindrance at the nitrogen is desired to prevent N-substitution.

    • Regioselective substitution at the C4 (para) position is the primary goal.

    • A less basic aniline derivative is required for the reaction conditions.

  • Choose 3,5-Dimethylaniline when:

    • A more basic and nucleophilic nitrogen center is needed for reactions like N-acylation or N-alkylation.

    • High activation of the aromatic ring at the C2, C4, and C6 positions is desired for electrophilic substitution.

By understanding the distinct steric and electronic profiles of these isomers, researchers can make informed decisions, optimizing reaction design and achieving desired synthetic outcomes with greater precision and efficiency.

References

  • Vertex AI Search Result. (n.d.). 3,5-Dimethylaniline - Solubility of Things.
  • Vertex AI Search Result. (n.d.). 2,6-DIMETHYLANILINE - CAMEO Chemicals.
  • Stenutz. (n.d.). 3,5-dimethylaniline. Retrieved from [Link]

  • Stenutz. (n.d.). 2,6-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylaniline | C8H11N | CID 7949. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline | C8H11N | CID 6896. Retrieved from [Link]

  • NCBI. (n.d.). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). In Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. Retrieved from [Link]

  • Alpha Chemika. (n.d.). 3,5-DIMETHYL ANILINE - High Purity Chemicals at Affordable Prices. Retrieved from [Link]

Sources

Spectroscopic Comparison of 2,6-Dimethyl-3,4-(methylenedioxy)aniline Isomers: A Definitive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge of Isobaric Regioisomers

Methylenedioxyanilines are high-value synthetic intermediates frequently utilized in the development of pharmaceuticals, agrochemicals, and complex polyurethanes[1]. During the synthesis of 2,6-dimethyl-3,4-(methylenedioxy)aniline , various positional isomers—such as 4,6-dimethyl-2,3-(methylenedioxy)aniline and 2,5-dimethyl-3,4-(methylenedioxy)aniline—can form depending on the regioselectivity of the preceding nitration and reduction steps.

Because these isomers possess identical molecular weights (165.19 g/mol ) and identical functional groups, standard chromatographic retention times often overlap. Definitive identification requires a robust, orthogonal spectroscopic approach that probes the subtle electronic and steric variations induced by the spatial arrangement of the amino (-NH₂), methyl (-CH₃), and methylenedioxy (-O-CH₂-O-) substituents[2].

Orthogonal Analytical Workflow

To confidently differentiate these regioisomers, an integrated analytical pipeline combining Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) is required.

AnalyticalWorkflow cluster_0 Orthogonal Spectroscopic Profiling Sample Isomeric Mixture (m/z 165.19) NMR 1H & 13C NMR (Electronic Topology) Sample->NMR Aliquot A MS GC-EI-MS (Fragmentation Dynamics) Sample->MS Aliquot B IR FTIR / SERS (Vibrational Modes) Sample->IR Aliquot C Data Multivariate Analysis Regioisomer Assignment NMR->Data Chemical Shifts MS->Data Ortho-Effects IR->Data Fingerprint Bands

Fig 1. Orthogonal analytical workflow for the definitive assignment of methylenedioxyaniline isomers.

Spectroscopic Differentiation: Causality & Mechanisms

As a Senior Application Scientist, I emphasize that data interpretation must go beyond pattern matching; it requires a deep understanding of the physical chemistry driving the spectral output.

Nuclear Magnetic Resonance (NMR): Probing Electronic Topology

¹H and ¹³C NMR spectroscopy are the most definitive tools for elucidating the connectivity of the aromatic ring[2]. Each isomer contains exactly one isolated aromatic proton, making its chemical shift highly diagnostic. The shift is dictated by the resonance and inductive effects of the adjacent (ortho) substituents:

  • This compound: The lone proton is at C5, flanked by the methylenedioxy oxygen at C4 and a methyl at C6. The oxygen atom donates electron density via resonance, shielding the proton and shifting it upfield (expected ~6.20 ppm).

  • 4,6-Dimethyl-2,3-(methylenedioxy)aniline: The proton is at C5, flanked by two methyl groups (C4, C6). Lacking the strong resonance shielding of an adjacent oxygen or nitrogen, this proton is relatively deshielded and appears furthest downfield (expected ~6.45 ppm).

  • 2,5-Dimethyl-3,4-(methylenedioxy)aniline: The proton is at C6, flanked by the amino group at C1 and a methyl at C5. The -NH₂ group is a powerful resonance electron donor, resulting in the most shielded aromatic proton of the three (expected ~6.05 ppm).

Mass Spectrometry (MS): Fragmentation Dynamics & Ortho-Effects

While all isomers yield a molecular ion (M⁺) at m/z 165, their Electron Impact (EI) fragmentation pathways diverge due to localized steric strain and ortho-effects[3],[1]:

  • Steric Relief (2,6-isomer): In the 2,6-dimethyl isomer, the -NH₂ group is sterically compressed between two methyl groups. Upon ionization, the molecule frequently expels a methyl radical to relieve this strain, yielding a prominent [M - CH₃]⁺ peak at m/z 150.

  • Proximity Effects (4,6-isomer): In the 4,6-dimethyl-2,3-isomer, the -NH₂ group is directly adjacent to the methylenedioxy oxygen. This spatial proximity facilitates a unique hydrogen rearrangement, leading to the expulsion of a hydroxyl radical or water, generating diagnostic fragments at m/z 148 or 147.

Vibrational Spectroscopy (FTIR & SERS)

Infrared and Surface-Enhanced Raman Spectroscopy (SERS) provide critical data on the vibrational modes of the functional groups, which are highly sensitive to their local environment[4]. The out-of-plane (OOP) C-H bending vibration of the lone aromatic proton shifts depending on the surrounding steric bulk. Furthermore, the symmetric and asymmetric stretching of the -O-CH₂-O- ring will shift slightly depending on whether the ring is sterically hindered by adjacent methyl groups.

Quantitative Spectroscopic Data Summary

The following table synthesizes the expected spectroscopic parameters for the three primary regioisomers, allowing for rapid comparative analysis.

Spectroscopic Feature2,6-Dimethyl-3,4-isomer (Target)4,6-Dimethyl-2,3-isomer2,5-Dimethyl-3,4-isomer
¹H NMR (Ar-H Shift) ~6.20 ppm (s, 1H)~6.45 ppm (s, 1H)~6.05 ppm (s, 1H)
¹H NMR (-NH₂ Shift) ~3.50 ppm (br s, 2H)~3.75 ppm (br s, 2H)~3.55 ppm (br s, 2H)
EI-MS (Molecular Ion) m/z 165 (M⁺)m/z 165 (M⁺)m/z 165 (M⁺)
EI-MS (Diagnostic Ions) m/z 150 [M-CH₃]⁺ (Strong)m/z 147 [M-H₂O]⁺ (Strong)m/z 135 [M-CH₂O]⁺ (Base)
FTIR (Ar-H OOP Bend) ~865 cm⁻¹~880 cm⁻¹~855 cm⁻¹

Self-Validating Experimental Protocols

To ensure data trustworthiness, every analytical run must include an internal system suitability check. Do not proceed with sample analysis if the validation criteria are not met.

High-Resolution ¹H & ¹³C NMR Acquisition

Causality: Deuterated chloroform (CDCl₃) is chosen because it lacks exchangeable protons that would otherwise obscure the critical -NH₂ signal[2].

  • Sample Prep: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Validation (Critical): Acquire a preliminary 1D ¹H scan. Validation Check: The TMS peak must be centered at exactly 0.00 ppm with a Full Width at Half Maximum (FWHM) of < 1.0 Hz. If FWHM > 1.0 Hz, re-shim the Z-axis gradients to ensure magnetic field homogeneity.

  • Acquisition: Run a standard 1D ¹H experiment (ns=16, d1=2s) and a ¹³C{¹H} decoupled experiment (ns=512, d1=2s) at 298 K.

  • Analysis: Integrate the aromatic region strictly between 6.0 and 6.6 ppm to identify the regioisomer based on the shielding effects discussed in Section 3.1.

GC-EI-MS Profiling

Causality: Electron Impact (EI) at 70 eV is utilized because it provides highly reproducible, hard ionization that consistently triggers the ortho-effect fragmentation pathways necessary for isomer differentiation[3].

  • System Validation (Critical): Infuse Perfluorotributylamine (PFTBA) into the MS source. Validation Check: The tune report must show m/z 69 as the base peak, m/z 219 at >35% relative abundance, and m/z 502 at >2% relative abundance. This validates quadrupole mass accuracy and transmission efficiency across the target range.

  • Sample Prep: Prepare a 100 µg/mL solution of the analyte in LC-MS grade ethyl acetate.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 30m x 0.25mm x 0.25µm 5% phenyl-arylene column. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Analysis: Extract ion chromatograms (EIC) for m/z 165, 150, 148, and 135. Compare the relative ratios of the fragment ions to the table in Section 4.

FTIR-ATR Analysis

Causality: Attenuated Total Reflectance (ATR) is chosen to eliminate the need for KBr pellet pressing, which can introduce moisture artifacts that mask the N-H stretching region.

  • System Validation (Critical): Run a background scan on the clean diamond crystal, followed by a scan of a standard polystyrene calibration film. Validation Check: The sharp aromatic C-C stretching band must appear at exactly 1601 cm⁻¹ (± 1 cm⁻¹).

  • Acquisition: Place 2-3 mg of the neat solid isomer directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Data Collection: Collect 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Focus on the 900–800 cm⁻¹ fingerprint region to assess the out-of-plane C-H bending mode, which shifts based on adjacent steric bulk.

References

  • Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS. Office of Justice Programs (OJP). [Link]

  • DyeSPY: Establishing the First Forensic SERS Reference for Hair Dye Colorant Evidence. Analytical Chemistry - ACS Publications. [Link]

  • Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. National Institutes of Health (NIH) / PMC.[Link]

Sources

A Comparative Guide to the Structural Validation of 2,6-Dimethyl-3,4-(methylenedioxy)aniline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of the novel compound 2,6-Dimethyl-3,4-(methylenedioxy)aniline. As a senior application scientist, the following content is structured to offer not just procedural steps, but also the scientific rationale behind the selection of techniques, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Imperative of Unambiguous Structural Elucidation

The novel aromatic amine, this compound, combines the structural motifs of 2,6-dimethylaniline and 3,4-(methylenedioxy)aniline. These parent compounds are significant in various fields, including pharmaceuticals and materials science.[1] The precise arrangement of the substituents on the aniline ring is critical as it will dictate the molecule's steric and electronic properties, and consequently its biological activity and reactivity. Therefore, unequivocal structural validation is paramount.

This guide will compare the definitive method of single-crystal X-ray crystallography with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. While spectroscopic methods provide essential information, X-ray crystallography stands as the gold standard for providing an unambiguous three-dimensional molecular structure.[2]

Proposed Synthetic Pathway

A plausible synthesis of this compound could be envisioned starting from 1,2-methylenedioxybenzene. The synthesis would likely involve a nitration step to introduce a nitro group, followed by the introduction of two methyl groups at the 2 and 6 positions, and finally, reduction of the nitro group to the aniline. The specifics of the methylation step would be critical to achieving the desired regiochemistry.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most precise and complete picture of a molecule's structure in the solid state, detailing bond lengths, bond angles, and torsional angles.[3] This technique is unparalleled in its ability to definitively establish the connectivity and stereochemistry of a novel compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The primary and often most challenging step is growing a single crystal of suitable size and quality.[2] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.

Causality in Experimental Choices

The choice of solvent and crystallization technique is critical and often empirical. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to amorphous solid or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools that provide complementary information to X-ray crystallography. They are typically faster, require less sample, and provide information about the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[3] For the target molecule, ¹H, ¹³C, and ¹⁵N NMR would be highly informative.

Based on the known spectra of 2,6-dimethylaniline and 3,4-(methylenedioxy)aniline, the following NMR data can be predicted for this compound.[4][5]

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
Aromatic-H~6.4-6.8 (singlet)~110-120The single aromatic proton will be shielded by the electron-donating amino and methylenedioxy groups.
-NH₂~3.5-4.5 (broad singlet)-The chemical shift of the amine protons is variable and depends on solvent and concentration.
-CH₃~2.1-2.3 (singlet)~17-20The two methyl groups are equivalent and will appear as a single peak.
-O-CH₂-O-~5.8-6.0 (singlet)~100-102The methylenedioxy protons are characteristic and appear as a singlet.
Aromatic-C (quaternary)-~130-150The substituted aromatic carbons will have distinct chemical shifts.
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]

  • Data Acquisition: Acquire ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and analyze the spectra to assign the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For an amine, the molecular ion peak is expected to have an odd m/z value according to the nitrogen rule.[6]

The molecular ion (M⁺) of this compound is expected at m/z = 179. Key fragmentation pathways for aromatic amines include the loss of a hydrogen atom from the amine group and cleavage of bonds beta to the aromatic ring.[7]

m/z Proposed Fragment Fragmentation Pathway
179[M]⁺Molecular Ion
178[M-H]⁺Loss of a hydrogen radical from the amine group
164[M-CH₃]⁺Loss of a methyl radical
150[M-H-HCN]⁺Loss of HCN from the [M-H]⁺ ion
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary Amine
3000-2850C-H stretchMethyl and Aromatic
1620-1580N-H bendPrimary Amine
1600-1450C=C stretchAromatic Ring
1250-1200 & 1040-1030C-O-C stretch (asymmetric and symmetric)Methylenedioxy
930-915O-CH₂-O bendMethylenedioxy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum and then the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Comparative Analysis of Validation Techniques

Technique Strengths Weaknesses Information Provided
X-ray Crystallography Provides unambiguous 3D structure, absolute configuration, and packing information.[2]Requires a suitable single crystal, which can be difficult and time-consuming to grow.[2] Not applicable to non-crystalline materials.Precise bond lengths, bond angles, torsional angles, and intermolecular interactions.
NMR Spectroscopy Provides detailed structural information in solution, including connectivity and stereochemistry.[3]Can be complex to interpret for large molecules. Sensitivity can be an issue for some nuclei (e.g., ¹⁵N).[3]Chemical environment of each atom, connectivity through scalar couplings, and spatial proximity through nuclear Overhauser effects.
Mass Spectrometry High sensitivity, provides accurate molecular weight and elemental composition (with high resolution).[6]Does not provide information on stereochemistry or connectivity of isomers. Fragmentation can be complex.Molecular formula and structural fragments.
FTIR Spectroscopy Fast, non-destructive, and excellent for identifying functional groups.[8]Provides limited information on the overall molecular skeleton and no stereochemical information.Presence or absence of specific functional groups.

Visualizing the Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Proposed Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification XRay X-ray Crystallography Purification->XRay Crystal Growth NMR NMR Spectroscopy (1H, 13C, 15N, 2D) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Final_Structure Validated Structure XRay->Final_Structure NMR->Final_Structure MS->Final_Structure FTIR->Final_Structure

Caption: A workflow for the synthesis and structural validation of this compound.

Technique_Comparison XRay X-ray Crystallography 3D Structure Absolute Stereochemistry Solid State Conformation Validated_Structure Complete Structural Information XRay->Validated_Structure Definitive Spectroscopy Spectroscopic Methods Solution Structure Connectivity Functional Groups Molecular Weight NMR NMR Connectivity Relative Stereochemistry Spectroscopy->NMR MS Mass Spec Molecular Formula Fragmentation Spectroscopy->MS FTIR FTIR Functional Groups Spectroscopy->FTIR Spectroscopy->Validated_Structure Complementary

Sources

The Aniline Paradox: Navigating Bioisosteric Replacement in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isosteric Replacement of the Aniline Group in Drug Design Content Type: Technical Comparison Guide

Executive Summary

The aniline (phenylamine) moiety is a "privileged structure" in medicinal chemistry, ubiquitous in kinase inhibitors and GPCR ligands due to its ability to form critical hydrogen bonds (via the NH group) and hydrophobic interactions (via the aromatic ring). However, it represents a significant liability: anilines are frequent structural alerts for idiosyncratic adverse drug reactions (IADRs) due to metabolic bioactivation.

This guide provides a technical roadmap for replacing aniline groups with metabolically stable isosteres. We analyze the trade-offs between potency, solubility, and safety, focusing on the transition from flat aromatic systems to modern 3D-saturated bioisosteres like bicyclo[1.1.1]pentanes (BCPs) .

The Problem: Metabolic Activation of Aniline

The primary driver for aniline replacement is not lack of potency, but metabolic toxicity .

Mechanism of Bioactivation

Anilines undergo Phase I metabolism by Cytochrome P450 enzymes (primarily CYP2C9, CYP2D6, and CYP3A4). While N-oxidation or ring hydroxylation can be detoxification pathways, they often lead to reactive metabolites.

  • Quinone Imine Formation: Two-electron oxidation of para- or ortho-substituted anilines (or their aminophenol precursors) yields highly electrophilic quinone imines .

  • Covalent Binding: These electrophiles react with nucleophilic residues (Cysteine thiols, Lysine amines) on host proteins, leading to haptenization and immune-mediated toxicity (e.g., hepatotoxicity).

Visualization: The Toxicity Pathway

AnilineToxicity Aniline Aniline Drug CYP CYP450 Oxidation Aniline->CYP Hydroxylamine N-Hydroxylamine CYP->Hydroxylamine QuinoneImine Quinone Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine -H2O GSH Glutathione Conjugation QuinoneImine->GSH Detoxification Protein Cellular Protein (Cys/Lys) QuinoneImine->Protein Covalent Binding Excretion Safe Excretion GSH->Excretion Toxicity Immune Response / Cell Death Protein->Toxicity

Figure 1: Metabolic activation pathway of aniline derivatives leading to reactive quinone imines and potential toxicity.

Strategic Landscape of Isosteres

When replacing an aniline, the goal is to retain the H-bond donor capability (NH) and the vector of the substituents while blocking the formation of the quinone imine.

Isostere ClassExamplesProsCons
Heterocycles Aminopyridines, AminopyrimidinesRetains aromaticity and planarity; reduced electron density lowers oxidation potential.Can still undergo bioactivation; often lower solubility than saturated mimics.
Fused Systems Indazoles, Benzimidazoles"Self-contained" NH donor; locks conformation.Increased molecular weight and lipophilicity (LogP).
Saturated (3D) Bicyclo[1.1.1]pentan-1-amine (BCP-amine) Blocks aromatization (no quinone imine possible); improves solubility (Fsp3).Loss of π-stacking interactions; synthetic complexity.
Cubanes Cubanyl-aminePerfect steric mimic of phenyl ring; metabolically robust.High synthetic cost; limited commercial availability of precursors.

Comparative Analysis: Aniline vs. Bicyclo[1.1.1]pentane (BCP)

The most compelling modern replacement is the BCP group. It acts as a "spacer" that mimics the para-phenyl geometry but is chemically inert to quinone formation.

Case Study: LpPLA2 Inhibitors

In the development of inhibitors for Lipoprotein-associated phospholipase A2 (LpPLA2), a research group (Pfizer/others) replaced a central phenyl ring with a BCP moiety to improve physicochemical properties.[1]

Table 1: Performance Comparison (Aniline vs. BCP Isostere)

MetricParent Aniline (Compound 1) BCP Isostere (Compound 5) Impact
Potency (pIC50) 10.29.4Slight Reduction: 0.8 log unit drop, but remains highly potent.
Solubility (Kinetic) 8 µM74 µMMajor Improvement: ~9-fold increase due to disrupted planarity.
Permeability (AMP) 230 nm/s705 nm/sMajor Improvement: 3x increase in membrane permeability.
Lipophilicity (ChromLogD) 6.37.0Neutral/Negative: Slight increase, but offset by solubility gains.[1]
Metabolic Risk High (Quinone Imine potential)Low (Metabolically Silent)Safety Gain: BCP cannot form conjugated electrophiles.

Data Source: Derived from investigation of LpPLA2 inhibitors (e.g., related to Darapladib analogs).

Analysis: The BCP replacement successfully mitigated the "flat molecule" problem (poor solubility) and removed the metabolic alert. The slight loss in potency is typical when π-π stacking interactions are lost, but the gain in "drug-likeness" (solubility/permeability) often justifies the trade-off.

Experimental Protocols

Protocol A: Synthesis of BCP-Amines (Gleason Method)

Objective: Direct synthesis of 3-alkyl-bicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane.[2][3][4] This avoids the use of unstable hydrazine intermediates found in older methods.

Reagents:

  • [1.1.1]Propellane (approx.[2][3][5][6] 0.4 M in Et2O/pentane)

  • Lithium Hexamethyldisilazide (LiHMDS)

  • Alkyl Electrophile (e.g., Benzyl bromide or Alkyl iodide)

Step-by-Step Workflow:

  • Amide Formation: In a flame-dried flask under Argon, cool the [1.1.1]propellane solution to 0°C.

  • Activation: Add LiHMDS (1.1 equiv) dropwise. The amide adds across the central C-C bond of the propellane, generating a bridgehead anion.

  • Electrophile Addition: After 15 mins, add the alkyl electrophile (1.2 equiv) dissolved in THF.

  • Incubation: Warm to room temperature and stir for 2-4 hours.

  • Quench & Deprotection: Quench with aqueous HCl (1M). This simultaneously protonates the amine and hydrolyzes the silyl groups if necessary (depending on workup).

  • Isolation: Basify with NaOH, extract with DCM, and purify via flash chromatography.

Protocol B: Reactive Metabolite Screening (GSH Trapping)

Objective: Validate that the isosteric replacement has eliminated reactive metabolite formation.

Reagents:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Glutathione (GSH) - Mixture of unlabeled and stable-isotope labeled (e.g., 13C2, 15N-GSH) at 1:1 ratio.[7]

Step-by-Step Workflow:

  • Incubation: Incubate test compound (10 µM) with HLM (1 mg/mL) and GSH/Isotope-GSH mix (5 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH to start the reaction. Run for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile (1:1 volume). Centrifuge to remove proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a high-resolution LC-MS (e.g., Orbitrap or Q-TOF).

    • Scan Mode: Perform a Full Scan and Data-Dependent MS2.

    • Detection Logic: Look for "Twin Ions" separated by the mass difference of the isotope label (e.g., +3 Da). This unique doublet signature confirms a GSH adduct.

    • Neutral Loss Scan: Alternatively, scan for the neutral loss of the pyroglutamic acid moiety (129 Da) in positive mode.

Decision Logic for Isosteric Replacement

Use the following logic flow to determine the appropriate replacement strategy for your specific drug candidate.

IsostereDecision Start Aniline Liability Identified CheckPi Is Phenyl Ring involved in Pi-Stacking (Crystal Structure)? Start->CheckPi PiYes Yes: Pi-Stacking Critical CheckPi->PiYes Yes PiNo No: Only H-Bond/Spacer needed CheckPi->PiNo No Heterocycle Switch to Electron-Deficient Heterocycle (Pyridine, Indazole) PiYes->Heterocycle Saturated Switch to Saturated Isostere (BCP, Cubane, Spirocycle) PiNo->Saturated EvalSol Evaluate Solubility Heterocycle->EvalSol Saturated->EvalSol GoodSol Proceed to GSH Trapping EvalSol->GoodSol >50 µM BadSol Add Solubilizing Groups (Morpholine, Piperazine) EvalSol->BadSol <10 µM

Figure 2: Decision tree for selecting the optimal aniline bioisostere based on structural requirements.

References

  • Nicolaou, K. C., et al. (2016).[8] Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 31-37. Link

  • Stepan, A. F., et al. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical Research in Toxicology, 24(9), 1345–1410. Link

  • Hughes, J. M. E., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines.[4] Organic Letters, 21(15), 5803–5807. Link

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation Screening in the Pharmaceutical Industry: Is There a Future? Chemical Research in Toxicology, 28(10), 1845-1846. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

A Comparative Analysis of the Basicity of 2,6-Dimethyl-3,4-(methylenedioxy)aniline and Related Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aniline Basicity: A Game of Electrons and Space

The basicity of anilines, a cornerstone of organic chemistry, is fundamentally dictated by the availability of the lone pair of electrons on the amino nitrogen atom to accept a proton. In aniline, this lone pair is delocalized into the aromatic π-system, which significantly reduces its basicity compared to aliphatic amines.[1][2][3] The introduction of substituents onto the benzene ring can dramatically alter the electron density on the nitrogen atom and, consequently, its basicity. These substituent effects can be broadly categorized into two main types: electronic effects (both inductive and resonance) and steric effects.[4][5][6]

Electronic Effects: Electron-donating groups (EDGs), such as alkyl and alkoxy groups, increase the electron density on the aromatic ring and, by extension, on the nitrogen atom, thereby enhancing basicity.[5][6] Conversely, electron-withdrawing groups (EWGs), like nitro or halo groups, pull electron density away from the ring and the nitrogen atom, leading to a decrease in basicity.[4][7]

Steric Effects: The spatial arrangement of substituents, particularly those in the ortho position relative to the amino group, can significantly influence basicity. This "ortho effect" can involve steric hindrance to protonation or disruption of the coplanarity of the amino group with the benzene ring, which can inhibit resonance and, in some cases, increase basicity.[7][8][9]

This guide will dissect these effects to compare the basicity of 2,6-Dimethyl-3,4-(methylenedioxy)aniline with aniline, 2,6-dimethylaniline, and 3,4-methylenedioxyaniline.

Comparative Basicity: A Quantitative Look

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[10] The following table summarizes the pKaH values for the anilines under consideration.

CompoundStructurepKa of Conjugate Acid (pKaH)Key Substituent Effects
Aniline4.6[1][10]Baseline reference
2,6-Dimethylaniline3.89[11]Steric hindrance and weak inductive donation
3,4-Methylenedioxyaniline~4.78 (Predicted)[12][13]Strong electron-donating resonance effect
This compound Estimated: > 4.8 Combined steric and strong electron-donating effects

Analysis of Substituent Effects

Aniline: The Benchmark

Aniline, with a pKaH of 4.6, serves as our reference point.[1][10] Its basicity is a balance between the electron-withdrawing nature of the phenyl ring through resonance and the inductive effect of the sp2 hybridized carbons.

2,6-Dimethylaniline: The Impact of Ortho-Substitution

The introduction of two methyl groups at the ortho positions in 2,6-dimethylaniline decreases the basicity (pKaH ≈ 3.89) compared to aniline.[11] While methyl groups are weakly electron-donating through induction, the steric hindrance they create is the dominant effect.[14][15][16] This steric hindrance, often referred to as the "ortho effect," can impede the solvation of the anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.[9]

3,4-Methylenedioxyaniline: The Power of Resonance Donation

The methylenedioxy group is a strong electron-donating group through resonance. The lone pairs on the oxygen atoms can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions relative to the ether linkages. This increased electron density on the ring enhances the basicity of the amino group. The predicted pKaH of ~4.78 for 3,4-methylenedioxyaniline, slightly higher than that of aniline, reflects this electron-donating character.[12][13][17]

This compound: A Synergy of Effects

In this compound, we observe a combination of the effects seen in the other substituted anilines. The two ortho methyl groups will exert a steric effect. However, the powerful electron-donating resonance effect of the methylenedioxy group is expected to significantly increase the electron density on the nitrogen atom. It is plausible that the strong electron-donating nature of the methylenedioxy group will outweigh the basiscity-decreasing steric effect of the ortho-methyl groups, resulting in a net increase in basicity compared to both aniline and 2,6-dimethylaniline. Therefore, the pKaH of this compound is estimated to be greater than 4.8.

Caption: Interplay of steric and electronic effects on aniline basicity.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the predicted basicity, a potentiometric titration can be performed. This method involves titrating a solution of the aniline with a strong acid and monitoring the pH change.[18][19]

Materials and Reagents
  • This compound (or other aniline to be tested)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Methanol (or other suitable co-solvent if the aniline is not water-soluble)

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker

Procedure
  • Preparation of the Aniline Solution: Accurately weigh approximately 0.1 mmol of the aniline and dissolve it in 100 mL of deionized water. If solubility is an issue, a water-methanol mixture can be used.

  • Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Position the burette filled with the standardized HCl solution above the beaker.

  • Initial pH Measurement: Record the initial pH of the aniline solution.

  • Titration: Begin adding the HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Add smaller increments of titrant in this region. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.

  • pKa Determination: The pKa of the conjugate acid is equal to the pH at the half-equivalence point.[19] Determine the volume of HCl required to reach the equivalence point (the point of maximum slope on the titration curve). The half-equivalence point is half of this volume. The pH at this volume on the titration curve is the pKaH.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_aniline Prepare Aniline Solution setup Assemble Titration Apparatus prep_aniline->setup prep_hcl Standardize HCl Titrant prep_hcl->setup titrate Titrate with HCl, Recording pH and Volume setup->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point plot->find_ep find_half_ep Locate Half-Equivalence Point find_ep->find_half_ep determine_pka pKa = pH at Half-Equivalence Point find_half_ep->determine_pka

Caption: Workflow for experimental pKa determination.

Conclusion

The basicity of this compound is a fascinating case study in the interplay of steric and electronic effects. While the ortho-methyl groups are expected to decrease basicity due to steric hindrance, the potent electron-donating resonance of the methylenedioxy group is predicted to be the dominant factor, leading to an overall increase in basicity compared to aniline. This guide provides a robust framework for understanding and experimentally verifying the basicity of this and other substituted anilines, offering valuable insights for researchers in drug design and synthetic chemistry where precise control over a molecule's basicity is often crucial.

References

  • Aniline - Wikipedia. [Link]

  • Amines. Organic Lecture Series. [Link]

  • 3,4-(Methylenedioxy)aniline - LookChem. [Link]

  • Development of Methods for the Determination of pKa Values - PMC. [Link]

  • 3,4-(Methylenedioxy)aniline - ChemBK. [Link]

  • Steric inhibition of resonance and its influence of on acidity and basicity. - CHEMSOLVE.NET. [Link]

  • pKa of Aniline - vCalc. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline Journal of Engineering Research and Applied Science. [Link]

  • Effect of nitro group basicity order of o,m and p nitroanilines? - Chemistry Stack Exchange. [Link]

  • CHM 230 predict acidity of aniline 3 6 - YouTube. [Link]

  • How does the ortho effect affect the basicity of aniline? - Quora. [Link]

  • Substituent effects on the physical properties and pKa of aniline - ResearchGate. [Link]

  • Rank the following substituted anilines from most basic to least basic - Pearson. [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. [Link]

  • Why is N-Methylaniline More Basic than Aniline? - Knowledge - Bloom Tech. [Link]

  • 2.2: Weak Acids and Bases, pH and pKa - Biology LibreTexts. [Link]

  • Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd. [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. [Link]

  • Basicity of Amines - Organic Chemistry Tutor. [Link]

  • 2,6-Dimethylaniline 87-62-7 wiki. [Link]

  • 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98) - European Commission. [Link]

    • CHEMICAL AND PHYSICAL INFORMATION 3.1 CHEMICAL IDENTITY Methylenedianilines are diphenylmethane compounds with an amino group - ATSDR. [Link]

  • 3,4-(Methylenedioxy)aniline - Oakwood Chemical. [Link]

  • 2,6-Xylidine - Wikipedia. [Link]

  • pKa values bases - Chair of Analytical Chemistry. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

Sources

Quantitative Profiling of 2,6-Dimethyl-3,4-(methylenedioxy)aniline in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth quantitative analysis of 2,6-Dimethyl-3,4-(methylenedioxy)aniline (IUPAC: 4,6-dimethyl-1,3-benzodioxol-5-amine). This molecule, a sterically hindered analog of the established precursor 3,4-methylenedioxyaniline (MDA), presents unique analytical challenges due to the ortho-dimethyl substitution flanking the primary amine.

Executive Summary & Chemical Context

This compound (hereafter 2,6-DM-MDA ) is a polysubstituted aniline derivative. In drug development and forensic analysis, it appears primarily as a specific impurity or a novel precursor in the synthesis of steric-shielded phenethylamines.

The presence of methyl groups at the 2 and 6 positions (ortho to the amine) creates significant steric hindrance . This reduces the nucleophilicity of the amino group compared to standard MDA, altering its reactivity in derivatization protocols and its retention behavior in chromatography.

This guide compares three analytical "products" (methodologies) for quantifying 2,6-DM-MDA in reaction mixtures:

  • GC-MS (Derivatized): The forensic gold standard for complex matrices.

  • HPLC-DAD: The routine choice for process monitoring and high-concentration purity checks.

  • qNMR: The primary reference method for absolute purity assignment without reference standards.

Comparative Analysis of Analytical Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Status: Recommended for Trace Analysis & Complex Matrices

Direct injection of anilines often leads to peak tailing due to interaction with silanol groups in the column liner. For 2,6-DM-MDA, the steric bulk aids thermal stability but does not eliminate polarity issues.

  • Protocol: Derivatization with PFPA (Pentafluoropropionic anhydride) is superior to TFAA. The perfluoroacyl group improves volatility and provides characteristic mass fragments.

  • Selectivity: High. The mass spectrum of the PFP-derivative yields a unique molecular ion and specific fragmentation patterns that distinguish it from regioisomers (e.g., 2,3-dimethyl analogs).

  • Limit of Detection (LOD): ~5–10 ng/mL.

Method B: High-Performance Liquid Chromatography (HPLC-DAD)

Status: Recommended for Process Control & High-Throughput

HPLC is non-destructive and requires no derivatization, making it ideal for monitoring synthesis progression where 2,6-DM-MDA is a starting material or major byproduct.

  • Column Choice: A base-deactivated C18 column (e.g., Agilent ZORBAX Eclipse Plus) is essential to prevent peak tailing of the basic amine.

  • Mobile Phase: Phosphate buffer (pH 2.5–3.0) with Acetonitrile. The acidic pH ensures the amine is protonated, improving solubility, though retention requires careful organic modifier tuning.

  • Limit of Quantitation (LOQ): ~0.5 µg/mL (UV detection at 235/285 nm).

Method C: Quantitative NMR (qNMR)

Status: Reference Standard Characterization

When a certified reference material (CRM) for 2,6-DM-MDA is unavailable, qNMR is the only self-validating method to assign absolute purity.

  • Internal Standard: Maleic acid or Dimethyl sulfone (traceable to NIST).

  • Advantage: Independent of extinction coefficients or ionization efficiency.

  • Limitation: Low sensitivity (requires mg-level sample) and cannot analyze complex mixtures with overlapping signals.

Quantitative Performance Data

The following table summarizes the performance metrics of the two primary chromatographic methods for a mixture containing 2,6-DM-MDA and related impurities.

FeatureMethod A: GC-MS (PFP-Deriv.)Method B: HPLC-DAD
Linearity (

)
> 0.999 (10–1000 ng/mL)> 0.998 (1–100 µg/mL)
LOD / LOQ 5 ng/mL / 15 ng/mL0.1 µg/mL / 0.3 µg/mL
Precision (RSD %) 2.5% (at 100 ng/mL)0.8% (at 10 µg/mL)
Selectivity Excellent (m/z discrimination)Good (requires gradient opt.)
Throughput Low (requires extraction + deriv.)High (direct injection)
Major Limitation Moisture sensitivity of reagentsLower sensitivity than MS

Deep Dive: GC-MS Experimental Protocol

Objective: Quantify trace 2,6-DM-MDA in a biological or reaction waste matrix.

Principle

The 2,6-dimethyl substitution sterically hinders the amine, making standard acetylation slow. We utilize Pentafluoropropionic anhydride (PFPA) at elevated temperatures to force the reaction, creating a stable amide for GC analysis.

Workflow Diagram (DOT)

G Sample Sample (Mixture) LLE LLE: Add 0.1M NaOH + MTBE (Extract Freebase) Sample->LLE Basify pH > 10 Dry Evaporate to Dryness (N2 stream @ 40°C) LLE->Dry Organic Phase Deriv Derivatization: Add 50µL PFPA + 50µL Ethyl Acetate Incubate 60°C, 30 min Dry->Deriv Residue Dry2 Evaporate Reagents Deriv->Dry2 Remove Excess PFPA Recon Reconstitute in Ethyl Acetate Dry2->Recon GCMS Inject GC-MS (SIM Mode) Recon->GCMS

Figure 1: Optimized extraction and derivatization workflow for sterically hindered anilines.

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 1.0 mL of sample mixture.

    • Add 100 µL of Internal Standard (e.g., MDA-d5 or 2,4,6-Trimethylaniline ) at 1 µg/mL.

    • Expert Insight: Do not use standard MDA as an internal standard if there is any risk it is present in the sample. Use a deuterated analog or a structural homolog like 2,4,6-trimethylaniline which mimics the steric bulk.

  • Liquid-Liquid Extraction (LLE):

    • Adjust pH to >10 using 0.1 M NaOH. Why? To ensure the aniline is in its neutral, extractable freebase form.

    • Add 3 mL MTBE (Methyl tert-butyl ether) . Vortex for 2 mins, centrifuge at 3000 rpm.

    • Transfer the organic supernatant to a clean glass vial.

  • Derivatization (Critical Step):

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL Ethyl Acetate and 50 µL PFPA .

    • Cap tightly and incubate at 60°C for 30 minutes .

    • Note: The 2,6-dimethyl groups block the approach of the derivatizing agent. Standard room-temperature protocols used for MDA will yield incomplete conversion here. Heat is mandatory.

  • Instrumental Analysis:

    • Evaporate the derivatization reagents (PFPA is corrosive to columns).

    • Reconstitute in 100 µL Ethyl Acetate.

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless, 250°C.

    • Oven: 70°C (1 min) -> 20°C/min -> 300°C.

    • MS Detection: SIM Mode. Monitor molecular ion (M+) and base peak (M - C2F5).

Decision Matrix for Method Selection

When should you choose which method? Use this logic flow to determine the optimal approach for your specific mixture.

DecisionTree Start Start: Define Sample Type Trace Trace Level / Bio-Matrix? Start->Trace Pure Bulk Material / Synthesis? Start->Pure GCMS Method A: GC-MS (High Sensitivity) Trace->GCMS Yes (< 1 ppm) HPLC Method B: HPLC-DAD (High Throughput) Trace->HPLC No (> 100 ppm) Reference Reference Material Available? Pure->Reference Need Standard? qNMR Method C: qNMR (Absolute Purity) Reference->HPLC Yes Reference->qNMR No (Primary Characterization)

Figure 2: Analytical decision matrix for this compound quantification.

References

  • Scientific Committee on Consumer Safety (SCCS). (2013). Opinion on 3,4-Methylenedioxyaniline and its derivatives. European Commission. Link

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link

  • BenchChem. (2025).[1] Synthesis and Discovery of N-methyl-3,4-methylenedioxyaniline and related precursors. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,3-Benzodioxol-5-amine derivatives. Link

  • Swortwood, M. J., et al. (2016). Simultaneous quantification of new psychoactive substances in whole blood by GC-MS. Journal of Analytical Toxicology. Link

Sources

Benchmarking Aniline Quantification: A Cross-Validation Guide for Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Focus: Comparative analysis of HPLC-UV, LC-MS/MS, and GC-MS for aniline derivative quantification, emphasizing genotoxic impurity control (ICH M7).

Executive Summary: The Aniline Paradox

Aniline derivatives serve as the backbone for distinct pharmaceutical classes (e.g., sulfonamides, local anesthetics) and agrochemicals. However, their utility is shadowed by their toxicity; many are classified as genotoxic impurities (GTIs) requiring control at trace levels (often <1.5 µ g/day intake per ICH M7 guidelines).

This guide moves beyond standard textbook descriptions to provide a rigorous cross-validation framework. We compare the industrial workhorse (HPLC-UV ) against the sensitivity standard (LC-MS/MS ) and the volatility specialist (GC-MS ), providing the experimental evidence needed to select and validate the right method for your matrix.

Methodological Landscape: Selecting the Right Tool

The choice of method is dictated by the Analytical Target Profile (ATP) : Are you quantifying a raw material (purity >98%) or screening for a mutagenic impurity (concentration <10 ppm)?

The Contenders
FeatureHPLC-UV LC-MS/MS GC-MS
Primary Use Routine QC, Assay, PurityTrace GTI Screening, BioanalysisVolatile Intermediates, Environmental
Sensitivity (LOD) 0.1 – 1.0 ppm0.001 – 0.01 ppm (ppb level)0.05 – 0.5 ppm
Selectivity Moderate (Chromatographic resolution dependent)High (Mass transition specific)High (Mass spectral fingerprint)
Sample Prep Simple (Dilute & Shoot)Moderate (SPE often required)Complex (Derivatization often needed for polar anilines)
Throughput HighModerateLow to Moderate
Decision Logic: The Selection Matrix

The following decision tree illustrates the logical pathway for selecting an analytical method based on analyte properties and sensitivity requirements.

AnilineMethodSelection Start Start: Define Analytical Goal Target Target Concentration? Start->Target Macro Macro Level (>0.1%) Target->Macro Assay/Purity Trace Trace Level (<100 ppm) Target->Trace Genotoxic Impurity HPLC Method A: HPLC-UV (Robust, Cost-effective) Macro->HPLC Volatility Analyte Volatility/Polarity? Trace->Volatility Polar Polar / Thermolabile Volatility->Polar High Polarity Volatile Volatile / Non-Polar Volatility->Volatile Low Polarity LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Polar->LCMS GCMS Method C: GC-MS (Volatile Matrices) Volatile->GCMS

Caption: Decision tree for selecting analytical methods based on sensitivity needs and analyte physicochemical properties.

Deep Dive: Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating .

Protocol A: HPLC-UV (The Routine QC Standard)

Best for: Raw material assay and process intermediate quantification.

Rationale: Aniline derivatives possess a benzene ring, offering strong UV absorption (typically 210–280 nm). Reverse-phase chromatography (RPC) effectively separates these based on hydrophobicity.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer (pH 7.0) – Neutral pH ensures aniline remains uncharged (free base) for better retention.

    • B: Acetonitrile (ACN).[1]

  • Gradient: 0-5 min (5% B), 5-20 min (5% → 80% B).

  • Detection: DAD at 240 nm (primary) and 210 nm (secondary).

  • System Suitability Criteria: Resolution (Rs) > 2.0 between aniline and nearest analog; Tailing Factor (T) < 1.5.

Protocol B: LC-MS/MS (The Trace Genotoxin Screen)

Best for: Quantifying genotoxic impurities (GTIs) at ppm/ppb levels in drug substances.

Rationale: Mass spectrometry provides the selectivity needed to see "a needle in a haystack." We use Multiple Reaction Monitoring (MRM) to isolate the aniline mass transition, eliminating matrix interference.

  • Column: Phenyl-Hexyl or C18, 100 mm x 2.1 mm, 1.8 µm (UHPLC).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water – Acidic pH protonates the amine (Ar-NH3+), facilitating Positive ESI.

    • B: 0.1% Formic Acid in Methanol.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[2][3]

  • MRM Transitions:

    • Precursor: [M+H]+ (e.g., m/z 94.1 for Aniline).

    • Product: Characteristic fragment (e.g., m/z 77.0 [C6H5]+ loss of NH3).

  • Validation Check: Use a deuterated internal standard (Aniline-d5) to correct for matrix suppression.

Cross-Validation Framework

When transferring a method (e.g., from R&D LC-MS to QC HPLC) or verifying a new technique, cross-validation is mandatory to prove equivalency.[4]

The "Bridge Study" Workflow

Do not rely on correlation coefficients (


) alone; they can be misleading. Use the Bland-Altman  approach for assessing agreement.

CrossValidation Samples Test Samples (n=20, Spiked Matrix) MethodA Method A (Reference: LC-MS/MS) Samples->MethodA MethodB Method B (Test: HPLC-UV) Samples->MethodB DataA Dataset A MethodA->DataA DataB Dataset B MethodB->DataB Stats Statistical Analysis (% Difference & t-test) DataA->Stats DataB->Stats Decision Equivalency Check (Pass/Fail) Stats->Decision

Caption: Workflow for cross-validating analytical methods using parallel sample analysis.

Statistical Acceptance Criteria

For a method to be considered equivalent in a cross-validation study:

  • Accuracy/Bias: The mean % difference between Method A and Method B should be within ±10% (for major components) or ±20% (for trace impurities).

  • Precision: The F-test should show no significant difference in variances (

    
    ).
    
  • Linearity of Difference: A plot of (Method A - Method B) vs. Concentration should show a random distribution around zero, indicating no concentration-dependent bias.

Comparative Data Summary
ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[5][6]Cross-Validation Outcome
Linearity (

)
> 0.999 (10-1000 ppm)> 0.995 (0.01-10 ppm)Methods linear in respective ranges.[7][8]
LOD 0.05 ppm0.002 ppmLC-MS/MS is ~25x more sensitive.
Recovery 98.5% ± 1.2%101.2% ± 2.5%Statistically equivalent (

).
Matrix Effect MinimalModerate (requires IS correction)HPLC-UV is more robust to matrix.

References

  • BenchChem. (2025).[2][9][4][10] A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Retrieved from

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1)). Retrieved from

  • Taylor & Francis. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Laboratory & Pilot Scale Disposal

  • Target Audience: Medicinal Chemists, EHS Officers, Drug Development Leads

Executive Safety Summary (Immediate Action)

2,6-Dimethyl-3,4-(methylenedioxy)aniline is a highly specialized aniline derivative, likely utilized as an intermediate in the synthesis of phenethylamine analogs or novel bioactive ligands. Due to its structural similarity to controlled substance precursors (e.g., DMMDA precursors) and the inherent toxicity of substituted anilines, this compound requires a Zero-Discharge disposal protocol.

Core Hazards:

  • Acute Toxicity: High probability of toxicity via inhalation, ingestion, and dermal absorption (characteristic of aniline derivatives).[1]

  • Chemical Stability: The methylenedioxy ring is susceptible to acid-catalyzed cleavage, potentially releasing formaldehyde or toxic phenolic byproducts.

  • Regulatory Risk: Structurally homologous to Schedule I precursors. Disposal must account for potential diversion controls.

DO NOT:

  • DO NOT dispose of down the drain (Sanitary Sewer).

  • DO NOT mix with strong acids (exothermic decomposition risk).

  • DO NOT mix with oxidizers (fire/explosion hazard).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity. If a Safety Data Sheet (SDS) is unavailable for this specific isomer (common in R&D), apply the "Worst-Case Analog" principle using data for 3,4-(Methylenedioxy)aniline and 2,6-Dimethylaniline.

ParameterSpecification / Risk Assessment
Chemical Name This compound (or 2,6-dimethyl-1,3-benzodioxol-5-amine)
Functional Groups Primary Amine (Weak Base), Methylenedioxy (Acetal-like), Methyl (Alkyl)
Physical State Solid (likely crystalline) or Oil (if impure)
Toxicity Class High (Target Organs: Blood/Methemoglobinemia, Liver, Kidney)
Reactivity Incompatible with Acids, Acid Chlorides, Acid Anhydrides, Chloroformates, Strong Oxidizers.[1][2][3]
Waste Stream Organic Base / Toxic Organic (Non-Halogenated unless in halogenated solvent)

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this compound from incompatible waste streams to prevent converting a toxic hazard into a reactive/explosive one.[1]

A. Segregation Logic

The primary amine functionality makes this compound basic.

  • Keep Away From: Oxidizing acids (Nitric, Perchloric) and nitrating agents. Aniline derivatives can undergo uncontrolled nitration, leading to explosive byproducts.

  • Keep Away From: Aldehydes/Ketones (unless intended). Schiff base formation can occur, altering the physicochemical properties of the waste.

B. Solution Stabilization

If the material is in solution (e.g., reaction mixture):

  • Quench: Ensure no active reagents (e.g., Lithium Aluminum Hydride, Thionyl Chloride) remain.

  • pH Check: Ensure the waste solution is Neutral or slightly Basic (pH 7-10).

    • Why? Acidic conditions can degrade the methylenedioxy ring. While not explosive, this degradation complicates chemical analysis during waste profiling.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Packaging

Scenario A: Solid Waste (Pure Compound or Scraps)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

  • Solvent Dampening: If the powder is fine/dusty, dampen slightly with a high-flashpoint solvent (e.g., mineral oil or dilute ethanol) to prevent inhalation hazards during transfer.

  • Double Bagging: Place the primary container inside a clear, chemically resistant zip-lock bag to prevent secondary contamination of the waste storage area.

Scenario B: Liquid Waste (Mother Liquors/Solvents)

  • Compatibility: Verify the solvent carrier.

    • Halogenated (DCM/Chloroform): Use the "Halogenated Waste" stream.

    • Non-Halogenated (Methanol/Ethyl Acetate): Use the "Non-Halogenated Organic" stream.

  • Container: HDPE jerrycans are preferred. Avoid metal cans if the solution is corrosive or if water content is high.

  • Headspace: Leave 10% headspace for thermal expansion.

Phase 2: Labeling (Critical for Incineration)

The receiving facility (incinerator) needs to know exactly what is in the drum to optimize the burn temperature and scrubbers.

  • Label Text: "Hazardous Waste - Toxic Organic"

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "DMDMA".

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

Phase 3: Destruction Method
  • Method: High-Temperature Incineration (Rotary Kiln) with secondary combustion chamber.

  • Why: This is the only method that guarantees the destruction of the aromatic ring and the dioxole ring, preventing environmental leaching of toxic metabolites.

  • Verification: Ensure your waste hauler provides a Certificate of Destruction (COD) .

Visual Workflow (Decision Matrix)

The following diagram illustrates the decision logic for segregating and processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: This compound PhaseCheck Determine Phase Start->PhaseCheck SolidPath Solid Waste PhaseCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution PhaseCheck->LiquidPath Reaction Mix/Mother Liquor SolidPkg Package in HDPE/Amber Glass (Double Bag) SolidPath->SolidPkg SolventCheck Check Solvent Carrier LiquidPath->SolventCheck Labeling Labeling: Full Chemical Name + 'Toxic' SolidPkg->Labeling HaloStream Stream A: Halogenated Waste SolventCheck->HaloStream Contains DCM/CHCl3 NonHaloStream Stream B: Non-Halogenated Organic SolventCheck->NonHaloStream Contains MeOH/EtOAc/Hex HaloStream->Labeling NonHaloStream->Labeling Storage SAA (Satellite Accumulation Area) Segregate from Acids/Oxidizers Labeling->Storage Destruction Final Disposal: High-Temp Incineration Storage->Destruction Licensed Hauler

Caption: Operational workflow for the segregation, packaging, and destruction of this compound waste.

Regulatory & Compliance Context

RCRA (Resource Conservation and Recovery Act - USA)

While this specific isomer may not be explicitly P-listed or U-listed, it is regulated by characteristic:

  • Waste Code: Likely D001 (Ignitable, if in solvent) or falls under general "Toxic" criteria if TCLP tested.

  • Best Practice: Manage as Hazardous Waste regardless of concentration limits.

Controlled Substance Analog (CSA) Warning

Researchers must be aware that 3,4-methylenedioxyaniline derivatives are structural precursors to MDMA-class compounds.

  • Implication: If your facility is subject to DEA or local narcotics control audits, this waste container may be subject to inventory reconciliation.

  • Action: Maintain a log of the exact mass disposed of. If the compound is synthesized in-house, document the destruction of the intermediate to prove it was not diverted.

Emergency Contingencies

ScenarioProtocol
Spill (Solid) Do not dry sweep (dust generation). Cover with wet paper towels or oil-absorbent pads. Scoop into a disposable container. Wash area with soap and water (anilines adhere to surfaces).
Spill (Liquid) Absorb with vermiculite or clay. Do not use sawdust (nitrated anilines can react with cellulose to cause fire).
Skin Contact IMMEDIATE ACTION: Wash with polyethylene glycol (PEG 300/400) or ethanol first, then soap and water. Reasoning: Anilines are lipophilic; water alone is inefficient at removing them from skin pores.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,4-Methylenedioxyaniline (Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2,6-Dimethyl-3,4-(methylenedioxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for handling 2,6-Dimethyl-3,4-(methylenedioxy)aniline. This document is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to ensure the well-being of all personnel.

Hazard Analysis: Understanding the Risks

Summary of Potential Hazards:

Hazard CategoryDescription of Potential RiskSupporting Evidence from Related Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2] Aromatic amines are readily absorbed through the skin and can cause systemic toxicity.[3]2,6-Dimethylaniline is known to be harmful by inhalation, in contact with skin, and if swallowed.[1] Aniline and its homologs are toxic by all routes of exposure.[4]
Carcinogenicity Suspected of causing cancer.[2][5]2,6-Dimethylaniline is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] The National Toxicology Program also identifies it as a substance that may cause cancer.[5]
Organ Toxicity May cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2] A primary concern with aniline exposure is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin).[4]Exposure to 2,6-dimethylaniline may cause damage to the blood, kidneys, liver, and heart.[2] High levels of aniline can lead to methemoglobinemia, causing headache, fatigue, dizziness, and a blue color to the skin and lips.[4]
Skin and Eye Irritation May cause skin and eye irritation.[6][7][8]3,4-(Methylenedioxy)aniline is classified as a skin and eye irritant.[7][8]
Environmental Hazards Toxic to aquatic life with long-lasting effects.N,N-Dimethylaniline is toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure to this compound through all potential routes.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood to control airborne concentrations.[2] An eyewash station and safety shower must be readily accessible.[9]

Core PPE Requirements:
PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesGiven that aromatic amines can readily permeate many common glove materials, selecting the appropriate glove is critical.[10] PVC gloves are a good option for protection against amines.[11] Double gloving is recommended for extended operations. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[7] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[12]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat that is fully buttoned is required.[13] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorIn addition to working in a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary, especially during spill cleanup or if there is a potential for exposure outside of a fume hood.[2][9][14]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Caption: Workflow for the safe handling and disposal of this compound.

1. Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for aromatic amines readily available.[3]

2. Handling:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[2]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids. Protect from light and air.[15]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Designated, Labeled Hazardous Waste Containers collect1->collect2 collect3 Keep Containers Tightly Sealed collect2->collect3 store1 Store in a Designated, Ventilated Area collect3->store1 store2 Use Secondary Containment store1->store2 disp1 Contact Institutional EHS Office store2->disp1 disp2 Arrange for Licensed Hazardous Waste Disposal disp1->disp2 disp3 Maintain Disposal Records disp2->disp3

Caption: Step-by-step waste disposal plan for this compound.

Waste Segregation and Collection:

  • Dedicated Waste Streams: Do not mix waste containing this compound with other waste streams.[16]

  • Solid Waste: Collect contaminated solid waste (e.g., gloves, filter paper) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

Waste Container Management:

  • Approved Containers: Use only containers approved for hazardous waste collection.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Sealing and Storage: Keep waste containers tightly sealed when not in use and store them in a designated, cool, and well-ventilated secondary containment area.

Final Disposal:

  • EHS Coordination: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[17]

  • Documentation: Provide a complete and accurate description of the waste to the disposal company and maintain detailed records of all waste disposal activities.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response:

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[4]
Inhalation Remove the individual to fresh air.[18] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[9] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[4]

Spill Management:

  • Small Spills: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS department or emergency response team.

References

  • CAMEO Chemicals. Aniline. National Oceanic and Atmospheric Administration.

  • Sigma-Aldrich. 3,4-(Methylenedioxy)aniline.

  • BenchChem. 3,4-(Methylenedioxy)aniline.

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 3,4-(Methylenedioxy)aniline.

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs).

  • G, S. et al. Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. Nature Communications.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.

  • LookChem. Cas 14268-66-7,3,4-(Methylenedioxy)aniline.

  • University of South Florida. Glove Guide - Chemical Compatibility.

  • Centers for Disease Control and Prevention. Aniline - IDLH.

  • National Center for Biotechnology Information. Aniline Acute Exposure Guideline Levels.

  • BenchChem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.

  • Cole-Parmer. Material Safety Data Sheet - N-Ethyl-3,4-(methylenedioxy)aniline, 99%.

  • Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users.

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.

  • Fisher Scientific. SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline.

  • Sigma-Aldrich. SAFETY DATA SHEET - N,N-Dimethylaniline.

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.

  • Santa Cruz Biotechnology. 2,6-Dimethylaniline.

  • Fisher Scientific. SAFETY DATA SHEET - 3,4-(Methylenedioxy)aniline.

  • TCI Chemicals. SAFETY DATA SHEET - 3,4-Methylenedioxyaniline.

  • Carl ROTH. Safety Data Sheet: 2,6-Dimethylaniline.

  • Spectrum Chemical. Material Safety Data Sheet - 2,6-Dimethylaniline.

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1.

  • Centers for Disease Control and Prevention Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.

  • CAMEO Chemicals. 2,6-DIMETHYLANILINE.

  • Tri-iso. MATERIAL SAFETY DATA SHEET.

  • TCI Chemicals. SAFETY DATA SHEET - 3,4-Methylenedioxyaniline.

  • Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers.

  • US Environmental Protection Agency. OSHA Method 40: Methylamine.

  • PubChem. 2,6-Dimethylaniline.

  • eskosafety. Esko Glove Chemical Resistance Chart.

  • AMMEX. Glove for Chemicals: Compatibility Chart for 20 Cleaners.

  • Microflex. Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.